The following table summarizes quantitative data from key experimental studies on agathisflavone.
| Pharmacological Activity | Experimental Model/Assay | Key Quantitative Result(s) |
|---|
| Antiviral Activity [1] | SARS-CoV-2 infected human lung cells (Calu-3) | • EC₅₀ (50% effective concentration): 4.23 ± 0.21 µM • CC₅₀ (50% cytotoxic concentration): 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | | Antioxidant Activity [2] [3] [4] | In vitro radical scavenging assays (DPPH, ABTS, OH, NO) | • Scavenged free radicals in a concentration-dependent manner • EC₅₀ for DPPH scavenging: 0.474 mM • EC₅₀ for ABTS scavenging: 0.179 mM (compared to 0.311 mM for Trolox standard) | | Anti-inflammatory & Neuroprotective Activity [5] [6] [7] | Primary microglial and astrocyte cultures induced with LPS | • At 1 µM, reduced pro-inflammatory markers (CD68, IL-1β, IL-6, TNF-α) • Increased anti-inflammatory marker (IL-10) • Promoted a ramified, resting morphology in microglia |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This compound was tested in a battery of standard antioxidant tests, using Trolox as a standard reference.
This compound exerts its effects through multiple molecular targets. The following diagrams illustrate its key mechanisms of action in neuroinflammation and antiviral activity.
This compound modulates neuroinflammation via GR activation and NLRP3 inhibition.
This compound inhibits SARS-CoV-2 replication by targeting Mpro and reducing TNF-α.
This compound presents a promising multi-target phytochemical scaffold for drug development. Its potent anti-SARS-CoV-2 activity, coupled with a strong anti-neuroinflammatory profile and antioxidant capacity, makes it a compelling candidate for further investigation against viral infections and neurodegenerative diseases [1] [5] [7].
The dimerized biflavonoid structure of this compound contributes to enhanced stability and efficacy compared to its monomeric counterpart, apigenin [1]. Future research should focus on pharmacokinetic optimization, in-depth toxicological profiling, and further mechanistic studies in advanced in vivo models to translate these promising in vitro findings into clinical applications.
A 2012 study specifically addresses the challenge of resolving severely overlapping signals in agathisflavone's NMR spectra, which had previously prevented its full assignment [1].
| Aspect | Description |
|---|---|
| Core Challenge | Standard 2D HMBC spectra had low resolution in the indirect carbon dimension, making assignment difficult for carbons with chemical shifts < 0.3 ppm apart [1]. |
| Solution | Application of the NASCA-HMBC (Non-ambiguous Assignment by Superposition of Coupled Aliased HMBC) methodology [1]. |
| Methodology Principle | Combines a pair of HMBC spectra recorded with slightly different carbon windows to increase resolution by an order of magnitude and provide unambiguous chemical shifts [1]. |
| Outcome | Achieved spectra with sufficiently high resolution for straightforward assignment, reporting the full assignment of this compound for the first time [1]. |
The experimental workflow for this resolution technique can be visualized as follows:
While the full NMR assignment is not listed in the results, other key structural identifiers and spectral data are available.
| Parameter | Description |
|---|---|
| IUPAC Name | 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-6,8'-bichromene-4,4'-dione [2] |
| Chemical Formula | C₃₀H₁₈O₁₀ [2] [3] |
| Average Mass | 538.464 Da [2] [3] |
| Monoisotopic Mass | 538.09000 Da [3] |
| Other Names | 6,8''-Biapigenin [2] [3] |
| SMILES | OC1=CC=C(C=C1)C1=CC(=O)C2=C(O)C(=C(O)C=C2O1)C1=C(O)C=C(O)C2=C1OC(=CC2=O)C1=CC=C(O)C=C1 [3] |
Mass spectrometric fragmentation data from a 2025 preprint provides details useful for LC-MS/MS identification, with the following characteristic fragments observed in negative ion mode from a precursor ion at m/z 537.0801 [M-H]⁻ [4]:
Agathisflavone is a biflavonoid found in various plant species. The table below summarizes the plants and solvents used in documented extraction protocols.
| Plant Source | Part Used | Primary Extraction Solvent | Purification Method | Citation |
|---|---|---|---|---|
| Caesalpinia pyramidalis (Syn. Poincianella pyramidalis) | Leaves | Methanol [1] [2] [3] | Chromatography on silica gel [1] [2] | |
| Anacardium occidentale (Cashew) | Leaf | Ethyl Acetate (for fractionation) [4] | Information not specified in source | |
| Rhus parviflora | Information not specified | Polar or medium-polar solvents (Methanol, Ethanol) [1] [2] | Information not specified in source |
The most detailed experimental protocol for this compound isolation comes from research on Caesalpinia pyramidalis [1] [2].
While the specific protocol for this compound uses conventional methods, modern techniques can be applied for improved efficiency.
For analytical purposes or further purification after initial extraction, High-Performance Liquid Chromatography (HPLC) is a standard method. The phytochemical composition of plant extracts, which can include compounds like this compound, is commonly determined using reverse-phase HPLC coupled with a Diode Array Detector (HPLC-DAD) [8]. This technique helps in identifying and quantifying specific compounds based on their retention times and UV-Vis spectra compared to standards.
This compound has shown promising biological activities in pre-clinical studies, which justify the interest in its extraction. The following diagram illustrates key mechanisms and effects of this compound on neural cells, based on current research.
Summary of this compound's Key Bioactivities
The anti-inflammatory effects of agathisflavone, particularly in the context of neuroinflammation, have been a major focus of research. The table below summarizes its interactions with two key targets.
| Target Protein | Reported Docking Findings | Biological Context / Proposed Role | Citation |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Binds to the ligand-binding pocket of GR. Interactions were stronger than control molecules mifepristone (antagonist), dexamethasone (agonist), and its monomer apigenin. | Suggests GR is a key mediator for this compound's anti-inflammatory effects in glial cells (microglia & astrocytes), reducing pro-inflammatory markers. | [1] [2] |
| NLRP3 Inflammasome | Binds at the NLRP3 NACTH inhibitory domain. | Proposed mechanism for its ability to reduce the expression of inflammasome-related components (IL1-β, IL-18) in microglia, contributing to neuroprotection. | [3] |
This compound has also been studied for its potential to inhibit SARS-CoV-2 viral replication, with research pointing to its action on a critical viral enzyme.
| Target Protein | Reported Docking Findings | Biological Context / Proposed Role | Citation |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | In silico analysis indicated Mpro as a primary target, with a proposed non-competitive mechanism of inhibition. Showed higher efficacy than its monomer, apigenin. | Cell-based assays confirmed antiviral activity, configuring this compound as a promising chemical scaffold for anti-SARS-CoV-2 drug development. | [4] |
The molecular docking studies on this compound are part of a broader experimental workflow that combines computational predictions with laboratory validation in cellular models. The following diagram outlines the general workflow used in these studies.
Research workflow from in silico docking to biological validation.
Here is a detailed breakdown of each step shown in the workflow:
Target Selection & System Preparation: Targets are chosen based on their established biological role in a disease pathway.
Molecular Docking (In silico Analysis): This step predicts how this compound interacts with the target.
In Vitro Cellular Validation: Positive docking results are validated in biological systems.
Assessment of Biological Effects: Researchers measure changes to confirm the effect predicted by docking.
Mechanism Elucidation: Data from docking and experiments are combined to propose a mechanism of action. For example, docking predicted this compound binds GR, and cellular experiments confirmed that its anti-inflammatory effects were blocked by a GR antagonist, validating the docking prediction [1] [2].
The table below summarizes the key biomacromolecules that agathisflavone interacts with, based on current research.
| Biomacromolecule | Interaction Type / Target Site | Reported Binding Affinity / Energy | Biological Implication | Primary Research Methods |
|---|---|---|---|---|
| MDM2 | Inhibits p53-binding domain [1] | Higher binding affinity than reference compound Nutlin-3 [1] | Anticancer; Reactivates p53 tumor suppressor function [1] | Molecular Docking, Molecular Dynamics (MD) Simulations [1] |
| Glucocorticoid Receptor (GR) | Binds to ligand-binding pocket [2] | Stronger interaction than Mifepristone and Dexamethasone [2] | Anti-neuroinflammatory; Modulates glial cell activation [2] | Molecular Docking, Immunofluorescence, RT-qPCR [2] |
| NLRP3 Inflammasome | Binds to NACTH inhibitory domain [3] | Information not specified in search results | Anti-neuroinflammatory; Reduces pro-inflammatory cytokine release [3] | Molecular Docking, RT-qPCR, Cell Morphology Analysis [3] |
| SARS-CoV-2 Main Protease (Mpro) | Binds to protease active site, non-competitive inhibition [4] [5] | Information not specified in search results | Antiviral; Inhibits viral replication [4] [5] | Molecular Docking, Enzymatic Assays, Cell-based Yield Reduction Assays [4] |
| Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2) | Information not specified in search results | Information not specified in search results | Anti-inflammatory [6] | In silico Molecular Docking (review) [6] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.
This protocol is synthesized from the methods described across the search results, particularly the MDM2 inhibition study [1].
This protocol is based on multiple studies investigating this compound's effects on microglia [3] [7] [2].
The following diagram illustrates the molecular mechanisms by which this compound exerts its anti-neuroinflammatory effects, as identified in the studies.
This compound modulates neuroinflammation by targeting multiple signaling molecules and pathways in microglial cells.
The multi-target nature of this compound underpins its broad therapeutic potential:
Future research should prioritize in vivo validation of these mechanisms, comprehensive pharmacokinetic studies, and further lead optimization based on the this compound structure to improve its drug-like properties.
The table below summarizes the key quantitative findings from in vitro and in vivo studies on agathisflavone.
| Assay Type | Model System | Key Findings/Values | Citation |
|---|
| Neuroprotection | Neuron-glial cocultures (rat) | • Effective Concentrations: 0.1 µM, 1 µM • Reduced NO production, microglial proliferation (M1 marker CD68) • Altered cytokine expression (↓TNF-α, IL-1β, CCL5, CCL2; ↑IL-10) | [1] [2] | | Anti-amnesic | Zebrafish (Danio rerio) | • Dosage: 1, 3, 5 µg/L (immersion administration) • Improved memory, reduced anxiety, restored brain oxidative stress, regulated AChE activity | [3] [4] | | Antiviral (SARS-CoV-2) | Calu-3 cells (human) | • EC₅₀: 4.23 ± 0.21 µM • CC₅₀: 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | [5] | | Anticancer (Glioblastoma) | GL-15 & C6 cells (human/rat) | • Cytotoxicity Range: 1-30 µM (dose-dependent) • Migration Inhibition: 5 µM, 10 µM (scratch assay) | [6] | | General Cytotoxicity | Vero E6 cells (monkey) | • CC₅₀: >200 µM (suggesting low general cytotoxicity) | [5] | | Acute Toxicity | Zebrafish & Mice | • Zebrafish: No mortality or signs of toxicity at 1-5 µg/L • Mice (other study): No observed adverse effects (specific dosage not stated) | [3] [7] |
Here are the methodologies from key studies that can be adapted for pharmacokinetic and pharmacodynamic research.
The following diagram synthesizes the key molecular and cellular mechanisms of this compound reported across multiple studies, which are relevant for understanding its pharmacodynamics.
Summary of the multi-target mechanisms of action of this compound, as reported in preclinical studies. [3] [1] [5]
The available data indicates significant bioactivity but leaves critical pharmacokinetic questions unanswered. Your preliminary study should focus on:
Agathisflavone is a biflavonoid, meaning it is composed of two flavone units (specifically, two apigenin molecules) [1] [2]. Its synthesis originates from the core plant phenylpropanoid and flavonoid pathways. The table below outlines the key enzymes involved in these foundational steps [3] [4] [5].
| Enzyme | Function in Pathway |
|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | Initiates phenylpropanoid pathway; deaminates phenylalanine to cinnamic acid [3] [5]. |
| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid [3] [4]. |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA [3] [4]. |
| Chalcone Synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone [3] [4]. |
| Chalcone Isomerase (CHI) | Isomerizes naringenin chalcone to naringenin (a flavanone) [3] [4]. |
| Flavone Synthase (FNS) | Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin) [3]. |
The following diagram illustrates the sequential flow of this core pathway:
Core flavonoid pathway leading to apigenin, a precursor for this compound. The final dimerization step is not fully characterized.
While its biosynthesis in plants is not fully mapped, this compound's pharmacological effects have been extensively studied in neurological and inflammatory models. The table below summarizes key experimental findings and the methodologies used to obtain them [6] [7] [1].
| Model / Assay | Key Findings / Effects of this compound | Experimental Protocol Summary |
|---|---|---|
| LPS-induced neuroinflammation (Microglia/Cocultures) | Anti-inflammatory profile; ↓ NO, TNF-α, IL-1β, IL-6, CCL2/5; ↑ IL-10; ↓ microglial activation (CD68); ↑ branched morphology (CD206) [6] [2]. | Microglia/cocultures treated with LPS (1 µg/mL) + this compound (0.1-1 µM). Analysis after 24h via qPCR, immunocytochemistry, NO assay [6] [2]. |
| Oxygen-Glucose Deprivation (OGD) (Cerebellar Slices) | Neuroprotection; prevented oligodendrocyte process retraction; reduced axonal demyelination; protected Purkinje neurons; modulated astrocyte reactivity [1]. | Cerebellar slices pretreated with this compound (10 µM) for 1h, then OGD for 1h. Analysis via immunofluorescence (MBP, NF70, GFAP, Calbindin) [1]. |
| Spinal Cord Injury (SCI) Model (Rat) | Pro-regenerative effect; protected spinal cord tissue; ↑ NGF, GDNF, arginase expression; reduced macrophage infiltrate; improved motor function [7]. | Rats with SCI treated with this compound (10 mg/kg, i.p., 7 days). Analysis via H&E staining, RT-qPCR, BBB scale for locomotion [7]. |
| Influenza Virus Neuraminidase Inhibition | Inhibited neuraminidase activity (IC₅₀ 2.0-20 µM); inhibited viral replication (EC₅₀ 1.3 µM); effective against oseltamivir-resistant strains [8]. | NA activity assay with this compound; virus replication in infected cells; sequential virus passage to monitor resistance [8]. |
The neuroprotective and anti-inflammatory mechanisms of this compound identified through these experiments can be visualized as follows:
Proposed neuroprotective mechanism of this compound via microglial modulation and direct cell protection.
The data indicates that This compound is a highly promising molecule for therapeutic development. Its efficacy across multiple disease models, particularly those involving neuroinflammation and demyelination, is supported by solid in vitro and in vivo evidence [7] [1] [2]. A primary molecular mechanism involves the inhibition of the NLRP3 inflammasome, a key driver of inflammatory responses [6].
The most significant knowledge gap remain in the plant biosynthesis pathway, specifically the enzyme(s) responsible for the dimerization of two apigenin units to form this compound. Elucidating this pathway is crucial for:
Future research should prioritize the discovery and characterization of the dimerizing enzyme to fully unlock the biotechnological potential of this compound.
This compound is a biflavonoid compound characterized as a dimer of the flavonoid apigenin, with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a molar mass of 538.457 g/mol, density of 1.656 g/cm³, and splitting coefficient of 5.09 [1]. This compound belongs to the class of natural biflavonoids formed through oxidative coupling of two apigenin molecules, resulting in a bond between positions C-6 and C-8 of the two chromene rings [2]. This compound demonstrates restricted occurrence in plants but has been identified in several plant families including Anacardiaceae, Araucariaceae, Ochnaceae, and Fabaceae [2]. It has attracted significant research interest due to its diverse biological activities and potential therapeutic applications, particularly in neurological disorders and inflammatory conditions [3] [4] [5].
This compound features a complex polyphenolic structure based on the C6-C3-C6 flavonoid skeleton duplicated into a biflavonoid framework. The compound exists as a mixture of atropisomers when isolated from natural sources due to its inherent molecular asymmetry [1]. This structural characteristic contributes to its biological activity and interaction with various molecular targets. Like other flavonoids, this compound contains multiple phenolic hydroxyl groups that confer significant antioxidant capacity through free radical scavenging and electron transfer mechanisms [1]. The compound appears as a yellow-colored solid and exhibits medium polarity, making it soluble in polar or medium polar solvents such as methanol and ethanol for extraction purposes [1].
This compound has been identified in various parts (leaves, stems, fruits, and roots) of numerous plant species, with predominant occurrence in the leaves of Poincianella pyramidalis (synonyms: Cenostigma pyramidale, Caesalpinia pyramidalis) [1] [6]. Other documented sources include Schinus polygamus [2], Anacardium occidentale [1], Rhus parviflora [1], and several other species across different plant families.
Multiple extraction and purification methods have been developed for this compound isolation:
These methods have been optimized to reduce solvent volume, number of column procedures, processing time, while increasing yields, with HPLC analysis confirming isolation purity exceeding 99% [6].
This compound demonstrates significant concentration-dependent antioxidant activity across multiple assay systems, with efficacy comparable to the standard antioxidant trolox [1]. The table below summarizes its antioxidant performance:
Table 1: Antioxidant Activity of this compound
| Assay Method | Concentration Range | Key Results | Reference |
|---|---|---|---|
| DPPH radical scavenging | 0.058-0.928 mM | Concentration-dependent inhibition comparable to trolox | [1] |
| ABTS radical scavenging | 0.058-0.928 mM | Significant radical scavenging activity similar to trolox | [1] |
| Hydroxyl radical scavenging | 0.058-0.928 mM | Protection against 2-deoxyribose degradation | [1] |
| Nitric oxide scavenging | 0.058-0.928 mM | Dose-dependent inhibition of nitrite ion formation | [1] |
| Reducing potential assay | 0.058-0.928 mM | Concentration-dependent electron donation capacity | [1] |
| Lipid peroxidation (TBARS) | 0.058-0.928 mM | Significant inhibition of lipid peroxidation | [1] |
This compound exhibits promising neuroprotective properties across multiple experimental models, particularly in contexts of neuroinflammation and cognitive impairment:
Table 2: Neuroprotective and Cognitive Effects of this compound
| Experimental Model | Concentration/Dose | Key Findings | Reference |
|---|---|---|---|
| Scopolamine-induced memory impairment (zebrafish) | 1, 3, 5 μg/L | Improved memory and reduced anxiety in Y-maze and tank tests | [2] |
| Scopolamine-induced memory impairment (zebrafish) | 1, 3, 5 μg/L | Restored brain oxidative stress markers and AChE activity | [2] |
| LPS-induced neuroinflammation (microglia) | 1 μM | Reduced NO, GSH, NLRP3 inflammasome, proinflammatory cytokines | [3] |
| Aβ-induced neuroinflammation (human microglia) | 1 μM | Decreased miR-146a, miR-155, IL1-β, IL-6, NOS2 | [4] |
| Mechanical injury model (cortical tissue) | 5 μM | Attenuated glia activation, reduced NRLP3 and IL-1β expression | [5] |
DPPH Radical Scavenging Assay [1]
ABTS Radical Scavenging Assay [1]
Hydroxyl Radical Scavenging Assay [1]
Microglial Cell Cultures [3]
PC12 Cell Culture and Differentiation [3]
Treatment Protocols for Neuroinflammation Studies [3] [4]
Molecular Docking Analysis [7] [8]
This compound exerts its multifaceted biological effects through several key molecular mechanisms and signaling pathways:
The compound demonstrates significant effects on glial cell modulation, particularly targeting microglia and astrocytes in neuroinflammatory conditions. In LPS-activated microglia, this compound promotes a shift from pro-inflammatory to anti-inflammatory phenotype, evidenced by increased branching morphology, reduced CD68 expression (pro-inflammatory marker), and increased CD206 expression (anti-inflammatory marker) [3]. This transition is associated with reduced production of pro-inflammatory mediators including NO, IL-1β, IL-6, IL-18, TNF, CCL5, and CCL2 [3].
This compound directly targets the NLRP3 inflammasome, a multiprotein complex crucial for inflammatory response activation. Molecular docking studies confirm that this compound binds at the NLRP3 NACTH inhibitory domain, preventing inflammasome assembly and subsequent caspase-1 activation [3]. This mechanism reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, contributing to its potent anti-inflammatory effects.
The following diagram illustrates the key anti-inflammatory mechanisms of this compound in glial cells:
Figure 1: Anti-neuroinflammatory mechanisms of this compound in glial cells
Recent research has elucidated that this compound's anti-inflammatory effects are mediated through the glucocorticoid receptor (GR) pathway. Molecular docking analyses reveal that this compound binds to a specific pocket in the glucocorticoid receptor with stronger interactions than mifepristone (GR antagonist), dexamethasone (GR agonist), and its monomer apigenin [7] [8].
The GR-mediated mechanism was confirmed through antagonist studies where mifepristone (RU486) reversed the anti-inflammatory effects of this compound, including:
This GR-dependent activity represents a significant mechanism underlying this compound's regulation of glial reactivity and inflammatory mediator production.
This compound demonstrates significant effects on post-transcriptional regulation through modulation of microRNA expression in activated microglia. In human C20 microglia exposed to LPS or Aβ, this compound treatment significantly reduced the expression of miR-146a and miR-155 [4], both of which are associated with neuroinflammatory processes in neurodegenerative diseases. This microRNA modulation was accompanied by reduced expression of pro-inflammatory cytokines IL-1β, IL-6, and NOS2, suggesting an important role in the compound's anti-inflammatory activity.
Additionally, this compound modulates the JAK2/STAT-3 signaling pathway, which is involved in inflammatory response regulation. In microglia cells induced by Aβ, this compound reduced the increased p-STAT3/STAT3 ratio, indicating suppression of this inflammatory signaling cascade [4].
Despite promising preclinical data, several research limitations must be addressed to advance this compound toward clinical application:
Future research should prioritize structure-activity relationship studies to identify key functional groups responsible for this compound's bioactivity, potentially leading to optimized derivatives with improved pharmacokinetic properties. Additionally, investigation of combination therapies with existing neuroprotective agents may reveal synergistic effects worthy of clinical development.
This compound (bis-apigenin), a naturally occurring biflavonoid derived from various plant species including Poincianella pyramidalis and Anacardium occidentale, has emerged as a promising neuroprotective compound with significant anti-inflammatory and anti-oxidative properties [1] [2]. This flavonoid has demonstrated considerable potential in modulating glial cell responses, protecting neuronal integrity, and promoting remyelination across multiple experimental models of neurological damage [3] [4] [5]. The compound exhibits a multi-target mechanism of action, interacting with nuclear receptors including estrogen receptors (ERα and ERβ), retinoic acid receptors (RAR), and retinoid X receptors (RXR), which contributes to its diverse neuroprotective effects [3]. Research indicates that this compound can polarize microglia from pro-inflammatory M1 states to anti-inflammatory M2-like phenotypes, reduce astrogliosis, inhibit NLRP3 inflammasome activation, and directly protect oligodendrocytes from ischemic damage [3] [5] [6].
Table 1: Key Neuroprotective Mechanisms of this compound
| Mechanism of Action | Experimental Evidence | Cellular Pathways |
|---|---|---|
| Anti-inflammatory effects | Reduces NO, TNF-α, IL-1β, IL-6; increases IL-10 [4] [6] | TLR4/NF-κB signaling, NLRP3 inflammasome inhibition [6] |
| Microglial polarization | Shifts microglia from CD68+ M1 to CD206+ M2 phenotype [3] [6] | Estrogen receptor-dependent mechanisms [3] |
| Astrocyte modulation | Downregulates GFAP expression, reduces glial scar formation [5] | Transcriptional and post-transcriptional regulation [5] |
| Oligodendrocyte protection | Prevents process retraction, promotes remyelination [1] [3] | SOX10-mediated pathways, ERα activation [1] [3] |
| Neuronal protection | Preserves neurite outgrowth, reduces caspase-3 activation [4] [6] | Maintenance of β-tubulin III expression [6] |
The efficacy and specificity of this compound's neuroprotective effects are highly dependent on appropriate dosing, timing, and experimental conditions. Based on comprehensive studies, the optimal concentration range for in vitro applications is 0.1-10 μM, with specific concentrations varying based on the model system and desired outcomes [1] [3] [4]. For pure microglial cultures and neuron-glia co-cultures, lower concentrations (0.1-1 μM) have demonstrated significant anti-inflammatory effects, while cerebellar slice cultures and oligodendrocyte protection studies typically utilize higher concentrations (5-10 μM) [1] [4] [5]. The timing of administration is also critical, with preventative application (60 minutes before injury) showing superior protection in ischemia models compared to therapeutic intervention after damage establishment [1]. Treatment duration generally ranges from 24 hours in acute inflammatory models to 2-3 days in remyelination and tissue repair studies [3] [5].
Table 2: Summary of this compound Treatment Conditions Across Experimental Models
| Experimental Model | Concentration Range | Treatment Duration | Administration Timing | Key Outcomes |
|---|---|---|---|---|
| LPS-induced neuroinflammation (neuron-glia co-cultures) | 0.1 - 1 μM [4] | 24 hours [4] | After LPS exposure [4] | ↓ NO production, ↓ microglial activation, ↑ neuronal survival [4] |
| Oxygen-glucose deprivation (cerebellar slices) | 10 μM [1] | 60 min pre-treatment + during OGD [1] | Preventative (pre-OGD) [1] | ↓ oligodendrocyte damage, ↑ myelin preservation, ↓ astrocyte reactivity [1] |
| Lysolecithin-induced demyelination (cerebellar slices) | 5 - 10 μM [3] | 2 days [3] | After injury [3] | ↑ remyelination, microglial polarization to M2 phenotype [3] |
| Mechanical injury (brain slices) | 5 μM [5] | 3 days [5] | After injury [5] | ↓ glial scar, ↓ GFAP expression, ↑ neurite outgrowth [5] |
| Pure microglial cultures (LPS activation) | 1 μM [6] | 24 hours [6] | Concurrent with LPS [6] | ↓ pro-inflammatory cytokines, ↑ anti-inflammatory markers [6] |
The following diagram illustrates the key neuroprotective mechanisms and signaling pathways modulated by this compound treatment:
This compound represents a promising multifunctional neuroprotective agent with demonstrated efficacy across various in vitro models of neurological damage. This comprehensive protocol provides researchers with detailed methodologies for evaluating its effects in relevant experimental systems. The dose-dependent responses and time-sensitive applications highlighted in this protocol should be carefully considered when designing experiments. The compound's ability to simultaneously modulate neuroinflammatory responses, protect vulnerable oligodendrocyte populations, and preserve neuronal integrity makes it particularly attractive for further therapeutic development. Future studies should focus on elucidating its precise molecular targets and potential synergistic effects with established neuroprotective agents to maximize its translational potential for neurodegenerative conditions and CNS injuries.
Agathisflavone is a biflavonoid compound consisting of two apigenin molecules joined through an oxidative coupling process. This natural product is primarily isolated from plant species including Cenostigma pyramidale (formerly known as Poincianella pyramidalis and Caesalpinia pyramidalis) and Anacardium occidentale [1] [2]. As a biflavonoid, this compound exhibits enhanced biological activities compared to its monomeric form, attributed to its increased molecular stability and improved pharmacokinetic profile [2]. Research conducted over the past five decades has revealed this compound possesses a diverse range of pharmacological properties, with significant anti-inflammatory effects observed both in the central nervous system (CNS) and peripheral systems [3].
The molecular mechanisms underlying this compound's anti-inflammatory activity involve multiple signaling pathways and receptor systems. Studies have demonstrated that this compound binds to glucocorticoid receptors (GRs) with high affinity, potentially stronger than the synthetic GR agonist dexamethasone, leading to modulation of inflammatory gene expression [4]. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory cascade that promotes the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 [1] [5]. The compound also modulates microRNA expression, particularly downregulating miR-125b and miR-155, which are involved in promoting inflammatory responses in glioblastoma and microglial cells [6]. Through these multifaceted mechanisms, this compound effectively shifts glial cells from a pro-inflammatory to an anti-inflammatory phenotype, making it a promising candidate for treating neuroinflammatory conditions.
Primary Microglial Cultures: Isolate microglial cells from the cerebral cortex of newborn Wistar rats (0-2 days old). Following careful removal of meninges and blood vessels, mechanically dissociate the cortical tissue and filter through a sterile 75 mm diameter Nitex membrane. Resuspend the resulting cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, 4 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 μg/mL streptomycin). Plate the cells on poly-D-lysine (25 μg/mL)-coated flasks and maintain at 37°C in a humidified atmosphere with 5% CO₂. After reaching confluence (7-10 days), harvest microglial cells by shaking at 165 rpm for 3 hours at 37°C. Plate the isolated microglia at a density of 3 × 10⁴ cells/cm² for experimental use [1].
Glioblastoma Cell Lines: Maintain human GL-15 and rat C6 glioma cell lines in DMEM medium supplemented with 10% FBS and antibiotics. Culture cells at 37°C in a 5% CO₂ atmosphere and subculture upon reaching 80-90% confluence using trypsin-EDTA solution [6].
Neuron-Glial Cocultures: Prepare primary glial cultures from postnatal day 1-2 Wistar rats as described above and culture for 15 days. Isolate neurons from embryonic day 14-16 Wistar rat cerebral hemispheres using the same dissociation method. Seed neuronal cells at half the density of glial cells (5 × 10⁴ cells/cm²) onto the established astroglial monolayer. Maintain cocultures for 8 days in vitro before treatments [7].
Lipopolysaccharide (LPS) Induction: To induce inflammatory activation, treat cells with Escherichia coli lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 24 hours. Prepare LPS stock solution in sterile phosphate-buffered saline (PBS) and dilute directly in the culture medium at the time of treatment [1] [7].
Cytokine Induction: As an alternative inflammatory stimulus, use interleukin-1β (IL-1β) at 10 ng/mL for 24 hours. Prepare IL-1β stock solutions according to manufacturer recommendations and dilute in culture medium immediately before use [7].
This compound Treatment: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at 4°C protected from light. For experimental treatments, dilute directly in culture medium to achieve final concentrations typically ranging from 0.1 μM to 10 μM, with 1 μM and 5 μM being most commonly used in anti-inflammatory assays. Include vehicle control groups treated with equivalent concentrations of DMSO (typically 0.001-0.01%) [6] [1] [7].
The MTT assay is critical for determining non-toxic concentrations of this compound and ensuring that observed anti-inflammatory effects are not secondary to cytotoxicity.
Immunofluorescence Staining:
Morphological Quantification:
RNA Extraction:
cDNA Synthesis:
Quantitative PCR:
Table 1: Primer Sequences for Inflammatory Marker Analysis
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Function |
|---|---|---|---|
| IL-1β | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |
| IL-6 | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |
| TNF-α | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |
| IL-10 | Available in referenced studies | Available in referenced studies | Anti-inflammatory cytokine |
| NLRP3 | Available in referenced studies | Available in referenced studies | Inflammasome component |
| CCL2 | Available in referenced studies | Available in referenced studies | Chemokine (MCP-1) |
| CCL5 | Available in referenced studies | Available in referenced studies | Chemokine (RANTES) |
| Arginase-1 | Available in referenced studies | Available in referenced studies | M2 microglia marker |
Western Blotting:
Enzyme-Linked Immunosorbent Assay (ELISA):
Griess Assay:
Receptor Preparation:
Ligand Preparation:
Docking Procedure:
Slice Preparation:
Mechanical Injury Induction:
Treatment Protocol:
Analysis Parameters:
Animal Model:
Treatment Groups:
Functional Assessment:
Histological and Molecular Analysis:
When interpreting results from this compound anti-inflammatory assays, several key parameters indicate successful modulation of inflammatory pathways:
Microglial Phenotype Shift: Effective this compound treatment typically results in a transition from pro-inflammatory (M1) to anti-inflammatory (M2) microglial phenotype. This is evidenced by decreased expression of M1 markers (CD68, iNOS, MHC-II) and increased expression of M2 markers (arginase-1, CD206, IL-10). Morphologically, this shift correlates with increased branching and process complexity in microglia, moving away from the amoeboid shape characteristic of activated states [4] [7].
Cytokine Profile Alteration: Successful anti-inflammatory intervention demonstrates significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL5), alongside potential increases in regulatory cytokines such as IL-10. The magnitude of these changes typically shows dose-dependence, with optimal effects observed in the 1-5 μM concentration range [1] [7].
Inflammasome Inhibition: Effective this compound treatment suppresses NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and its downstream effectors (caspase-1, IL-1β, IL-18). Molecular docking studies suggest this occurs through direct binding to the NLRP3 NACTH inhibitory domain [1] [5].
The protocols outlined herein enable researchers to comprehensively evaluate this compound's potential for various research applications:
Neuroinflammatory Disease Modeling: These methods facilitate investigation of this compound's therapeutic potential for conditions including Alzheimer's disease, multiple sclerosis, Parkinson's disease, and traumatic CNS injuries. The compound's dual capacity to modulate neuroinflammation while promoting neuroprotection makes it particularly valuable for neurodegenerative disease research [7] [5].
Drug Development Scaffold: The detailed mechanistic insights into this compound's interactions with specific molecular targets (GR, NLRP3) provide a foundation for structure-activity relationship studies and semi-synthetic derivative development aimed at enhancing potency, selectivity, and pharmacokinetic properties [4] [2].
Combination Therapy Evaluation: These protocols support investigation of this compound as an adjuvant therapy, particularly its ability to enhance the therapeutic properties of mesenchymal stem cells or other regenerative approaches for CNS repair [8].
Table 2: Summary of this compound's Anti-Inflammatory Activities in Experimental Models
| Experimental System | Concentration/Dose | Key Anti-Inflammatory Effects | Reference |
|---|---|---|---|
| LPS-activated microglia | 1 μM | Reduced NO production; decreased IL-1β, IL-6, TNF-α, CCL5, CCL2 mRNA; increased IL-10; inhibited NLRP3 inflammasome | [1] |
| Neuron-glial cocultures + LPS | 0.1-1 μM | Decreased microglial proliferation; reduced CD68; attenuated neuronal loss; preserved neurite outgrowth | [7] |
| Glioblastoma cells | 5 μM | Downregulated miR-125b and miR-155 in secretome; increased IL-6 and arginase-1 mRNA | [6] |
| Organotypic brain slices + mechanical injury | 5 μM | Modulated astrogliosis; reduced microglial infiltration; downregulated NLRP3 and IL-1β mRNA | [5] |
| Spinal cord injury model | 10 mg/kg (ip) | Reduced macrophage infiltrate; increased NGF, GDNF and arginase expression; improved tissue repair | [8] |
This compound is a biflavonoid compound characterized as a dimer of apigenin molecules with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a molar mass of 538.457 g/mol and density of 1.656 g/cm³. This compound occurs naturally in various plant species including Caesalpinia pyramidalis, Anacardium occidentale, and Rhus parviflora, and can be extracted from different plant parts (leaves, stems, fruits, roots) using polar or medium polar solvents such as methanol and ethanol [1].
As a biflavonoid, this compound belongs to an important class of natural antioxidants that have attracted significant research interest due to their therapeutic potential with minimal side effects. Flavonoids collectively represent a vital class of dietary polyphenolic compounds known for their powerful biological activities, including immunoregulatory effects and anti-inflammatory properties [2]. The growing interest in natural antioxidants stems from their ability to scavenge free radicals, which are considered causative agents of various acute and chronic pathologies [1].
Comprehensive in vitro studies have demonstrated that this compound exhibits concentration-dependent antioxidant activity against multiple types of free radicals. The table below summarizes the antioxidant capacity of this compound across various assay systems:
Table 1: Antioxidant Activity Profile of this compound in Various Assay Systems
| Assay Method | Radical Type | Activity Profile | Comparison to Standard |
|---|---|---|---|
| DPPH assay | Stable organic radical | Concentration-dependent scavenging | Comparable to Trolox [1] |
| ABTS assay | Cation radical | Concentration-dependent scavenging | Comparable to Trolox [1] |
| Hydroxyl radical assay | OH· generated by Fenton reaction | Concentration-dependent scavenging | Comparable to Trolox [1] |
| Nitric oxide scavenging | NO from SNP decomposition | Concentration-dependent inhibition of nitrite formation | Comparable to Trolox [1] |
| Reducing potential assay | Electron transfer | Concentration-dependent reducing power | EC₅₀ comparable to Trolox [1] |
| Lipid peroxidation inhibition | Peroxyl radicals in lipid environment | Significant inhibition of TBARS formation | Comparable to Trolox [1] |
The concentration-dependent response observed across all assays indicates a robust and consistent antioxidant capacity. Notably, the reducing potential and inhibition of lipid peroxidation demonstrated by this compound were particularly significant, showing comparable efficacy to Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard [1]. This comprehensive antioxidant profile suggests that this compound employs multiple mechanisms to counteract oxidative stress, including hydrogen atom transfer, single electron transfer, and metal chelation capabilities.
The variation in antioxidant activities measured by different assays can be attributed to both thermodynamic factors and kinetic factors. The thermodynamic condition for any redox reaction requires that the redox potential of the oxidant must be higher than that of the antioxidant. However, research has shown that kinetic factors often play a primary role in determining measured antioxidant activities [3].
Table 2: Redox Potentials of Common Antioxidant Assays and Reference Compounds
| Assay System/Compound | Redox Potential (E°') | Significance in Antioxidant Assessment |
|---|---|---|
| Fe(III)/o-phenanthroline | 1.15 V | Highest redox potential oxidant |
| ABTS•+/ABTS | 0.68 V | Similar potential to Fe(III)TPTZ in FRAP |
| DPPH•/DPPH | 0.537 V | Intermediate redox potential |
| Trolox radical/Trolox | 0.48 V | Common reference standard |
| Ferricyanide/ferrocyanide | 0.36 V | Lower redox potential system |
| Ascorbyl radical/ascorbate | 0.282 V | Physiological relevant antioxidant |
The redox potential differences explain why antioxidants may show varying activities across different assay systems. This compound's ability to demonstrate significant activity across multiple assays with different redox potentials indicates its versatile antioxidant mechanism and capability to address various oxidative stress conditions [3].
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for evaluating the free radical scavenging capacity of antioxidants. The assay is based on the reduction of the stable purple-colored DPPH radical to yellow-colored diphenylpicrylhydrazine in the presence of hydrogen-donating antioxidants. The degree of discoloration indicates the scavenging potential of the test compound [1].
DPPH solution preparation: Prepare a 100 µM stock solution of DPPH in ethanol [1].
Sample preparation: Prepare this compound solutions in appropriate concentrations (e.g., 0.058, 0.116, 0.232, 0.464, and 0.928 mM) using ethanol as solvent [1].
Reaction mixture: Combine 0.5 mL of each this compound concentration with 1.4 mL of DPPH stock solution [1].
Incubation: Mix vigorously and incubate in the dark at room temperature for 30 minutes [1].
Absorbance measurement: Measure absorbance at 517 nm against a control [1].
Calculation: Calculate percentage inhibition using the formula: % Inhibition = [(Ac - At) / Ac] × 100 where Ac is absorbance of control and At is absorbance of test sample [1].
Standardization: Include Trolox as a reference standard for comparison [1].
The following diagram illustrates the experimental workflow for the DPPH assay:
The ABTS (2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated through oxidation of ABTS. The radical cation has a characteristic blue-green color that decreases in intensity when reduced by antioxidants [1] [4].
ABTS radical generation: Mix 5 mL of 7 mM ABTS solution with 88 µL of 2.45 mM potassium persulfate (K₂S₂O₈) [1].
Incubation for radical formation: Incubate the mixture at room temperature in the absence of light for 16 hours to generate the ABTS radical cation [1].
Working solution preparation: Dilute the resulting ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm [1].
Sample preparation: Prepare this compound solutions in concentrations ranging from 0.058 to 0.928 mM [1].
Reaction mixture: Combine 0.5 mL of this compound solution with 1.96 mL of ABTS working solution [1].
Incubation and measurement: Incubate in the dark at room temperature for 6 minutes, then measure absorbance at 734 nm [1].
Calculation: Express results as percentage inhibition of ABTS radical cation compared to control [1].
The following diagram illustrates the ABTS radical formation and scavenging mechanism:
This compound demonstrates significant neuroprotective properties through its ability to modulate microglial activation states. In studies using microglia isolated from cortices of newborn Wistar rats, this compound (1 µM) effectively counteracted lipopolysaccharide (LPS)-induced pro-inflammatory activation [5].
Key neuroprotective mechanisms include:
Phenotype switching: this compound promotes a shift from pro-inflammatory M1 microglia (characterized by increased CD68 and amoeboid morphology) to anti-inflammatory M2 states (evidenced by increased CD206 and branched phenotype) [5].
Cytokine regulation: Treatment significantly reduces expression of pro-inflammatory factors including NO, IL-1β, IL-6, IL-18, TNF, CCL5, and CCL2 [5].
NLRP3 inflammasome suppression: Molecular docking studies confirm that this compound binds at the NLRP3 NACTH inhibitory domain, regulating inflammasome activation [5].
Functional validation: Conditioned medium from this compound-treated microglia preserved neuronal integrity in PC12 cells, with most cells maintaining neurites and showing increased expression of β-tubulin III [5].
Recent research has elucidated the role of this compound in modulating glial activation following mechanical injury to cortical tissue. Using an ex vivo model of traumatic brain injury (TBI), this compound (5 µM) demonstrated several protective mechanisms [6]:
Astrocyte reactivity modulation: The flavonoid downregulated GFAP expression at both transcriptional and post-transcriptional levels, reducing glial scar formation [6].
Microglial regulation: this compound treatment significantly reduced the proportion of activated microglia (Iba-1+ cells) in lesioned areas [6].
Inflammasome control: The compound negatively regulated both NLRP3 and IL-1β mRNA expression that were increased following mechanical injury [6].
The following diagram illustrates the neuroprotective signaling pathways modulated by this compound:
This compound demonstrates promising antitumor activity against glioblastoma (GBM), the most prevalent and aggressive primary brain tumor [7]. The biflavonoid exhibits the following anticancer mechanisms:
Cytotoxicity and migration inhibition: this compound (5-30 µM) induces dose- and time-dependent reduction in viability of both human GL-15 and rat C6 glioma cells and significantly reduces cell migration [7].
microRNA modulation: Treatment with this compound (5 µM) significantly downregulates miR-125b and miR-155 in the secretome of GBM cells, microRNAs associated with oncogenic upregulation and tumor proliferation [7].
Inflammatory mediator regulation: this compound upregulates mRNA expression of IL-6 and arginase-1, immunoregulatory factors in the tumor microenvironment [7].
Microglial impact modulation: Conditioned medium from this compound-treated GBM cells reduces microglial proliferation and promotes a more branched, surveillant phenotype [7].
This compound demonstrates significant antioxidant capacity through multiple mechanisms, effectively scavenging various free radicals including DPPH, ABTS, hydroxyl, and nitric oxide radicals. The compound shows comparable efficacy to the standard antioxidant Trolox in concentration-dependent manners across diverse assay systems [1]. These direct antioxidant properties, combined with its ability to modulate cellular antioxidant defenses and inflammatory pathways, position this compound as a promising multifunctional therapeutic agent [5] [6].
The neuroprotective effects of this compound, particularly through regulation of microglial activation and NLRP3 inflammasome suppression, highlight its potential for treating neurodegenerative conditions, traumatic brain injury, and neuroinflammatory disorders [5] [6]. Additionally, its antiproliferative and migration-inhibitory effects on glioblastoma cells, coupled with modulation of oncogenic miRNAs and tumor microenvironment, suggest potential applications in adjuvant cancer therapy [7].
Future research should address bioavailability optimization through advanced delivery systems, conduct detailed structure-activity relationship studies to enhance potency, and perform standardized clinical trials to validate preclinical findings. The comprehensive protocols provided for DPPH and ABTS assays offer robust methodological frameworks for standardized assessment of this compound's antioxidant properties across different research settings, facilitating comparative studies and quality control in natural product research.
This compound is a naturally occurring biflavonoid characterized as a dimeric flavonoid structure connected through carbon-carbon linkages. This compound has attracted significant scientific interest due to its potent antioxidant properties and potential therapeutic applications against oxidative stress-mediated pathologies. Chemically identified as (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one), this compound has a molar mass of 538.457 g/mol and density of 1.656 g/cm³ [1] [2]. It occurs naturally in various plant species including Caesalpinia pyramidalis, Anacardium occidentale, and Rhus parviflora, from which it can be extracted using polar or medium polar solvents such as methanol and ethanol [1] [2].
The significance of this compound in biomedical research stems from the growing understanding of oxidative stress in numerous acute and chronic diseases. Free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), are inevitable byproducts of cellular metabolism that play dual roles in physiological processes and pathological mechanisms [1]. When cellular levels of ROS/RNS exceed antioxidant defense capabilities, they induce macromolecular damage to lipids, proteins, carbohydrates, and genetic materials, ultimately contributing to serious conditions including cancer, diabetes, atherosclerosis, cardiovascular diseases, and neurodegenerative disorders [1] [2]. Within this context, this compound represents a promising natural antioxidant compound worthy of detailed investigation.
The antioxidant capacity of this compound has been rigorously evaluated through multiple established in vitro assays, demonstrating consistent and concentration-dependent activity across various free radical species [1] [2] [3]. The compound exhibits direct free radical scavenging ability against several biologically relevant radicals, making it a broad-spectrum antioxidant agent worthy of further development.
Table 1: Radical Scavenging Activity of this compound Across Multiple Assay Systems
| Assay Type | Radical Target | Concentration Range | Key Results | Reference Compound |
|---|---|---|---|---|
| DPPH Assay | Stable nitrogen-centered radical | 0.058–0.928 mM | Concentration-dependent scavenging activity comparable to trolox | Trolox [1] [2] |
| ABTS Assay | Cationic radical chromophore | 0.058–0.928 mM | Significant radical decolorization similar to standard | Trolox [1] [2] |
| Hydroxyl Radical Assay | OH· generated via Fenton reaction | 0.058–0.928 mM | Effective scavenging of highly reactive OH· radicals | Trolox [1] [2] |
| Nitric Oxide Scavenging | NO generated from SNP | 0.058–0.928 mM | Concentration-dependent inhibition of nitrite formation | Trolox [1] [2] |
Beyond direct radical scavenging, this compound demonstrates significant electron-donating capacity and inhibition of lipid peroxidation, two critical mechanisms of antioxidant action in biological systems. The reducing potential indicates the compound's ability to transfer electrons to reactive species, thereby neutralizing them, while lipid peroxidation inhibition directly reflects its capacity to protect cellular membranes from oxidative degradation [1] [2].
Table 2: Reducing Power and Lipid Protection Capabilities of this compound
| Assessment Method | Experimental Measure | Concentration Range | Key Findings | Biological Significance |
|---|---|---|---|---|
| Reducing Potential Assay | Ferric ion reduction capability | 0.058–0.928 mM | Concentration-dependent reducing power comparable to trolox | Electron-donating capacity for neutralizing oxidants [1] [2] |
| TBARS Assay | Malondialdehyde (MDA) formation from lipid peroxidation | 0.058–0.928 mM | Significant inhibition of lipid peroxidation comparable to trolox | Protection of cellular membranes from oxidative damage [1] [2] [3] |
The collective data from these comprehensive assays establishes this compound as a multifunctional antioxidant compound with mechanisms of action including direct radical scavenging, electron donation, and inhibition of lipid peroxidation chain reactions. The consistent finding that its activity is comparable to trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard, further validates its potency and potential therapeutic utility [1] [2] [3].
The thiobarbituric acid reactive substances (TBARS) assay serves as a well-established method for quantifying lipid peroxidation by measuring malondialdehyde (MDA) and related secondary oxidation products [4]. The assay capitalizes on the reaction between thiobarbituric acid (TBA) and lipid peroxidation products (primarily MDA) under acidic conditions at elevated temperatures, forming MDA-TBA₂ adducts that produce a characteristic red-pink chromophore with maximum absorbance at 532 nm [4]. Although the TBARS assay has limitations in absolute specificity, it remains widely used as a general indicator of oxidative stress in biological systems when properly implemented and interpreted [4].
Essential Reagents:
Equipment Requirements:
Sample Preparation:
Oxidation Induction:
TBARS Reaction:
Measurement and Analysis:
Figure 1: Experimental workflow for TBARS assay to evaluate this compound's inhibition of lipid peroxidation
Sample Handling: Proper handling and storage of biological samples is crucial. Repeated freeze-thaw cycles should be avoided as they artificially increase TBARS values. Samples should be stored at -80°C and analyzed promptly after collection [4].
Standardization: The TBARS assay exhibits limited analytical ruggedness, meaning seemingly minor variations in protocol can substantially impact results. Strict adherence to consistent reaction times, temperatures, and pH conditions is essential for reproducible data [4].
Specificity Limitations: The assay measures all thiobarbituric acid reactive substances, not exclusively MDA. Various aldehydes and other compounds can contribute to absorbance at 532 nm. For greater specificity, HPLC separation of the MDA-TBA₂ adduct can be employed following the reaction [4].
Interference Control: Sample components such as sucrose may produce chromophores that interfere with measurements. Appropriate sample and reagent blanks are essential to control for such interference [4].
Beyond its direct antioxidant activity, this compound demonstrates significant immunomodulatory properties in central nervous system cell populations, particularly microglia. When microglial cells are exposed to inflammatory stimuli such as lipopolysaccharide (LPS), they typically assume an activated proinflammatory state characterized by rounded/amoeboid morphology and increased expression of activation markers including CD68 [5]. However, treatment with this compound (1 µM) promotes an anti-inflammatory phenotype characterized by increased branching, elevated CD206 expression (an M2 marker), and reduced production of proinflammatory mediators [5].
At the molecular level, this compound treatment significantly reduces the expression of multiple inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-18 in activated microglia [5]. Additionally, it decreases the expression of chemokines CCL5 and CCL2, which are involved in leukocyte recruitment during neuroinflammatory processes [5]. These changes in cytokine and chemokine profiles create a more favorable microenvironment for neuronal survival and function, highlighting the compound's potential for mitigating neuroinflammation-related pathology.
Molecular docking studies indicate that this compound binds at the NLRP3 NACTH inhibitory domain, suggesting a direct mechanism for its observed suppression of NLRP3 inflammasome activation [5]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by facilitating the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its activation has been implicated in numerous neurodegenerative conditions, making it a promising therapeutic target.
This compound also modulates microglial polarization, shifting cells from the pro-inflammatory M1 state toward the anti-inflammatory M2 phenotype [5]. This phenotypic shift is associated with increased expression of regulatory molecules such as IL-10, which helps resolve inflammatory responses and promote tissue repair. The compound's effects on microglial activation and cytokine production contribute significantly to its observed neuroprotective properties in experimental models.
Figure 2: this compound's mechanisms in modulating neuroinflammatory pathways and providing neuroprotection
In neuron-glia coculture systems exposed to inflammatory stimuli (LPS or IL-1β), this compound treatment (0.1 and 1 µM) demonstrates significant neuroprotective effects [6]. These protective effects are evidenced by reduced Fluoro-Jade B staining (a marker of neuronal degeneration), preserved neuronal morphology, increased β-tubulin III immunoreactivity (indicating maintained neuronal structure), and decreased caspase-3 activation (indicating suppressed apoptotic pathways) [5] [6].
Furthermore, when neuronal PC12 cells are exposed to conditioned medium from microglia treated with both LPS and this compound, they exhibit preserved neurite networks and enhanced neuronal marker expression compared to cells exposed to conditioned medium from LPS-treated microglia alone [5]. This finding indicates that this compound's modulation of microglial activation creates a more supportive microenvironment for neuronal survival and maintenance, independent of any direct effects on the neurons themselves.
The compelling in vitro evidence for this compound's antioxidant and anti-inflammatory activities suggests several promising therapeutic applications:
Neurodegenerative Disorders: this compound's combined antioxidant and anti-inflammatory effects position it as a promising candidate for addressing the multifactorial pathology of conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis [5] [6]. The compound's ability to cross the blood-brain barrier would be an important focus for future pharmacokinetic studies.
Mood Disorders: Given the established role of oxidative stress in bipolar disorder and the validation of TBARS as a state biomarker in manic phases [7], this compound warrants investigation as a potential mood stabilizer with antioxidant properties.
Metabolic Conditions: The compound's potent inhibition of lipid peroxidation suggests potential applications in conditions characterized by oxidative stress-mediated tissue damage such as atherosclerosis, diabetes complications, and metabolic syndrome.
For researchers intending to investigate this compound's effects on lipid peroxidation, several practical considerations will enhance experimental outcomes:
Compound Sourcing and Preparation: this compound can be isolated from natural sources such as Caesalpinia pyramidalis leaves via methanol extraction and silica gel chromatography [1] [2]. Alternatively, commercially available standards should be obtained from reputable suppliers. Stock solutions (100 mM in DMSO) are stable at 4°C for extended periods when protected from light [5].
In Vitro Concentration Ranges: For antioxidant assays, concentrations of 0.058–0.928 mM have demonstrated efficacy [1] [2]. In cell-based neuroprotection studies, lower concentrations of 0.1–1 µM have shown significant effects [5] [6]. Researchers should conduct dose-response studies to determine optimal concentrations for specific experimental systems.
TBARS Protocol Adaptation: The TBARS assay requires careful temperature and timing control. Researchers should conduct preliminary experiments to establish the optimal oxidation induction period for their specific biological system, as excessive oxidation may mask protective effects. Including both positive (trolox) and negative controls in each experiment is essential for proper data interpretation.
Complementary Assays: While the TBARS assay provides valuable information about lipid peroxidation inhibition, it should be complemented with other antioxidant assays (DPPH, ABTS, hydroxyl radical scavenging) and cell viability assessments (MTT, LDH) to fully characterize compound activity [1] [2] [5].
This compound represents a promising natural biflavonoid with demonstrated efficacy in inhibiting lipid peroxidation via the TBARS assay and exhibiting complementary anti-inflammatory activities. Its concentration-dependent antioxidant effects against multiple radical species, combined with its ability to modulate microglial activation and promote neuronal survival, position it as an attractive candidate for further therapeutic development. The detailed TBARS protocol provided in this document offers researchers a validated methodology for assessing the compound's antioxidant properties in various experimental systems. Future research should focus on in vivo validation of these effects and more detailed pharmacological characterization to fully realize this compound's potential as a therapeutic agent for oxidative stress-related pathologies.
Agathisflavone, a biflavonoid derived from Cenostigma pyramidale and other plant species, has emerged as a promising therapeutic candidate for glioblastoma (GBM) treatment. As the most aggressive and lethal primary brain tumor, GBM presents significant therapeutic challenges due to its highly invasive nature, cellular heterogeneity, and resistance to conventional therapies. Current standard-of-care involving temozolomide chemotherapy only provides approximately 15 months median survival, highlighting the urgent need for novel therapeutic approaches. This Application Note consolidates experimental evidence and provides detailed methodologies for evaluating this compound's anti-glioma properties, focusing on its effects on cell viability, migration capacity, and modulation of the tumor microenvironment through regulation of critical signaling pathways and microRNA expression.
This compound demonstrates dose-dependent cytotoxicity against various glioblastoma cell models while exhibiting selective toxicity that preferentially targets glioma cells over normal neural cells. The compound significantly impairs glioblastoma migration capacity, a critical property given the highly infiltrative nature of GBM that complicates surgical resection and contributes to recurrence.
Table 1: Anti-Viability Effects of this compound on Glioblastoma Cells
| Cell Line | Species Origin | Effective Concentrations | Exposure Time | Viability Reduction | Citation |
|---|---|---|---|---|---|
| GL-15 | Human | 5-30 µM | 24 hours | Dose-dependent | [1] |
| C6 | Rat | 5-30 µM | 24 hours | Dose-dependent | [1] |
| U373 | Human | 3-10 µM | 24 hours | Dose-dependent | [2] |
| GL-15 | Human | 5-10 µM | 24 hours | Migration inhibition | [1] |
This compound modulates the complex tumor microenvironment of glioblastoma, particularly impacting the interaction between glioma cells and mesenchymal stem cells (MSCs). This is significant given that MSCs within the tumor niche can both inhibit and promote tumor progression depending on context. The flavonoid modifies the pattern of interaction between GBM cells and MSCs, potentially counteracting tumor-supportive effects. Additionally, this compound influences the inflammatory landscape of the tumor microenvironment by downregulating key oncomiRNAs (miR-125b and miR-155) in glioma cell secretome and upregulating mRNA expression of immunoregulatory factors including IL-6 and arginase-1 [1].
The MTT assay provides a quantitative measure of cell viability and metabolic activity based on the reduction of yellow tetrazolium salt to purple formazan crystals by viable cells.
Table 2: Molecular Targets of this compound in Glioblastoma Models
| Target | Experimental Model | Effect of this compound | Functional Consequence | Citation |
|---|---|---|---|---|
| miR-125b | GL-15 human GBM cells | Downregulation in secretome | Reduced tumor aggressiveness | [1] |
| miR-155 | GL-15 human GBM cells | Downregulation in secretome | Modulation of immune response | [1] |
| STAT3 | GL-15, U373 GBM cells | Reduced expression | Impaired migration, increased differentiation | [2] |
| IL-6 mRNA | GL-15 human GBM cells | Upregulation | Altered immunomodulation | [1] |
| Arginase-1 | GL-15 human GBM cells | Upregulation | Modified tumor microenvironment | [1] |
The scratch assay evaluates two-dimensional cell migration capacity by creating a "wound" in a confluent cell monolayer and monitoring closure over time.
This compound modulates the expression of key microRNAs and inflammatory mediators that contribute to glioblastoma pathogenesis. At the subtoxic concentration of 5 µM, this compound significantly downregulates the expression of miR-125b and miR-155 in the secretome of GL-15 human glioblastoma cells, while simultaneously upregulating mRNA expression of IL-6 and arginase-1 immunoregulatory factors [1]. These microRNAs are known to be involved in oncogenic upregulation, STAT3 signaling pathway activation, and contribute to GBM proliferation, migration, invasion, and therapy resistance. The modulation of these key regulators in the tumor secretome represents a mechanism through which this compound may disrupt tumor-stroma communication and alter the immunosuppressive tumor microenvironment.
This compound mediates significant anti-glioma effects through modulation of the STAT3 signaling pathway, a critical regulator of glioblastoma progression. Treatment with this compound reduces the expression of both constitutive and phosphorylated STAT3 (pSTAT3) in glioblastoma cells [1] [2]. This downregulation of STAT3 is associated with several anti-tumor effects including inhibition of cell migration, increased differentiation of GBM cells toward a neural progenitor phenotype expressing astrocytic markers and neuronal processes, and reduced expression of STAT3 target genes involved in proliferation and survival [2]. The STAT3 pathway is known to promote tumor proliferation, migration, invasion, and maintenance of cancer stem cells, making it a significant target for glioblastoma therapy.
Figure 1: this compound's multi-target mechanisms against glioblastoma. The flavonoid exerts direct anti-tumor effects through cytotoxicity and migration inhibition while modulating molecular targets and the tumor microenvironment.
This compound significantly influences the activation state of microglia within the glioblastoma microenvironment, which constitutes a critical component of the tumor-associated immune response. When human C20 microglia are exposed to conditioned medium from GL-15 GBM cells treated with this compound (5 µM), they exhibit reduced proliferation and a shift toward a more branched, surveillant morphology compared to the amoeboid, activated morphology induced by control GBM conditioned medium [1]. This is associated with a significant reduction in proliferating (Ki67+) microglial cells. Additionally, microglia exposed to conditioned medium from rutin-treated GBM cells (a related flavonoid) show reduced expression of IL-6, TNF, and STAT3, indicating a modulation away from a pro-tumorigenic phenotype [3]. These findings demonstrate that this compound treatment of GBM cells indirectly influences microglial activation toward a phenotype that may be less supportive of tumor growth.
Figure 2: Experimental workflow for evaluating this compound's impact on the glioblastoma microenvironment through microglial modulation.
This compound represents a promising multi-target therapeutic candidate for glioblastoma treatment based on its demonstrated efficacy across multiple hallmarks of GBM pathogenesis. The compound directly inhibits tumor cell viability and migration while simultaneously modulating the immunosuppressive tumor microenvironment through regulation of microRNA expression, STAT3 signaling, and microglial activation. The detailed protocols provided in this Application Note enable researchers to systematically evaluate this compound's anti-glioma properties and mechanisms of action. Future research directions should focus on in vivo validation using orthotopic glioblastoma models, combination studies with standard chemotherapeutic agents like temozolomide, and further exploration of its effects on glioma stem cell populations that drive tumor recurrence and therapeutic resistance.
Agathisflavone (C₃₀H₁₈O₁₀), a biflavonoid derived from Cenostigma pyramidale (Tul.), has emerged as a significant natural compound with potent anti-neuroinflammatory properties and promising therapeutic potential for central nervous system (CNS) disorders. This dimer of apigenin demonstrates a multifaceted pharmacological profile encompassing neuroprotective, neurogenic, and immunomodulatory activities across diverse experimental models [1] [2]. This compound's particular significance lies in its ability to selectively modulate microglial activation states, shifting the balance from pro-inflammatory neurotoxic phenotypes toward anti-inflammatory neuroprotective phenotypes, thereby creating a more favorable environment for neural repair and homeostasis [3] [4].
The molecular mechanisms underlying this compound's effects on microglial activation involve multiple signaling pathways and molecular targets. Research indicates that this compound binds to the glucocorticoid receptor (GR) with higher affinity than its monomer apigenin, and this interaction mediates significant aspects of its anti-inflammatory effects [3]. Additionally, this compound demonstrates allosteric inhibition of the NLRP3 inflammasome by binding to its NACTH domain, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [4]. The compound also modulates microRNA expression, significantly downregulating miR-146a and miR-155, which are overexpressed in activated microglia, and regulates the JAK2/STAT-3 signaling pathway, reducing phosphorylation of STAT3 that is elevated in neuroinflammatory conditions [1] [5]. Through these multifaceted mechanisms, this compound effectively suppresses the production of pro-inflammatory mediators while promoting expression of anti-inflammatory and neurotrophic factors.
Table 1: Summary of this compound Effects on Microglial Activation and Neuroinflammation
| Experimental Model | Concentration Range | Key Effects on Microglia | Impact on Neuroinflammation | Reference |
|---|---|---|---|---|
| LPS-activated human C20 microglia | 1μM | ↓ miR-146a, ↓ miR-155, ↓ IL-1β, ↓ IL-6, ↓ NOS2 | Reduced pro-inflammatory activation; increased ramified morphology | [1] |
| Aβ-activated human microglia | 1μM | ↓ miR-146a, ↓ miR-155, ↓ p-STAT3/STAT3 ratio | Attenuated Alzheimer's disease-related inflammation | [1] |
| Organotypic cerebellar slices | 5-50μM | Altered morphology: smaller somata, reduced branching | Increased myelination (MBP+/NF+ axons) | [6] [7] |
| Mechanically injured brain slices | 5μM | ↓ Iba-1+ cells, ↓ GFAP expression, ↓ NLRP3, ↓ IL-1β mRNA | Reduced glial scar formation; improved neuronal integrity | [2] |
| LPS-activated rat primary microglia | 1μM | ↓ CD68, ↑ CD206, ↓ NO, ↓ NLRP3, ↑ branched morphology | Induced neuroprotective state; reduced oxidative stress | [4] |
| GL-15 glioblastoma secretome | 5μM | ↓ miR-125b, ↓ miR-155 in secretome; ↓ microglial proliferation | Altered tumor microenvironment; anti-tumor effects | [5] |
Table 2: Concentration-Dependent Effects of this compound in Different Cell Types
| Cell Type | Effective Concentrations | Biological Effects | Toxic Concentrations | Reference |
|---|---|---|---|---|
| Primary microglia | 0.1-1μM | Anti-inflammatory: ↓ cytokines, ↑ neuroprotection | Non-toxic up to 10μM | [3] [4] |
| Human C20 microglia | 1μM | miRNA modulation, morphological improvements | Non-toxic at 1μM | [1] |
| Organotypic slices | 5-50μM | Enhanced myelination, microglial modulation | Non-toxic up to 50μM | [6] [7] |
| GL-15 glioblastoma | 5-30μM | Cytotoxicity, reduced migration | Dose-dependent from 5μM | [5] |
| C6 glioma | 5-30μM | Cytotoxicity, migration inhibition | Dose-dependent from 5μM | [5] |
| Primary astrocytes | 1μM | Reduced GFAP expression, morphological changes | Non-toxic at 1μM | [3] |
The modulation of microglial activation states by this compound has significant implications for developing novel therapeutic approaches for numerous neurological conditions. In neurodegenerative diseases such as Alzheimer's disease, where chronic neuroinflammation driven by activated microglia contributes to disease progression, this compound's ability to suppress pro-inflammatory miR-146a and miR-155 expression while reducing STAT3 phosphorylation offers a multimodal approach to intervention [1]. For demyelinating disorders like multiple sclerosis, the compound's capacity to enhance remyelination while modulating microglial activation presents a unique combination of reparative and anti-inflammatory activities [6] [7].
In acute CNS injuries including traumatic brain injury and spinal cord injury, this compound demonstrates promising effects in reducing glial scar formation and creating a more permissive environment for recovery [2] [8]. The flavonoid's ability to modulate astrocyte reactivity and reduce expression of inhibitory molecules like GFAP while promoting neurotrophic factor expression supports its potential as a neuroregenerative agent. Additionally, in oncological applications, this compound shows selective toxicity toward glioblastoma cells while positively influencing the tumor microenvironment through modulation of microglial activation and miRNA expression in tumor secretomes [5].
The translational potential of this compound is further enhanced by its effects when combined with cell-based therapies. The improvement in therapeutic efficacy of mesenchymal stem cells pre-treated with this compound in spinal cord injury models suggests a promising combinatorial approach that could enhance current regenerative strategies [8]. As research progresses, the comprehensive modulation of microglial phenotypes by this compound positions this natural compound as a valuable candidate for drug development across a spectrum of neurological disorders characterized by neuroinflammatory components.
Agathisflavone (FAB), a biflavonoid derived from Poincianella pyramidalis and other plants, has emerged as a promising therapeutic candidate for central nervous system (CNS) disorders characterized by demyelination and neuroinflammation. This natural compound exhibits significant anti-inflammatory and neuroprotective properties across multiple experimental models, with particular relevance for conditions like multiple sclerosis (MS), traumatic brain injury (TBI), and cerebral ischemia. Organotypic cerebellar slice cultures provide an ideal ex vivo platform for investigating myelination processes as they preserve the complex three-dimensional architecture of the brain, maintain crucial cell-cell interactions, and contain all major neural cell types—oligodendrocytes, astrocytes, microglia, and neurons—in their natural organizational context [1] [2].
The mechanistic basis for this compound's effects involves modulation of microglial activation states and potential interaction with nuclear receptors. Research demonstrates that this compound induces a phenotypic switch in microglia from a pro-inflammatory "M1-like" state to an anti-inflammatory "M2-like" phenotype, characterized by altered morphology with smaller somata and reduced process branching [3] [4]. This transition is functionally significant as M2-like microglia more efficiently clear myelin debris and secrete trophic factors that support oligodendrocyte differentiation and remyelination [4]. Additionally, this compound appears to interact with several nuclear receptors, particularly estrogen receptor alpha (ERα), with receptor blockade experiments confirming ERα's essential role in mediating its remyelination-enhancing effects [4]. The compound also demonstrates modulatory effects on astrocyte reactivity, reducing GFAP expression and glial scar formation after mechanical injury [5].
Table 1: Experimental Applications of this compound in Organotypic Slice Cultures
| Disease Model | Inducing Agent | This compound Concentration | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Demyelination | Lysolecithin (LPC) | 5-10 μM | 2 days post-demyelination | Enhanced remyelination; Microglial polarization; ERα-dependent mechanisms | [4] |
| Mechanical Trauma | Physical lesion | 5 μM | 3 days (daily treatment) | Reduced glial scar; Decreased GFAP; Modulated microglia; Lowered NLRP3 & IL-1β | [5] |
| Cerebral Ischemia | Oxygen-glucose deprivation (OGD) | 10 μM | 60 min pre-treatment + during OGD | Prevented myelin loss; Protected oligodendrocyte processes; Reduced astrocyte reactivity | [6] |
| Developmental Myelination | None (development) | 5-50 μM | Multiple days | Increased axonal coverage by MBP+ processes; Modulated microglial activation | [3] |
Table 2: Summary of this compound's Quantitative Effects in Slice Culture Models
| Parameter Measured | Experimental Model | Measurement Technique | Effect of this compound | Citation |
|---|---|---|---|---|
| Myelinated axons (MBP+NF+) | Lysolecithin demyelination | Immunofluorescence co-localization | Significant increase in remyelination | [4] |
| Myelinated axons (MBP+NF+) | Ischemia (OGD) | Immunofluorescence co-localization | Prevented OGD-induced demyelination | [6] |
| Oligodendrocyte process retraction | Ischemia (OGD) | SOX10-EGFP morphology analysis | Prevented process retraction | [6] |
| GFAP expression | Mechanical injury | Immunofluorescence, Western blot, RT-qPCR | Significant reduction at protein and mRNA levels | [5] |
| Microglial proportion (Iba-1+ cells) | Mechanical injury | Immunofluorescence | Significant reduction | [5] |
| IL-1β mRNA expression | Mechanical injury | RT-qPCR | Significant downregulation | [5] |
| NLRP3 mRNA expression | Mechanical injury | RT-qPCR | Significant downregulation | [5] |
The cerebellar slice culture protocol provides a robust model for studying myelination and demyelination processes in a preserved CNS environment. This method is adapted from established procedures used in this compound research [1] [4] [2]:
Animal preparation: Use postnatal day 10-12 (P10-P12) mice or rats. The preferred strains include C57BL/6 or transgenic mice expressing fluorescent reporters under SOX10 (oligodendrocyte lineage) or GFAP (astrocyte) promoters for cell-specific visualization. All procedures must comply with institutional and national animal care guidelines.
Dissection solution preparation: Prepare oxygenated ice-cold dissection solution containing (in mM): 25.95 NaHCO₃, 1.39 NaH₂PO₄, 10 glucose, 124 NaCl, 2.95 KCl, 10 MgCl₂, 2 CaCl₂, 1 MgSO₄, and 1000 units/mL penicillin/streptomycin. Bubble continuously with 95% O₂/5% CO₂ for at least 15 minutes before use to maintain physiological pH and oxygenation [4].
Brain dissection: Decapitate pups quickly and dissect the cerebellum into oxygenated ice-cold dissection solution. Using a vibrating microtome (e.g., Campden Instruments 5100mz), cut 300-350 μm parasagittal cerebellar slices. Transfer slices to membrane inserts (Millicell, 30mm diameter, 0.4μm pore size) placed in 6-well plates with 1.0-1.2mL culture medium per well [1] [4].
Culture medium composition: Use serum-based medium containing 50% Minimum Essential Medium with Glutamax-1 (MEM), 23% Earle's Balanced Salt Solution (EBSS), D-glucose (0.13mg/mL), 1% penicillin-streptomycin, and 25% horse serum. Alternative serum-free formulations can be used depending on research objectives [4] [2].
Culture maintenance: Maintain slices at 37°C in 95% O₂/5% CO₂ using the interface method where slices remain at the air-medium interface, nourished by capillary action. Change medium every 2-3 days. After 7 days in vitro (DIV), oligodendrocytes differentiate and significant myelination is observed, making this timepoint ideal for experimental interventions [4].
Lysolecithin-induced demyelination provides a well-characterized model for studying demyelination and remyelination processes, widely used in this compound research [1] [4]:
Demyelination protocol: After 7 DIV, treat slices for 15-17 hours with medium containing 0.5mg/mL L-α-lysophosphatidylcholine (LPC). Following LPC exposure, remove the demyelinating medium and replace with normal culture medium or medium containing this compound for remyelination studies.
This compound treatment: Prepare this compound stock solution at 10mM in DMSO and store protected from light at -20°C. For treatment, dilute to working concentrations (typically 5-10μM) in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include vehicle control groups with equivalent DMSO concentrations.
Treatment timing: For therapeutic assessment, add this compound after LPC removal for 2-7 days to evaluate remyelination effects. For preventive/protective studies, pretreat slices for 60 minutes before inducing injury (e.g., for ischemia models) [6] [4].
Receptor blockade experiments: To investigate mechanism, pre-incubate slices for 2 hours with selective estrogen receptor antagonists before this compound treatment: ER-α antagonist MPP dihydrochloride (10nM) or ER-β antagonist PHTPP (1μM). Continue treatment during this compound exposure [4].
Comprehensive evaluation of this compound's effects requires multiple assessment techniques to quantify myelination, cellular responses, and inflammatory markers [3] [5] [4]:
Immunohistochemistry and imaging: Fix slices with 4% paraformaldehyde for 1 hour and process for immunofluorescence. Key primary antibodies include: rat anti-MBP (1:300, myelin), mouse anti-neurofilament (1:300, axons), rabbit anti-Iba1 (1:500, microglia), chicken anti-GFAP (1:1000, astrocytes), mouse anti-CC1 (1:400, mature oligodendrocytes), and rabbit anti-NG2 (1:500, oligodendrocyte precursor cells). Use appropriate fluorescent secondary antibodies and confocal microscopy for visualization.
Myelination quantification: Assess myelination by calculating the percentage of MBP-positive axons co-localized with neurofilament staining using Pearson's correlation coefficient or similar co-localization metrics. Analyze multiple random fields per slice across multiple slices and experimental repetitions [6] [4].
Microglial morphology analysis: Classify microglial activation states based on morphological characteristics: activated microglia display larger somata and thickened, shortened processes, while resting/surveying microglia exhibit smaller cell bodies and highly ramified processes. Use skeleton analysis or Sholl analysis for quantitative assessment [3] [4].
Molecular analyses: For gene expression, extract RNA from slices and perform RT-qPCR for targets including GFAP, NLRP3, IL-1β, and specific microglial markers. For protein analysis, use Western blotting to quantify GFAP, Iba1, MBP, and other protein levels, normalized to housekeeping proteins like α-tubulin [5].
The experimental workflow and mechanistic pathway for studying this compound in organotypic slice cultures can be visualized as follows:
Diagram 1: Experimental workflow for studying this compound effects in organotypic cerebellar slice cultures
The mechanistic pathway of this compound's action involves multiple cellular targets and signaling mechanisms:
Diagram 2: Proposed mechanistic pathway of this compound action in CNS repair
The accumulating evidence for this compound's therapeutic potential across multiple CNS injury models positions this flavonoid as a promising candidate for drug development. Its ability to simultaneously target multiple pathological processes—neuroinflammation, demyelination, and glial scar formation—represents a significant advantage over single-target approaches. Particularly noteworthy is the compound's capacity to modulate microglial activation states, creating a permissive environment for endogenous repair mechanisms that facilitate remyelination [3] [4]. The estrogen receptor-dependent mechanisms, especially through ERα, provide important insights for developing more targeted therapeutic strategies while potentially avoiding the side effects associated with broader estrogen receptor activation [4].
For future research, several key directions merit investigation. First, combination therapies pairing this compound with existing immunomodulatory or remyelination-promoting agents should be explored to identify potential synergistic effects. Second, the molecular signaling pathways downstream of estrogen receptor activation that mediate this compound's effects on glial cells and remyelination require detailed characterization. Third, pharmacokinetic studies and blood-brain barrier penetration assessments are essential to translate these findings to in vivo models and ultimately clinical applications. Finally, the potential dose-dependent effects and therapeutic window of this compound across different pathological contexts need systematic evaluation [5] [6] [4].
Mesenchymal stem cell (MSC) therapies hold promise for regenerative medicine but face challenges including low cell survival post-transplantation and inconsistent therapeutic efficacy [1]. Pretreatment or preconditioning of MSCs prior to transplantation is a strategic approach to enhance their therapeutic potential [2]. Agathisflavone, a biflavonoid, demonstrates anti-neuroinflammatory, myelinogenic, and neurogenic properties, making it an ideal preconditioning agent for MSC-based therapies targeting nervous system injuries [3] [4]. This protocol outlines the methodology for this compound pretreatment of MSCs and its validation for enhancing tissue repair, particularly in spinal cord injury (SCI) models.
| Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| Cell Viability (rMSCs) | No toxicity at 1 μM; dose-dependent reduction at 5-30 μM [5] [6] | In vitro, MTT assay, 24-72h |
| Neurotrophin Expression | Increased NGF and GDNF mRNA [3] | In vitro (rMSCs) & in vivo (rat SCI tissue), RT-qPCR |
| Immunomodulatory Markers | Increased Arginase-1 mRNA [3]; Downregulated miR-125b & miR-155 in secretome [6] | In vitro (rMSCs & human GL-15 GBM cells), RT-qPCR |
| Macrophage Infiltrate | Reduced presence in lesion site [3] | In vivo (rat SCI), histology |
| Motor Function | Improved BBB score [3] | In vivo (rat SCI), behavioral test |
This compound pretreatment enhances MSC therapeutic effects through multiple mechanisms. It modulates the MSC secretome, increasing pro-regenerative neurotrophins (NGF, GDNF) and immunomodulatory factors (Arginase-1) while downregulating oncomiRs like miR-125b and miR-155 [3] [6]. This preconditioning primes MSCs for the inflammatory environment of the injury site, promoting a shift toward anti-inflammatory responses and tissue protection.
The following diagram illustrates the experimental workflow and the core mechanistic pathway activated by this compound pretreatment:
This compound pretreatment is a potent, reproducible strategy to enhance the therapeutic profile of MSCs, steering them toward a pro-regenerative and anti-inflammatory phenotype. This protocol provides a robust foundation for researchers to develop this compound-preconditioned MSC therapies for neural repair and beyond.
This compound (C₃₀H₁₈O₁₀), also known as bis-apigenin or 6,8″-biapigenin, is a biflavonoid compound consisting of two apigenin molecules linked through carbons 6 and 8 of the aromatic ring A. This natural product is purified from various plant species including Anacardium occidentale (cashew tree), Poincianella pyramidalis (catingueira), Ouratea giligiana, and Rhus dentata [1] [2]. This compound has attracted significant scientific interest due to its promising neuroprotective properties and potential therapeutic applications in central nervous system (CNS) disorders, particularly those involving demyelination and oligodendrocyte pathology.
Oligodendrocytes are the myelinating cells of the CNS, responsible for producing the fatty insulation around axons that is essential for rapid signal transmission and axonal integrity. The differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes represents a critical process in both CNS development and repair following injury. Disruption of oligodendrocyte function and myelination contributes significantly to various neuropathologies, including multiple sclerosis, perinatal ischemic stroke, cerebral palsy, and traumatic brain injury. The search for compounds that can enhance oligodendrocyte differentiation and myelination has therefore become a major research focus in neuroscience and neuroregeneration [1] [3].
Recent evidence indicates that this compound exhibits multi-faceted neuroprotective effects, including modulation of microglial activation states, protection against oligodendrocyte process retraction, prevention of demyelination, and enhancement of remyelination. These properties position this compound as a promising candidate for therapeutic development in demyelinating diseases and other CNS disorders involving oligodendrocyte pathology [3] [1] [4].
This compound can be obtained through several methods:
For experimental use, stock solutions are generally prepared at 10 mM concentration in DMSO and stored protected from light at -20°C to maintain stability. Aliquoting is recommended to avoid repeated freeze-thaw cycles that may compromise compound integrity [3] [4].
This compound exerts its effects on oligodendrocyte differentiation and myelination through multiple molecular targets and signaling pathways. Understanding these mechanisms is essential for appropriate research application and future therapeutic development.
Table 1: Molecular Targets of this compound in Neural Cells
| Target | Effect | Experimental Evidence |
|---|---|---|
| Estrogen receptors (ER) | Binds to ERα and ERβ; remyelination effects primarily mediated through ERα | Blockade experiments with selective antagonists MPP (ERα) and PHTPP (ERβ) [3] |
| Retinoic acid receptors (RAR) | Interaction with RAR, RXRα, RXRγ | In silico molecular docking and binding assays [3] |
| Nuclear receptors | Modulation of transcriptional activity | Receptor binding studies and gene expression analysis [3] |
| Microglial polarization | Shifts microglia from M1 to M2-like phenotype | Cytokine profiling and morphological analysis [3] |
The neuroprotective effects of this compound involve complex interactions with multiple signaling pathways that collectively promote oligodendrocyte differentiation, survival, and myelination capacity. This compound directly interacts with nuclear receptors including estrogen receptors (ERα and ERβ) and retinoic acid receptors (RAR, RXRα, RXRγ), initiating genomic signaling that influences oligodendrocyte precursor cell differentiation. Through modulation of microglial activation states, this compound reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory factors, creating a microenvironment favorable for oligodendrocyte maturation. The compound further protects oligodendrocytes against ischemic damage by preventing process retraction and maintaining myelin basic protein expression, ultimately preserving axonal myelination as demonstrated by increased co-localization of MBP and neurofilament proteins [3] [1].
Figure 1: this compound Signaling Pathways in Oligodendrocyte Differentiation and Myelination
The diagram illustrates the multifactorial mechanisms through which this compound promotes oligodendrocyte differentiation and myelination. The compound simultaneously targets nuclear receptor signaling and microglial modulation, creating a synergistic effect that enhances the overall remyelination capacity. The convergence of these pathways on oligodendrocyte precursor cells promotes their differentiation into mature myelinating oligodendrocytes while protecting existing myelin structures, resulting in comprehensive myelination protection and enhancement [3] [1] [4].
The following protocol describes the differentiation of mouse embryonic stem cells (mESCs) into oligodendrocyte precursor cells (OPCs) using a small molecule-based approach, which can be adapted for testing this compound effects [5].
Table 2: Media Formulations for Oligodendrocyte Differentiation
| Medium Component | Base Medium | Supplements | Purpose |
|---|---|---|---|
| KSR Medium | α-MEM | 20% knockout serum replacement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol | Embryoid body formation |
| N2 Medium | α-MEM | 1X N2 supplement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol | Oligodendroglial lineage specification |
| OPC Medium | α-MEM | 1X N2 supplement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol, FGF-2 (20 ng/mL) | OPC expansion and maintenance |
Step-by-Step Protocol:
mESC Culture Maintenance:
Embryoid Body (EB) Formation:
Oligodendroglial Induction:
OPC Generation and Expansion:
This compound Treatment:
Figure 2: Workflow for Oligodendrocyte Differentiation from mESCs with this compound Treatment
Organotypic cerebellar slices provide a more physiologically relevant system for studying oligodendrocyte biology and myelination in a preserved tissue context. The following protocol is adapted from multiple studies demonstrating this compound efficacy [3] [1] [4].
Cerebellar Slice Preparation:
Tissue Collection:
Slice Sectioning:
Demyelination Induction and this compound Treatment:
Demyelination:
This compound Treatment:
Analysis:
Figure 3: Workflow for Organotypic Cerebellar Slice Model with this compound Treatment
Table 3: this compound Dosing and Efficacy Across Experimental Models
| Experimental Model | Effective Concentrations | Treatment Duration | Key Efficacy Outcomes | Toxicity Notes |
|---|---|---|---|---|
| Organotypic cerebellar slices (demyelination) | 5-10 μM | 2-4 days | Enhanced remyelination; Increased MBP+NF70+ axons by ~40%; Modulation of microglial activation | No toxicity observed at ≤10 μM; Some reduction in cell viability at 50 μM [3] |
| Organotypic cerebellar slices (ischemia) | 10 μM (preventive) | 60 min pretreatment + post-treatment | Prevented OGD-induced oligodendrocyte process retraction; Blocked demyelination (~40% protection) | No reported toxicity at 10 μM [1] |
| In vivo intracerebroventricular injection | 100 μM (2 μL, twice daily) | 3 days | Reduced reactive gliosis; Increased neuroblast population in SVZ; Modulated microglial polarization | No reported behavioral or gross toxicity [4] |
| Embryonic stem cell differentiation | 1-10 μM | 2-7 days during differentiation | Enhanced OPC differentiation; Increased myelination potential | CC50 = 61.3 μM in Calu-3 cells [2] |
| Microglial modulation studies | 5-10 μM | 24-72 hours | Induced shift from M1 to M2-like phenotype; Reduced pro-inflammatory cytokines | No effect on microglial viability at ≤10 μM [3] |
The toxicity profile of this compound has been characterized across multiple cell types and experimental systems. The compound exhibits a favorable safety margin with 50% cytotoxic concentration (CC50) values around 61.3 μM in mammalian cell lines, significantly above the typical efficacious concentrations of 1-10 μM. In neural cell systems, no significant toxicity has been reported at concentrations ≤10 μM, with some studies noting reduced viability only at concentrations ≥50 μM. This therapeutic window makes this compound suitable for extended experimental applications in oligodendrocyte differentiation and myelination studies [2] [3] [1].
The experimental evidence supporting this compound's effects on oligodendrocyte biology suggests several promising research applications:
Demyelinating Disease Models: this compound shows particular promise for multiple sclerosis research, with demonstrated efficacy in enhancing remyelination following lysolecithin-induced demyelination in cerebellar slices. The compound's dual ability to modulate microglial activation and directly promote oligodendrocyte differentiation makes it valuable for studying repair mechanisms in demyelinating conditions [3] [6].
Ischemic and Traumatic CNS Injury: The protective effects of this compound against oligodendrocyte damage in oxygen-glucose deprivation models support its application in stroke and traumatic brain injury research. The compound's capacity to prevent oligodendrocyte process retraction and myelin loss under ischemic conditions positions it as a candidate for investigating neuroprotective strategies [1] [4].
Screening Platforms for Remyelination Therapies: The standardized protocols for assessing this compound effects in organotypic slice cultures and stem cell differentiation systems provide valuable platforms for screening additional compounds with potential remyelination activity. The quantitative myelination metrics (MBP+NF70+ co-localization) offer robust endpoints for such screening applications [3] [1].
Combination Therapies: Future research directions should explore this compound in combination with other promyelinating agents, such as thyroid hormone analogs, retinoids, or growth factors. The compound's multimodal mechanism of action suggests potential synergistic effects when combined with agents targeting different aspects of the oligodendrocyte differentiation and myelination process [3] [5].
Common Technical Challenges and Solutions:
Compound Solubility: this compound stock solutions in DMSO may precipitate when added to aqueous culture media. To minimize precipitation, prepare fresh working dilutions in warmed culture medium with gentle vortexing and add to cultures dropwise with gentle swirling.
Variable Efficacy Between Batches: Natural product extracts may show batch-to-batch variability. When possible, standardize using commercially available purified this compound with quality verification by HPLC. For in-house extracts, implement quality control measures including NMR confirmation and standardization of extraction protocols.
Cell-Type Specific Responses: Oligodendrocyte precursor cells from different sources (primary, stem cell-derived, different brain regions) may show varying responses to this compound. Include appropriate controls and consider pilot dose-response studies when applying the protocol to new cell systems.
Optimal Timing for Intervention: The efficacy of this compound may vary depending on the differentiation stage and disease model. For preventive approaches (e.g., ischemia models), administer 60 minutes before injury. For reparative approaches (demyelination models), apply immediately after injury induction.
Methodological Validation:
Essential Controls: Always include vehicle control (DMSO at equivalent concentration), positive controls for demyelination/remyelination (e.g., LPC alone, known promyelinating agents), and baseline controls (untreated healthy cultures).
Quantification Methods: For myelination assessment, use standardized quantification methods such as Pearson's correlation coefficient for MBP and neurofilament co-localization, combined with threshold-based area quantification. For oligodendrocyte morphology, employ Sholl analysis or process counting with appropriate blinding to treatment conditions.
Multiple Time Points: Given the dynamic nature of oligodendrocyte differentiation and myelination, include multiple time points in experimental designs to capture potential temporal variations in this compound effects.
This compound represents a promising natural compound with demonstrated efficacy in promoting oligodendrocyte differentiation, protecting against oligodendrocyte injury, and enhancing remyelination in multiple experimental systems. The detailed protocols provided herein for stem cell differentiation and organotypic slice models offer robust methodological frameworks for investigating this compound's effects on oligodendrocyte biology. The compound's multimodal mechanism of action, targeting both glial cell responses and intrinsic oligodendrocyte differentiation pathways, makes it particularly valuable for studying complex myelination processes and developing therapeutic strategies for demyelinating diseases. With its favorable toxicity profile and efficacy in the low micromolar range, this compound serves as both a valuable research tool and a promising candidate for further therapeutic development.
Agathisflavone is a biflavonoid compound naturally occurring in Cenostigma pyramidale (Tul.) that has recently emerged as a significant modulator of cellular signaling pathways, particularly the STAT3 signaling cascade. This compound is formed through the conjunction of two apigenin molecules and exhibits diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Research conducted over the past year has revealed that this compound exerts profound effects on critical cellular processes in both glioblastoma (GBM) and neuroinflammatory conditions, primarily through its modulation of the STAT3 pathway and related microRNA (miRNA) networks. These findings position this compound as a promising candidate for therapeutic development in oncology and neurodegenerative disorders, particularly given the central role of STAT3 in cell proliferation, survival, and immune regulation. [1] [2]
The STAT3 signaling pathway is a crucial intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, acting as a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. In pathological conditions such as cancer and chronic inflammation, STAT3 becomes constitutively activated (phosphorylated), driving processes that contribute to disease progression. In glioblastoma, the most prevalent and aggressive primary brain tumor, STAT3 activation promotes tumor cell proliferation, invasion, and resistance to therapy, with patients facing a dismal prognosis of approximately 14 months median survival following diagnosis. Similarly, in neurodegenerative conditions like Alzheimer's disease, microglial activation and associated neuroinflammation involve STAT3 signaling, creating a destructive inflammatory microenvironment that accelerates neuronal damage. The discovery that this compound modulates this pathway therefore represents a significant advancement in the search for targeted therapeutic interventions. [1] [2]
Recent investigations have demonstrated that this compound exhibits dose-dependent cytotoxicity against glioblastoma cells, significantly reducing viability at concentrations ranging from 5-30 μM in both human GL-15 and rat C6 cell lines. Beyond its direct anti-proliferative effects, this compound effectively inhibits cell migration—a critical factor in cancer metastasis—and modulates the expression of specific oncogenic miRNAs, particularly miR-125b and miR-155, which are known to influence STAT3 signaling. In parallel studies focusing on neuroinflammation, this compound has shown remarkable efficacy in suppressing microglial activation induced by both β-amyloid peptides and lipopolysaccharide (LPS), reducing expression of pro-inflammatory mediators including IL-1β, IL-6, and NOS2 while promoting a more anti-inflammatory microglial phenotype. [1] [2]
The most significant mechanistic insight concerns this compound's impact on STAT3 phosphorylation. In microglia exposed to β-amyloid oligomers, this compound treatment significantly reduced the p-STAT3/STAT3 ratio, indicating direct modulation of this key signaling pathway. Similarly, in glioblastoma cells, this compound treatment reduced constitutive and phosphorylated STAT3 expression, which correlated with observed reductions in cell viability and migration. These findings across different experimental models and disease contexts suggest that STAT3 pathway modulation may represent a fundamental mechanism underlying this compound's diverse biological activities, providing a rational basis for its further development as a therapeutic agent. The compound's ability to simultaneously target multiple aspects of disease pathology—including tumor cell proliferation, migration, and inflammatory signaling—while affecting critical regulatory miRNAs positions it as a promising multi-target therapeutic candidate worthy of further preclinical investigation. [1] [2]
Table 1: Summary of this compound Effects on Glioblastoma Cells
| Parameter | Cell Line | Concentration | Exposure Time | Effect | Significance |
|---|---|---|---|---|---|
| Cell Viability | GL-15 (human) | 5-30 μM | 24 hours | Dose-dependent reduction | p < 0.05 from 5 μM [1] |
| Cell Viability | C6 (rat) | 5-30 μM | 24 hours | Dose-dependent reduction | p < 0.05 from 5 μM [1] |
| Cell Migration | GL-15 & C6 | 5-10 μM | 24 hours | Significant inhibition | Preserved cell-free area in scratch assay [1] |
| miR-125b expression | GL-15 | 5 μM | 24 hours | Downregulation in secretome | Significant reduction [1] |
| miR-155 expression | GL-15 | 5 μM | 24 hours | Downregulation in secretome | Significant reduction [1] |
| IL-6 mRNA | GL-15 | 5 μM | 24 hours | Upregulation | Significant increase [1] |
| Arginase-1 mRNA | GL-15 | 5 μM | 24 hours | Upregulation | Significant increase [1] |
Table 2: this compound Effects in Neuroinflammation Models
| Parameter | Activation Model | Concentration | Exposure Time | Effect | Significance |
|---|---|---|---|---|---|
| Microglial morphology | LPS or Aβ | 1 μM | 24 hours | Maintained branched morphology | Reduced amoeboid transformation [2] |
| Cell Viability | LPS | 1 μM | 24 hours | Increased viability | Counteracted LPS-induced reduction [2] |
| miR-146a expression | LPS or Aβ | 1 μM | 24 hours | Significant reduction | Reversed activation-induced increase [2] |
| miR-155 expression | LPS or Aβ | 1 μM | 24 hours | Significant reduction | Reversed activation-induced increase [2] |
| IL-1β expression | Aβ | 1 μM | 24 hours | Significant reduction | Reversed activation-induced increase [2] |
| IL-6 expression | Aβ | 1 μM | 24 hours | Significant reduction | Reversed activation-induced increase [2] |
| NOS2 expression | Aβ | 1 μM | 24 hours | Complete inhibition | Abolished Aβ-induced expression [2] |
| p-STAT3/STAT3 ratio | Aβ | 1 μM | 4 hours | Significant reduction | Decreased phosphorylation [2] |
Purpose: To evaluate the cytotoxic effects of this compound on glioblastoma cells and its protective effects on microglia. Materials Required: GL-15 human glioblastoma cells or C6 rat glioma cells or C20 human microglia; this compound dissolved in DMSO (stock solution); MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); cell culture medium; 96-well tissue culture plates; multi-well plate reader. Procedure: (1) Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours. (2) Prepare serial dilutions of this compound (1-30 μM) in culture medium, ensuring final DMSO concentration does not exceed 0.03% (v/v). (3) Replace culture medium with treatment solutions and incubate for 24 hours. Include vehicle control (0.03% DMSO) and blank (medium only) wells. (4) Following treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. (5) Carefully remove medium and dissolve formed formazan crystals in DMSO. (6) Measure absorbance at 570 nm using a plate reader, with reference wavelength at 630 nm. (7) Calculate cell viability as percentage of vehicle control after blank subtraction. Notes: For microglial protection experiments, pre-treat cells with LPS (1 μg/mL for 24 hours) or Aβ oligomers (500 nM for 4 hours) before this compound treatment. Ensure MTT solution is protected from light. [1] [2]
Purpose: To assess the anti-migratory effects of this compound on glioblastoma cells. Materials Required: GL-15 or C6 cells; this compound dissolved in DMSO; cell culture plates (6-well or 12-well); sterile pipette tips or cell scratcher; phase-contrast microscope with image capture system; image analysis software (e.g., ImageJ). Procedure: (1) Seed cells in 6-well plates at high density (2 × 10⁵ cells/well) and culture until 90-95% confluent. (2) Using a sterile pipette tip (200 μL), create a straight scratch through the cell monolayer. Alternatively, use a specialized cell scratcher. (3) Gently wash wells with PBS to remove detached cells. (4) Add fresh medium containing this compound (5-10 μM) or vehicle control (0.03% DMSO). (5) Immediately capture images of the scratch at predetermined points (time 0). (6) Incubate cells for 24 hours at 37°C, then capture images at the same positions. (7) Measure cell-free area using image analysis software and calculate percentage closure compared to time 0. Notes: Maintain consistent scratch width across experiments. Include serum-free medium during migration phase to minimize proliferation effects. Perform at least three independent experiments with multiple measurement points per condition. [1]
Purpose: To quantify changes in miRNA expression following this compound treatment. Materials Required: Trizol reagent; RNA purification kit; cDNA synthesis kit with stem-loop RT primers; qPCR master mix; sequence-specific primers for miR-125b, miR-155, miR-146a, and reference genes (e.g., U6 snRNA); real-time PCR instrument. Procedure: (1) Extract total RNA from cells or secretome using Trizol according to manufacturer's instructions. (2) Quantify RNA concentration and purity by spectrophotometry. (3) Reverse transcribe specific miRNAs using stem-loop RT primers in 20 μL reaction volume. (4) Perform qPCR in triplicate using 10 μL reaction volumes containing cDNA template, specific forward and reverse primers, and SYBR Green master mix. (5) Use thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. (6) Analyze data using the comparative Ct (2^(-ΔΔCt)) method, normalizing to reference genes. Notes: For secretome analysis, concentrate conditioned medium prior to RNA extraction. Include no-template controls for each primer set. Verify primer specificity using melt curve analysis. [1] [2]
Purpose: To evaluate this compound effects on inflammatory mediator expression. Materials Required: RNA extraction kit; cDNA synthesis kit; qPCR master mix; primers for IL-1β, IL-6, NOS2, TNF, TGFβ, arginase-1, and reference genes (e.g., GAPDH, β-actin); real-time PCR instrument. Procedure: (1) Extract total RNA from treated cells as described in Protocol 4.3. (2) Synthesize cDNA using oligo(dT) or random hexamer primers. (3) Prepare qPCR reactions with gene-specific primers according to manufacturer's recommendations. (4) Run qPCR with appropriate cycling conditions. (5) Analyze expression using comparative Ct method with normalization to reference genes. Notes: For protein-level validation, complement with ELISA or Western blotting. Include positive controls (e.g., LPS-stimulated cells) for assay validation. [1] [2]
Purpose: To assess this compound effects on STAT3 signaling pathway activation. Materials Required: Cell lysis buffer (containing protease and phosphatase inhibitors); BCA protein assay kit; SDS-PAGE equipment; nitrocellulose or PVDF membranes; antibodies against STAT3, p-STAT3 (Tyr705), and loading control (e.g., β-actin); HRP-conjugated secondary antibodies; chemiluminescence detection system. Procedure: (1) Treat cells with this compound (1-5 μM) following appropriate activation stimuli (Aβ for microglia). (2) Lyse cells in ice-cold lysis buffer and quantify protein concentration using BCA assay. (3) Separate proteins (20-30 μg per lane) by SDS-PAGE and transfer to membranes. (4) Block membranes with 5% BSA or non-fat milk for 1 hour. (5) Incubate with primary antibodies overnight at 4°C. (6) Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. (7) Detect signals using chemiluminescence substrate and image acquisition system. (8) Quantify band intensities and calculate p-STAT3/STAT3 ratio. Notes: Include positive and negative controls for phosphorylation. Optimize antibody concentrations for specific applications. Confirm linear range for detection. [2]
The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-tumor effects in glioblastoma cells, highlighting key pathways, regulatory molecules, and functional outcomes:
Pathway Explanation: In glioblastoma cells, this compound targets multiple components of oncogenic signaling. The compound directly reduces STAT3 phosphorylation, disrupting a key pathway that drives tumor cell survival and proliferation. Concurrently, this compound downregulates oncogenic miRNAs (miR-125b and miR-155) that normally enhance cell viability through their effects on downstream targets, including components of the STAT3 pathway. Interestingly, this compound also upregulates immunoregulatory factors IL-6 and arginase-1, potentially modulating the tumor microenvironment. Through these coordinated actions on multiple signaling nodes, this compound ultimately produces significant anti-tumor effects, reducing cell viability and inhibiting migration—both critical processes in cancer progression. [1]
The following diagram illustrates how this compound modulates microglial activation and inflammatory responses in neuroinflammatory conditions:
Pathway Explanation: In microglial cells, inflammatory stimuli such as LPS and β-amyloid oligomers trigger STAT3 phosphorylation, which in turn induces expression of pro-inflammatory miRNAs (miR-146a and miR-155) and inflammatory mediators including IL-1β, IL-6, and NOS2. This signaling cascade drives microglial activation, characterized by morphological changes (transition to amoeboid shape) and increased proliferation. This compound intervenes at multiple points in this pathway: it reduces STAT3 phosphorylation, directly downregulates pro-inflammatory miRNAs, and suppresses expression of inflammatory mediators. These molecular effects collectively promote a transition from activated to quiescent microglial state with branched morphology, resulting in overall reduced neuroinflammation and creating a more favorable microenvironment for neuronal survival. [2]
The experimental findings and protocols presented herein demonstrate that this compound holds significant promise as a therapeutic candidate for multiple pathological conditions. In oncology, particularly for glioblastoma treatment, this compound's ability to simultaneously reduce tumor cell viability, inhibit migration, and modulate STAT3 signaling suggests potential as an adjuvant therapy to enhance the efficacy of conventional treatments like temozolomide. The compound's multi-target action on both tumor cells and the surrounding microenvironment addresses the complexity of tumor biology more comprehensively than single-target agents. For neurodegenerative disorders such as Alzheimer's disease, this compound's capacity to suppress neuroinflammation through modulation of microglial activation positions it as a promising neuroprotective agent that could potentially slow disease progression by addressing the inflammatory component of neurodegeneration. [1] [2]
Future research should focus on several key areas to advance this compound toward clinical application. Pharmacokinetic studies are needed to characterize the compound's bioavailability, blood-brain barrier penetration, and metabolic profile. Combination therapy approaches should be explored, particularly in glioblastoma models, where this compound could be paired with standard chemotherapeutic agents to assess potential synergistic effects. Advanced formulation strategies may be required to enhance solubility and delivery to target tissues. Additionally, further mechanistic studies should investigate the precise molecular interactions between this compound and components of the STAT3 signaling pathway, potentially identifying more specific drug targets. The protocols provided in this document offer a solid methodological foundation for these future investigations, enabling researchers to consistently evaluate this compound's effects across different experimental systems and build upon the promising results obtained to date. [1] [2]
Agathisflavone (C₃₀H₁₈O₁₀), a biflavonoid derived from Poincianella pyramidalis and related plant species, has emerged as a promising therapeutic candidate for promoting remyelination in various neurological disorders. With demyelinating pathologies such as multiple sclerosis representing significant unmet medical needs, the discovery of compounds that can enhance the endogenous repair mechanisms of the central nervous system (CNS) has become a priority in neuropharmacology research. This compound has demonstrated multifunctional properties across experimental models, modulating neuroinflammatory responses while directly influencing oligodendroglial lineage cells to promote myelination.
This application note provides a comprehensive technical resource for researchers investigating the remyelination potential of this compound. It synthesizes experimental data from multiple peer-reviewed studies, standardizes methodological protocols, and elucidates proposed mechanisms of action to facilitate rigorous preclinical evaluation and development of this promising natural compound.
This compound has been evaluated in several well-established experimental models of demyelination and remyelination. The consistent findings across these diverse model systems strengthen the evidence for its therapeutic potential and provide researchers with multiple options for investigating its effects.
Table 1: Experimental Models Used in this compound Remyelination Studies
| Disease Model | Experimental System | This compound Concentration | Key Remyelination Findings | Reference |
|---|---|---|---|---|
| Lysolecithin (LPC)-Induced Demyelination | Organotypic cerebellar slices from P10-P12 mice | 5-10 μM | Increased proportion of MBP+/NF+ axons; Enhanced oligodendrocyte differentiation | [1] [2] |
| Mechanical Injury Model | Organotypic brain slices from Wistar rats (P6-8) | 5 μM | Reduced glial scar formation; Increased neurite outgrowth into lesion area | [3] |
| Oxygen-Glucose Deprivation (OGD) | Organotypic cerebellar slices from neonatal mice | 10 μM | Prevented OGD-induced myelin loss; Protected oligodendrocyte processes | [4] |
| LPS-Induced Neuroinflammation | Microglial-neuronal co-cultures | 1 μM | Promoted microglial polarization to anti-inflammatory phenotype; Protected neurons | [5] [6] |
The lysolecithin (LPC) model has been particularly valuable for studying this compound's effects, as it directly induces demyelination while sparing axons and neurons, creating an environment conducive to studying remyelination. In this model, this compound treatment significantly increased the extent of axonal coverage by myelin basic protein (MBP)-immunopositive oligodendroglial processes, demonstrating its promyelinating effects [2]. The mechanical injury model has further revealed that this compound modulates reactive gliosis and reduces glial scar formation, creating a more permissive environment for repair processes [3]. Additionally, in the oxygen-glucose deprivation (OGD) model of ischemia, this compound pretreatment completely prevented OGD-induced reduction in myelinated axons, protecting oligodendroglial integrity against ischemic damage [4].
The remyelination effects of this compound appear to be mediated through multiple complementary mechanisms that target both the inflammatory microenvironment and the oligodendroglial lineage cells responsible for myelin repair.
A primary mechanism through which this compound promotes remyelination is by modulating neuroinflammation, particularly through regulation of microglial activation states:
NLRP3 Inflammasome Inhibition: this compound significantly reduces the expression of NLRP3 inflammasome components and downstream cytokines including IL-1β and IL-18 in activated microglia. Molecular docking studies suggest that this compound binds directly to the NACTH inhibitory domain of NLRP3, potentially explaining its potent anti-inflammatory effects [5].
Microglial Polarization: this compound drives microglial polarization toward an anti-inflammatory M2-like phenotype, characterized by increased expression of CD206 and decreased expression of pro-inflammatory markers [1] [5]. This phenotypic shift is functionally important as M2-like microglia more efficiently clear myelin debris and secrete trophic factors that support oligodendrocyte differentiation and remyelination.
Cytokine and Chemokine Regulation: Treatment with this compound significantly reduces expression of pro-inflammatory mediators including TNF-α, IL-6, CCL5, and CCL2 while increasing expression of regulatory IL-10 [6]. This cytokine milieu creates a more favorable environment for remyelination.
Beyond its immunomodulatory effects, this compound appears to directly influence oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes:
Oligodendroglial Process Maintenance: In the OGD model, this compound prevented the retraction of oligodendrocyte processes that typically occurs following ischemic injury, thereby preserving their myelinating capacity [4].
Enhanced Myelination: In healthy cerebellar slice cultures, this compound significantly increased the proportion of myelinated axons without affecting the overall number of oligodendroglia or axons, suggesting it enhances the intrinsic myelination capacity of oligodendrocytes rather than simply expanding the oligodendroglial population [2].
The potential involvement of specific receptors in this compound's effects has been investigated with somewhat variable results:
Estrogen Receptor Involvement: Some studies indicate that this compound's effects on remyelination may be mediated through estrogen receptors (ERs), with a more prominent role for ERα based on antagonist studies [1]. However, other research found that estrogen receptor blockade did not affect this compound's promyelinating effects, suggesting possible receptor-independent mechanisms or involvement of additional receptor systems [2].
Nuclear Receptor Interactions: this compound has been shown to interact with multiple nuclear receptors including retinoic acid receptors (RAR, RXRα, RXRγ) in addition to estrogen receptors, indicating a potentially broad regulatory role in gene expression networks relevant to remyelination [1].
This protocol is adapted from established methods used across multiple this compound studies [1] [4] [2]:
Materials:
Procedure:
Assessment Methods:
This protocol evaluates this compound's effects on microglial polarization and its downstream consequences on neuronal health [5] [6]:
Materials:
Procedure:
Assessment Methods:
This protocol assesses this compound's protective effects against ischemic injury to oligodendrocytes and myelin [4]:
Materials:
Procedure:
Assessment Methods:
This compound exerts its effects through modulation of several key signaling pathways involved in inflammation and myelination. The following diagrams illustrate the primary proposed mechanisms:
Figure 1: this compound Inhibition of NLRP3 Inflammasome Activation
This diagram illustrates how this compound targets the NLRP3 inflammasome pathway. Under inflammatory conditions (e.g., LPS exposure), TLR4 activation leads to NF-κB-mediated increased expression of NLRP3 and pro-IL-1β/pro-IL-18. Subsequent inflammasome assembly activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. This compound directly binds to the NLRP3 NACTH domain, inhibiting inflammasome assembly and reducing mature IL-1β and IL-18 production, ultimately leading to neuroprotection [5].
Figure 2: this compound Promotion of Microglial Polarization and Remyelination
This diagram shows how this compound drives microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 microglia promote remyelination through multiple mechanisms: secretion of anti-inflammatory cytokines (IL-10, TGF-β) that create a favorable environment for OPC differentiation; production of trophic factors that support oligodendroglial lineage survival and maturation; and enhanced clearance of myelin debris that inhibits remyelination. Through these combined actions, this compound creates a microenvironment conducive to OPC differentiation and subsequent remyelination [1] [5] [6].
Based on comprehensive review of the literature, this compound demonstrates concentration-dependent effects across different experimental systems:
Researchers should perform dose-response studies in their specific experimental systems, as optimal concentrations may vary based on model specifics and treatment duration.
The timing of this compound administration relative to injury appears to influence its efficacy:
Comprehensive evaluation of this compound's remyelination effects should include multiple assessment modalities:
This compound represents a promising multi-target therapeutic candidate for promoting remyelination in demyelinating disorders. Its ability to simultaneously modulate neuroinflammation through microglial polarization and NLRP3 inflammasome inhibition while directly supporting oligodendroglial lineage cells positions it uniquely among investigational remyelination therapies.
Future research should focus on:
The standardized protocols and mechanistic insights provided in this application note will facilitate rigorous preclinical evaluation of this compound and support its continued development as a potential therapeutic agent for demyelinating disorders.
This compound (FAB), a biflavonoid derived from the plant Poincianella pyramidalis (Tul.), has emerged as a compound of significant interest in neuroscience research due to its multimodal neuroprotective properties and anti-inflammatory activities. This natural product, formed by the oxidative coupling of two apigenin molecules, demonstrates particular promise for addressing the complex pathophysiology of neurological disorders where neuroinflammation and excitotoxicity play central roles. Research indicates that this compound exerts its effects through multiple mechanisms, including modulation of microglial activation, enhancement of astrocytic support functions, and potential estrogen receptor signaling, making it a valuable investigative tool and potential therapeutic candidate [1] [2]. The compound has demonstrated efficacy across diverse experimental models, from glutamate-induced excitotoxicity to traumatic brain injury and glioblastoma, highlighting its broad research utility [1] [3] [4].
These application notes provide a comprehensive technical resource for researchers utilizing this compound in neuronal co-culture systems, which replicate critical neuron-glia interactions essential for central nervous system function and pathology. We present standardized protocols, detailed methodologies, and mechanistic insights to facilitate the rigorous investigation of this compound's effects in various neurological contexts, enabling the research community to advance our understanding of this promising compound and its potential applications in drug development for neurological conditions.
This compound has been investigated across multiple neurological contexts using various co-culture models, each designed to replicate specific aspects of CNS pathology. The table below summarizes the primary experimental applications, appropriate co-culture types, key readouts, and demonstrated effects:
Table 1: Research Applications of this compound in Neuronal Co-Culture Systems
| Therapeutic Context | Co-culture Type | Key Experimental Readouts | Demonstrated Effects of this compound |
|---|---|---|---|
| Neuroinflammation Models | Neuron-glia co-cultures from postnatal rat cortex | NO production, cytokine expression, β-tubulin III+ neurons, caspase-3+ cells, microglial proliferation (Iba-1+/BrdU+) | ↓ NO production, ↓ pro-inflammatory cytokines (TNF-α, IL-1β, CCL5, CCL2), ↑ neuronal survival, ↓ microglial activation [2] |
| Glutamate Excitotoxicity | Primary neuron-glial co-cultures from postnatal rat cerebral cortex | Neuronal population counts, cell death assays, glutamate regulatory proteins (GS, EAAT1), neurotrophic factors | ↑ Neuronal population, ↓ glutamate-induced cell death, ↑ GS and EAAT1 expression, ↑ BDNF, NGF, NT4, GDNF [1] |
| Traumatic Brain Injury (Ex Vivo) | Organotypic brain slices from Wistar rats (P6-8) | GFAP expression (IF, WB, qPCR), Iba-1+ cells, neurite outgrowth, NLRP3 inflammasome, IL-1β | ↓ Astrogliosis, ↓ microglial reactivity, ↓ GFAP expression, ↑ neurite outgrowth, ↓ NLRP3 inflammasome [4] |
| Glioblastoma Microenvironment | Glioma cells (GL-15, C6) with microglia | Cell viability (MTT), migration (scratch assay), miRNA expression, cytokine profiling | ↓ Glioma cell viability and migration, ↓ miR-125b and miR-155 in secretome, ↑ IL-6 and arginase-1 mRNA [3] |
| Microglia-Mediated Neuroprotection | Microglia-neuronal (PC12) co-culture systems | Microglial phenotype (CD68, CD206), NO production, cytokine expression, neuronal morphology | ↑ Microglial anti-inflammatory phenotype (CD206), ↓ pro-inflammatory mediators, preserved neuronal morphology and β-tubulin III [5] |
The dosing regimens and treatment timelines for this compound vary appropriately based on the specific experimental context and model system. The compound has demonstrated efficacy across a concentration range from 0.1 μM to 30 μM, with lower concentrations (0.1-1 μM) typically employed in neuroprotection studies and higher concentrations (5-30 μM) used in glioblastoma research where cytotoxic effects are desired [1] [3] [2]. Treatment duration generally ranges from 24 hours in acute inflammatory models to 3 days in traumatic brain injury models, with appropriate temporal considerations for the specific biological processes under investigation [2] [4].
This compound (C({30})H({18})O(_{10})), also known as bis-apigenin, is a biflavonoid compound with molecular weight of 538.46 g/mol. It is characterized by its dimeric flavonoid structure resulting from the oxidative coupling of two apigenin molecules [4]. The compound is typically extracted and purified from Poincianella pyramidalis (formerly known as Caesalpinia pyramidalis) using previously described extraction protocols [2]. For laboratory use, researchers typically prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO), which should be stored protected from light at -20°C to maintain stability [5] [2]. Under these conditions, the stock solution remains stable for at least 6 months. For working concentrations, the stock solution is diluted in appropriate cell culture media to achieve final concentrations typically ranging from 0.1 μM to 30 μM, with final DMSO concentrations not exceeding 0.01% (v/v) to maintain cell viability [3] [2].
Table 2: this compound Preparation Guidelines for Cell Culture
| Preparation Step | Specifications | Notes & Considerations |
|---|---|---|
| Stock Solution Preparation | 100 mM in DMSO (cell culture grade) | Use anhydrous DMSO; sterilize by filtration through 0.22 μm filter if needed |
| Storage Conditions | -20°C, protected from light in amber vials | Avoid freeze-thaw cycles; prepare aliquots for single-use |
| Working Solution Preparation | Dilute in culture medium immediately before use | Final DMSO concentration should not exceed 0.01% |
| Concentration Range | 0.1 μM - 30 μM depending on application | 1 μM for neuroprotection; 5-30 μM for antitumor effects [1] [3] |
| Vehicle Control | Culture medium with equivalent DMSO concentration (0.01%) | Essential control for all experiments |
| Stability in Culture Medium | At least 24 hours at 37°C | Protect culture plates from light during incubation |
The establishment of neuron-glial co-cultures involves a sequential process to recreate the complex cellular interactions found in the native CNS environment. Begin by preparing primary glial cultures from cerebral hemispheres of postnatal Wistar rats (1-2 days old). Aseptically isolate the brains, carefully remove meninges and blood vessels, and mechanically dissociate the cortical tissue followed by filtration through a sterile 75 μm Nitex membrane. Resuspend the resulting cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum (HS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 100 μg/mL streptomycin). Plate the cells on poly-D-lysine-coated surfaces at appropriate densities (e.g., 1×10(^5) cells/cm² for 24-well plates) and maintain in a humidified incubator at 37°C with 5% CO(_2) [5] [2]. Change the medium every 2-3 days until the glial cultures reach confluence (typically 7-10 days).
For neuron-glial co-cultures, subsequently seed neurons isolated from embryonic Wistar rats (E14-16) onto the established glial monolayer at half the density of glial cells (5×10(^4) cells/cm²). Use the same supplemented DMEM/F12 medium and maintain the co-cultures for 8 days in vitro (DIV) before initiating experimental treatments [2]. This approach creates a physiologically relevant microenvironment where neurons benefit from the supportive functions of glial cells, effectively modeling the cell-cell interactions critical for CNS function and therapeutic response.
For modeling neuroinflammation, establish co-cultures as described above and at 8 DIV, expose them to inflammatory stimuli: either lipopolysaccharide (LPS) at 1 μg/mL or interleukin-1β (IL-1β) at 10 ng/mL for 24 hours [2]. Following the inflammatory challenge, remove the stimulus-containing medium and replace with fresh medium containing this compound at concentrations of 0.1 μM or 1 μM. Include appropriate vehicle controls (DMSO at equivalent dilution) and positive/negative controls for comparison. Treat the cultures for 24 hours, then proceed with downstream analyses to assess neuroprotective and anti-inflammatory effects.
Evaluate the effects of this compound treatment using multiple complementary approaches. Assess neuronal viability through immunocytochemistry for neuronal markers (β-tubulin III, MAP2) and cell death markers (caspase-3), along with Fluoro-Jade B staining for degenerating neurons [2]. Quantify neuroinflammatory responses by measuring nitric oxide (NO) production using Griess reagent, and analyze cytokine/chemokine expression patterns through qPCR (e.g., TNF-α, IL-1β, IL-6, CCL2, CCL5, IL-10) [5] [2]. Evaluate microglial activation states via immunostaining for Iba-1 (microglial marker), CD68 (M1 marker), and CD206 (M2 marker), combined with proliferation assessment using BrdU incorporation [2]. Examine astrocytic responses through GFAP immunostaining and analysis of glutamate regulatory proteins (glutamine synthetase, EAAT1) by immunocytochemistry or Western blot [1].
To investigate the specific effects of this compound on microglial function, isolate microglial cells from postnatal rat cortex (0-2 days old). After mechanical dissociation and filtration, culture the cells in DMEM medium supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, and antibiotics on poly-D-lysine-coated flasks. Upon reaching confluence (7-10 days), isolate microglia by shaking at 165 rpm for 3 hours at 37°C [5]. Plate the separated microglia on appropriate culture surfaces at a density of 3×10(^4) cells/cm² and allow them to adhere for 24 hours before treatments.
For mechanistic studies, treat the isolated microglial cultures with LPS (1 μg/mL) to induce inflammatory activation, simultaneously applying this compound (1 μM) or vehicle control for 24 hours [5]. To evaluate microglia-mediated neuroprotection, collect the conditioned medium from these treated microglial cultures and apply it to neuronal PC12 cells or primary neuronal cultures for 24 hours, then assess neuronal viability and morphology. This approach allows researchers to dissect the specific contribution of microglial modulation to the observed neuroprotective effects of this compound.
Comprehensively evaluate microglial responses to this compound treatment through multiple analytical approaches. Assess morphological changes using immunocytochemistry for Iba-1 and quantitative analysis of cellular parameters (cell area, process length, branching complexity) [5] [4]. Monitor functional responses by measuring nitric oxide production, phagocytic activity, and expression of surface markers associated with pro-inflammatory (CD68) and anti-inflammatory (CD206) phenotypes through immunostaining and flow cytometry [5]. Analyze secretory profiles using qPCR and ELISA to measure expression and production of cytokines (TNF-α, IL-1β, IL-6, IL-10) and chemokines (CCL2, CCL5) [5] [2]. Investigate molecular mechanisms through Western blot analysis of signaling pathways (NF-κB, MAPK) and NLRP3 inflammasome components, supplemented by molecular docking studies to examine direct binding interactions [5].
This compound exerts its multifaceted effects through modulation of several key signaling pathways and molecular mechanisms. The diagram below illustrates the primary neuroprotective and anti-inflammatory signaling mechanisms:
The molecular mechanisms underlying this compound's effects involve both genomic signaling pathways and direct protein interactions. Research indicates that this compound can bind to estrogen receptors (ERα and ERβ), initiating signaling cascades that contribute to its neuroprotective and differentiative effects, as demonstrated by the suppression of its pro-neuronal effects when co-treated with ER antagonists [1]. Additionally, molecular docking studies reveal that this compound can bind directly to the NACTH inhibitory domain of NLRP3, preventing inflammasome assembly and subsequent production of pro-inflammatory cytokines like IL-1β and IL-18 [5]. The compound also modulates microglial polarization, shifting activated microglia from a pro-inflammatory M1 state (characterized by CD68 expression and production of TNF-α, IL-1β, IL-6) toward an anti-inflammatory M2 phenotype (characterized by CD206 expression and production of IL-10 and arginase-1) [1] [5]. Furthermore, this compound enhances astrocytic support functions by upregulating glutamate regulatory proteins including glutamine synthetase and EAAT1, thereby promoting glutamate homeostasis and protecting against excitotoxicity [1].
Table 3: Key Molecular Targets of this compound in Neurological Contexts
| Molecular Target | Experimental Evidence | Functional Outcome | Research Applications |
|---|---|---|---|
| Estrogen Receptors (ERα/ERβ) | Suppression of neurogenic effects with ER antagonists [1] | Neuronal differentiation, neuroprotection | Neurogenesis studies, neurodegenerative disease models |
| NLRP3 Inflammasome | Molecular docking to NACTH domain, ↓ IL-1β, IL-18 [5] | Inhibition of inflammatory activation | Neuroinflammation, traumatic brain injury, microglial studies |
| miR-125b and miR-155 | Downregulation in GBM cell secretome [3] | Modulation of oncogenic signaling | Glioblastoma research, tumor microenvironment |
| Glutamate Regulators (GS, EAAT1) | Upregulation in astrocytes [1] | Enhanced glutamate clearance, neuroprotection | Excitotoxicity models, neurodegenerative diseases |
| Neurotrophic Factors (BDNF, NGF, GDNF) | Increased expression [1] | Enhanced neuronal survival and differentiation | Neurorestorative therapies, neurogenesis |
When implementing this compound protocols, several technical considerations warrant attention. The solubility characteristics of this compound necessitate DMSO as a vehicle, requiring careful matching of vehicle controls across experimental conditions. Researchers should note the concentration-dependent effects, with neuroprotective typically observed at lower concentrations (0.1-1 μM) and anti-glioma effects requiring higher concentrations (5-30 μM) [1] [3]. The temporal aspects of treatment require optimization based on the specific biological process under investigation, with acute neuroprotection measurable within 24 hours but more complex processes like neuronal differentiation or glial scar modulation requiring longer exposure times (up to 3 days) [4].
Current model systems present several limitations that should be considered when interpreting results. Most existing studies utilize rodent-derived cells and tissues, raising questions about translational relevance to human physiology [3]. The simplified nature of in vitro co-culture systems may not fully recapitulate the complexity of the intact CNS microenvironment, particularly the blood-brain barrier and systemic immune interactions [6]. There are also technical challenges in maintaining long-term co-cultures necessary for studying chronic neurological processes, though recent advances in 3D culture systems show promise in addressing this limitation [6]. The potential species-specific differences in flavonoid metabolism and cellular responses highlight the need for validation in human cell-based systems where possible [3].
Future methodological developments will likely focus on enhancing model complexity and translational relevance. The incorporation of human-induced pluripotent stem cell (iPSC)-derived neurons and glia may address species-specific limitations [7]. Advanced 3D co-culture systems and organoid models offer more physiologically relevant microenvironments for studying cell-cell interactions [6]. The development of more complex multi-culture systems incorporating vascular components or peripheral immune cells may better model the intact CNS milieu. Finally, advanced imaging and sensing technologies integrated with co-culture platforms will enable real-time monitoring of cellular responses to this compound treatment [7].
These application notes provide comprehensive methodological guidance for investigating this compound in neuronal co-culture systems. The standardized protocols for co-culture establishment, compound treatment, and outcome assessment support the rigorous and reproducible evaluation of this promising flavonoid across multiple neurological contexts. The mechanistic insights into this compound's effects on neuroinflammation, microglial polarization, and neuroprotective pathways provide researchers with a solid conceptual framework for experimental design and data interpretation.
As research in this area advances, further protocol refinement will likely focus on enhancing model complexity through 3D culture systems [6], improving translational relevance with human stem cell-derived cultures [7], and addressing species-specific differences in compound metabolism and cellular responses [3]. The continued systematic investigation of this compound using well-characterized co-culture approaches will strengthen our understanding of its therapeutic potential and mechanisms of action, potentially contributing to the development of novel interventions for neurological disorders with significant neuroinflammatory components.
The table below summarizes key cellular markers that have been experimentally demonstrated to change in response to this compound treatment in various in vitro and ex vivo models.
Table 1: Experimentally Observed Effects of this compound on Relevant Cell Markers
| Cell Type | Marker | Observed Change with this compound | Experimental Model | Context / Significance |
|---|---|---|---|---|
| Microglia/Macrophages | CD68 | ↓ Decreased expression [1] [2] | Rat primary microglia, LPS-induced inflammation | CD68 is a pro-inflammatory marker; reduction indicates a shift away from a harmful, activated state [1] [2]. |
| CD206 | ↑ Increased expression [1] | Rat primary microglia, LPS-induced inflammation | CD206 is an anti-inflammatory marker; increase suggests promotion of a regulatory, reparative phenotype [1]. | |
| IL-1β, IL-6, TNF, CCL5, CCL2 | ↓ Decreased mRNA expression [1] | Rat primary microglia, LPS-induced inflammation | Downregulation of key pro-inflammatory cytokines and chemokines [1]. | |
| IL-10 | ↑ Increased mRNA expression (GR-dependent) [2] | Rat primary glial cultures, LPS-induced inflammation | Upregulation of a key regulatory cytokine, mediated by the Glucocorticoid Receptor [2]. | |
| Astrocytes | GFAP | ↓ Decreased expression [3] [2] | Mouse cerebellar slices (OGD model), Rat primary glial cultures (LPS model) | Reduction in Glial Fibrillary Acidic Protein indicates attenuation of reactive astrogliosis [3] [2]. |
| Glioblastoma Cells | miR-125b, miR-155 | ↓ Downregulated in secretome [4] | Human GL-15 GBM cell line | These miRNAs are involved in oncogenic regulation; downregulation is associated with reduced cell viability and migration [4]. |
This protocol is adapted from general best practices [5] [6] and inferred experimental conditions from this compound studies [7] [1] [2]. It is designed for analyzing surface markers on immune cells like microglia.
The diagram below outlines the key stages of the flow cytometry experimental workflow.
Cell Harvest and Plating:
Fc Receptor Blocking:
Cell Surface Staining:
Wash and Remove Unbound Antibody:
Optional Fixation:
Data Acquisition:
The following diagram illustrates the hypothesized signaling pathway and a logical framework for experimental design when investigating this compound's mechanisms.
This application note provides a foundation for using flow cytometry to study the immunomodulatory effects of this compound. The provided protocol and synthesized data offer a robust starting point for researchers to quantitatively assess changes in critical CD markers on glial cells, particularly during neuroinflammatory conditions. Further experimental optimization will be required to tailor this protocol to specific cell systems and research questions.
The table below summarizes quantitative data for preparing agathisflavone stock solutions in DMSO.
| Parameter | Value | Context / Notes | Source |
|---|---|---|---|
| Solubility in DMSO | 100 mg/mL | Equals 185.71 mM. Solution may require ultrasonication. | [1] |
| Common Stock Concentration | 100 mM | Prepared from pure compound and stored at -4°C, protected from light. | [2] |
| Molecular Weight | 538.46 g/mol | Chemical formula: C₃₀H₁₈O₁₀ | [1] |
For your experimental design, here are effective concentrations of this compound reported in recent studies across different models.
| Application / Model | Effective Concentration | Key Findings / Effects | Source |
|---|---|---|---|
| Glioblastoma (in vitro) | 1 – 30 µM | Dose-dependent reduction in cell viability; 5 µM reduced cell migration and modulated miRNA expression. | [3] [4] |
| Neuroinflammation (in vitro) | 1 µM | Modulated microglial activation, reduced expression of inflammatory miR-146a and miR-155. | [5] |
| Spinal Cord Injury (in vivo rat) | 10 mg/kg | Administered intraperitoneally daily for 7 days; improved tissue repair and modulated inflammation. | [2] |
| Pre-treatment of Stem Cells (in vitro) | 1 µM | Added to culture medium every 2 days for 21 days to enhance pro-regenerative properties. | [2] |
This workflow outlines the key steps for preparing this compound working solutions from stock.
What is the maximum recommended final concentration of DMSO in cell culture? For cell culture experiments, the final DMSO concentration should typically be ≤ 0.1% to avoid cytotoxicity. You must calculate the volume of your stock solution needed to achieve your desired this compound working concentration while staying under this DMSO threshold [3] [4].
How should I store this compound stock solutions? Stock solutions should be aliquoted, protected from light, and stored under nitrogen at low temperatures. One protocol specifies storage at -4°C for short-term use, while another recommends -80°C for 6 months or -20°C for 1 month [1] [2].
The compound precipitates when I add the stock to the aqueous medium. What should I do? First, ensure your stock solution is completely clear after thawing and mixing. You can try a step-wise dilution, first diluting the stock in a small volume of a compatible solvent like PEG300 before adding it to the full volume of aqueous buffer or medium [1].
How do I select the right working concentration for my experiment? Start with concentrations reported in studies with a similar biological model. It is crucial to perform a dose-response curve for your specific cell line or model, ideally between 1 µM and 30 µM, to identify the optimal efficacy and minimize toxicity [3] [4] [5].
| Problem | Possible Cause | Solution | | :--- | :--- | :--- | | Unexpected toxicity in cell cultures | Final DMSO concentration is too high. | Re-calculate and dilute stock to ensure DMSO is ≤0.1%. Include a vehicle control with the same DMSO concentration. | [3] [4] | | Low solubility or precipitation | Rapid transition from DMSO to aqueous buffer. | Use a co-solvent system for dilution (e.g., add DMSO stock to 40% PEG300 first). Ensure solutions are at room temperature during preparation. | [1] | | Inconsistent results between experiments | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Store stock solutions in small, single-use aliquots under nitrogen, protected from light at -80°C. Avoid repeated freezing and thawing. | [1] |
The table below summarizes the standard protocols for preparing and storing agathisflavone stock solutions as reported in scientific literature.
| Parameter | Recommended Protocol | Supporting Context |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) [1] [2] [3] | Standard solvent for creating high-concentration stock solutions. |
| Common Stock Concentration | 100 mM [1] [2] [3] | Frequently reported concentration for in vitro studies. |
| Short-Term Storage (In-use) | 4°C, protect from light, stored under nitrogen [4] | A supplier specification provides this precise short-term storage condition. |
| Long-Term Storage | -80°C (6 months) and -20°C (1 month); protect from light, stored under nitrogen [4] | Supplier recommendation to prevent product inactivation from repeated freeze-thaw cycles. |
| Aliquoting | Implied by warning against repeated freeze-thaw cycles [4] | Storing in single-use aliquots is a best practice to maintain stability. |
To compensate for the lack of published stability data, you can establish the stability of your specific stock solutions through the following workflow. The core idea is to compare the performance of a newly prepared solution against aged aliquots in a bioassay.
The stability of a compound is ultimately confirmed by its consistent biological activity. Here are standardized protocols from the search results where this compound demonstrated efficacy, which you can adapt for stability testing.
1. Anti-inflammatory & Neuroprotective Bioassay [2] This model tests the compound's ability to protect neurons in an inflammatory environment, a key reported activity.
2. Antiviral Bioassay [5] This protocol tests another primary function of this compound, its ability to inhibit viral replication.
The table below summarizes existing cytotoxicity data for this compound from recent studies, which can serve as a reference for your experimental planning.
| Cell Type | Organism/Tissue | Test Compound | Exposure Time | Cytotoxicity Assessment & Key Findings | Citation |
|---|---|---|---|---|---|
| Glial cells (mixed astrocytes/microglia) | Newborn Wistar rat cortex | This compound | 24 hours | MTT assay: No significant cytotoxicity at concentrations of 0.1, 1, and 10 µM. [1] | |
| Microglia | Newborn Wistar rat cortex | This compound (1 µM) with/without LPS (1 µg/mL) | 24 hours | MTT assay: Treatment did not induce cytotoxicity. [2] | |
| Neuronal PC12 cells | Rat adrenal gland | Conditioned medium from microglia treated with this compound and LPS | 24 hours | Morphological and protein analysis: Medium from this compound-treated microglia preserved neurites and increased β-tubulin III expression, indicating neuroprotection and absence of cytotoxic effects. [2] |
Although direct data on this compound is unavailable, the following established protocol for assessing Vero cell CC50 can be applied to your research [3].
Objective: To determine the concentration of a compound that reduces the viability of Vero cells (African green monkey kidney cells) by 50% (CC50) after a set exposure time.
Key Reagents and Equipment:
Step-by-Step Procedure:
(OD_test - OD_blank) / (OD_negative_control - OD_blank) * 100.Q: I cannot find a CC50 value for this compound in Vero cells. What should I do? A: This is a common situation for many natural compounds. You will need to determine the CC50 experimentally using the protocol above. The available data from rat glial and microglial cells showing no cytotoxicity at 1-10 µM provides a promising starting concentration range for your initial tests [2] [1].
Q: How can I predict the potential cytotoxicity of this compound before running experiments? A: Computational models can provide initial insights. One study developed a naïve Bayesian model to predict Vero cell cytotoxicity (CC50) based on molecular structure [3]. You could use such a model by inputting the SMILES notation of this compound to get a preliminary cytotoxicity probability.
Q: The MTT assay for my this compound samples shows high background. What could be the cause? A: this compound, like many flavonoids, has intrinsic color and redox activity, which can interfere with colorimetric assays like MTT. It is crucial to include control wells containing the compound at all tested concentrations without cells to account for this background signal during OD measurement and calculation [3].
Understanding this compound's known biological targets can help you design more comprehensive experiments. Current research indicates it has potent anti-neuroinflammatory effects, which are relevant for neurodegenerative disease research.
The diagram above summarizes the key anti-inflammatory mechanisms of this compound identified in microglial studies [2] [1]. This context is valuable for interpreting your cytotoxicity results, as activation of these pathways may be associated with its therapeutic window.
The table below summarizes quantitative data from recent studies for your SI calculations.
| Assay Type | Target / Cell Line | Effective Concentration (EC₅₀ or IC₅₀) | Cytotoxic Concentration (CC₅₀) | Reported Selective Index (SI) | Citation |
|---|---|---|---|---|---|
| Antiviral | SARS-CoV-2 (Calu-3 cells) | 4.23 ± 0.21 μM | 61.3 ± 0.1 μM | ~14.5 | [1] |
| Antifungal | Candida albicans SC5314 | MIC: 250 μg/mL | Not cytotoxic at tested concentrations* | Not calculated | [2] |
| Anticancer | Glioblastoma (GL-15, U373) | Induced toxicity at 3-10 μM | Not toxic to human Mesenchymal Stem Cells (MSCs)* | Not calculated | [3] |
| Antioxidant | DPPH Radical Scavenging | EC₅₀ range: 0.058 - 0.928 mM | Not applicable (cell-free assay) | Not applicable | [4] |
Note: The absence of cytotoxicity indicates a high selectivity, but a precise SI cannot be calculated without a specific CC₅₀ value. MIC: Minimum Inhibitory Concentration.
To ensure your experimental results are comparable, here are the core methodologies used in the studies cited above.
The following diagrams, created with Graphviz, illustrate the key experimental workflows and a proposed mechanism of action for this compound.
Q1: Why is my calculated Selective Index (SI) lower than expected? A low SI can stem from several factors:
Q2: The antiviral activity in my experiment doesn't match the literature value (EC₅₀ of 4.23 µM). What could be wrong? Differences in effective concentration are common and can be attributed to:
Q3: How should I handle and store this compound for stability?
| Experimental Model | Key Findings Related to CNS Effects & Implied BBB Permeability | Citation |
|---|---|---|
| Ex Vivo Model of Traumatic Brain Injury | Modulated astrocyte and microglial reactivity; reduced glial scar formation; downregulated inflammatory markers (NLRP3, IL-1β) in brain tissue. | [1] [2] |
| Ex Vivo Model of Neonatal Ischemia | Protected neurons, oligodendrocytes, and myelin from ischemic damage; prevented astrocyte reactivity in cerebellar slices. | [3] |
| In Vitro Microglial Cultures | Conditioned medium from agathisflavone-treated microglia protected neuronal PC12 cells, confirming direct anti-inflammatory and neuroprotective action on CNS glial cells. | [4] |
| In Silico Study on Flavonoids | Included this compound in a group of flavonoids noted for their potential in treating neurodegenerative diseases, implying CNS bioavailability. | [5] |
For researchers aiming to determine the BBB permeability of this compound or similar compounds, here are established experimental methodologies.
This is a high-throughput, non-cell-based screening tool that predicts passive diffusion across the BBB [6] [7].
Principle: A permeability assay utilizing a proprietary filter plate coated with a porcine brain lipid extract dissolved in alkane to mimic the BBB [6].
Procedure:
Data Interpretation: Compounds with a Pe > 4.0 × 10⁻⁶ cm/s are generally considered to have high potential to cross the BBB by passive diffusion [7]. The following diagram illustrates the workflow:
PAMPA-BBB Experimental Workflow
These models provide a more physiologically relevant environment by incorporating active transport mechanisms.
These methods directly measure brain penetration but are more complex and costly.
Are there in silico predictions for this compound's BBB permeability? While the search results do not contain a specific prediction for this compound, they confirm that AI/ML models are actively used to predict BBB permeability based on molecular descriptors [8]. Researchers can input this compound's structure into such models (e.g., those on the NCATS Open Data ADME portal) to obtain a predictive permeability value [6] [8].
What are the primary mechanisms of this compound's neuroprotective action? As shown in the experimental evidence, its mechanisms are multi-faceted. A key pathway involves the modulation of microglial and astrocyte activation and the inhibition of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines like IL-1β [1] [4]. The diagram below summarizes this signaling pathway.
This compound Neuroprotective Signaling Pathway
To summarize the available information for your technical support materials:
The table below summarizes the effective concentrations of agathisflavone (also referred to as FAB in some studies) for neuroprotection and related effects in various experimental models.
| Experimental Model | Effective Concentration | Key Neuroprotective & Related Effects | Source / Citation |
|---|
| Microglia (in vitro) Lipopolysaccharide (LPS)-induced inflammation | 1 µM [1] [2] | Induced anti-inflammatory microglial profile (increased CD206); reduced NO, IL-1β, IL-6, TNF-α, CCL5, CCL2; modulated NLRP3 inflammasome; conferred neuroprotection to neurons [1] [2]. | | | Co-culture (Neuron/Glia) LPS or IL-1β-induced neuroinflammation | 0.1 µM & 1 µM [2] | Showed significant neuroprotection; preserved neuronal soma and increased neurite outgrowth; decreased microglial proliferation and pro-inflammatory markers [2]. | | | Cerebellar Slice (ex vivo) Oxygen-Glucose Deprivation (OGD) model of ischemia | 10 µM [3] [4] | Prevented oligodendrocyte process retraction; blocked demyelination (axonal protection); reduced astrocyte reactivity; protected Purkinje neurons [3] [4]. | | | Cerebellar Slice (ex vivo) Lysolecithin-induced demyelination | 10 µM [5] | Enhanced remyelination; modulated microglial activation state, potentially via estrogen receptor α [5]. | | | Brain Slice (ex vivo) Mechanical Injury (Traumatic Brain Injury model) | 5 µM [6] | Modulated astrogliosis (reduced GFAP); reduced microglial proportion (Iba-1+ cells); downregulated NLRP3 and IL-1β mRNA [6]. | | | Glioblastoma (GBM) Cells (in vitro) Human GL-15 & Rat C6 cells | 5–30 µM [7] | Induced dose/time-dependent reduction in cell viability; reduced cell migration; downregulated miR-125b and miR-155 in secretome [7]. | | | Spinal Cord Injury (in vivo) Rat model (F-2 Fogarty catheter) | 10 mg/kg (in vivo, i.p.) [8] | Protected injured tissue; increased expression of NGF, GDNF, and arginase; reduced macrophage infiltrate [8]. | | | Mesenchymal Stem Cells (in vitro) Pre-treatment for therapy | 1 µM (in vitro) [8] | Used to pre-treat stem cells; enhanced their therapeutic properties when transplanted in spinal cord injury model [8]. | |
Here are detailed methodologies for two key experiments investigating this compound's neuroprotective effects, based on the information available in the search results.
This protocol is designed to investigate how this compound modulates the microglial inflammatory response.
This protocol uses cerebellar slice cultures to model ischemic damage and test this compound's protective effects.
The neuroprotective effects of this compound are linked to its ability to modulate glial cell responses and key inflammatory pathways. The diagram below illustrates the core mechanisms identified across multiple studies.
What is the typical solvent and storage condition for this compound? this compound is typically dissolved in DMSO to create a stock solution (e.g., 100 mM). This stock should be aliquoted and stored at -20°C, protected from light. For working solutions, dilute in your culture medium, ensuring the final DMSO concentration is low (e.g., 0.01% or less) to avoid cytotoxicity [1] [2] [8].
Why might I not observe anti-inflammatory effects in my microglial cultures?
The neuroprotective effect seems inconsistent in my neuronal cultures. What could be wrong? Neuroprotection by this compound is often indirect, mediated through glial cells. If you are adding the compound directly to pure neuronal cultures subjected to a non-inflammatory insult (e.g., direct glutamate toxicity), the effect might be limited. For models like conditioned medium transfer, ensure you are collecting the medium from this compound-treated glial cells correctly [1].
Can this compound be used in in vivo models? Yes. One study reported efficacy in a rat model of Spinal Cord Injury (SCI) using a dose of 10 mg/kg, administered intraperitoneally (i.p.) daily for 7 days. This demonstrates its potential for in vivo application [8].
The following table summarizes quantitative findings on how agathisflavone affects rat MSC (rMSC) viability and function:
| Parameter | This compound Concentration | Exposure Time | Effect on rMSCs | Citation |
|---|---|---|---|---|
| Cell Viability (MTT Assay) | 0.1 µM, 1.0 µM, 5 µM | 24 & 72 hours | No signs of toxicity at any tested concentration [1]. | |
| Pre-treatment Protocol | 1 µM | Every 2 days, for 21 days in vitro | Enhanced rMSC therapeutic properties; cells remained viable for transplantation [2] [1]. | |
| Therapeutic Action | 10 mg/kg (in vivo) | Daily for 7 days (in vivo) | Improved tissue repair in a rat spinal cord injury model when used alone or with pre-treated rMSCs [2]. |
Here are the methodologies used in the cited research, which you can adapt for your experiments.
This protocol describes the foundation for obtaining and maintaining rMSCs.
This protocol outlines how to prepare this compound and apply it to rMSC cultures.
The diagram below illustrates the key stages of using this compound with MSCs in a therapeutic context, as demonstrated in a spinal cord injury model:
Q1: What is the maximum safe concentration of this compound for treating MSCs? Based on the available data, concentrations up to 5 µM showed no toxicity to rMSCs over 72 hours in vitro [1]. The established and effective pre-treatment protocol uses 1 µM [2]. It is recommended to perform a dose-response curve in your specific experimental system.
Q2: Does this compound only maintain viability, or does it functionally enhance MSCs? Research indicates its role goes beyond just keeping cells alive. Treating MSCs with this compound enhances their therapeutic potential. In disease models, MSCs pre-treated with the flavonoid were more effective at promoting tissue repair, which was linked to increased expression of beneficial factors like NGF, GDNF, and arginase, and a reduction in harmful inflammation [2].
Q3: Can this compound be used as a therapy alone, without MSCs? Yes. Studies show that administering this compound alone (10 mg/kg, intraperitoneal) after spinal cord injury can protect tissue, increase neurotrophin expression, and modulate the inflammatory response, leading to improved repair [2] [1]. This suggests it has standalone therapeutic value.
The table below summarizes the core quantitative data from recent studies for planning your experiments.
| Parameter | Details & Concentration | Key Findings & Effects | Citation |
|---|---|---|---|
| Effective Concentration | 10 μM | This concentration was the most efficacious in protecting oligodendrocytes and myelin in both ischemic and lysolecithin-induced demyelination models. [1] | |
| Treatment Timing (Prophylactic) | Administered 60 minutes before inducing Oxygen-Glucose Deprivation (OGD). [1] | Prevented OGD-induced damage, including oligodendrocyte process retraction, axonal demyelination, and astrocyte reactivity. [1] | |
| Donor Age for Slices | Postnatal day 10-12 for stable morphology and homogeneous susceptibility. Neonatal mice (P7-P9) or rats (P1-P3) are commonly used for cerebellar slices. [2] [3] | Tissue from postnatal donors shows better morphology, increased survival, and more stable responses in lesion models. [2] | |
| OGD Insult Duration | 60 minutes (for neonatal mouse cerebellar slices). [1] | This duration significantly induced demyelination and glial reactivity, which agathisflavone was able to prevent. [1] |
| Primary Measured Outcomes | • Oligodendrocyte morphology (process retraction) • Myelination (MBP/NF70 co-localization) • Astrocyte reactivity (GFAP, Glutamate Synthetase) • Neuronal viability (Calbindin) [1] | this compound demonstrated significant protective effects across all these cellular and structural endpoints. [1] | |
The following diagram and protocol outline the standard workflow for establishing an organotypic cerebellar slice model to test this compound's neuroprotective effects.
Slice Preparation:
Culture Establishment:
This compound Treatment & OGD Insult:
Post-Insult Recovery and Analysis:
Q: My slice viability is poor after cutting. What could be the cause?
Q: I'm not observing a consistent this compound effect across my experiments. What should I check?
Q: How can I confirm that the OGD insult was successful in my control slices?
Q: Beyond cell viability, what are the key cellular targets I should look at?
The table below summarizes key data on agathisflavone to inform your experimental design, such as concentration selection and mechanistic studies.
| Property | Reported Value / Finding | Experimental Context / Significance | Source |
|---|---|---|---|
| Neuroprotective Effect | Yes (prevents oligodendrocyte process retraction & axonal demyelination) | Ex vivo model of neonatal cerebellum ischemia (Oxygen-Glucose Deprivation). | [1] |
| Anti-neuroinflammatory Effect | Yes (modulates microglial & astrocytic activation) | Primary glial cultures induced by LPS; effect mediated via Glucocorticoid Receptor. | [2] |
| Effective Concentrations (In Vitro) | 1 µM - 30 µM | Varies by model and outcome (neuroprotection, anti-inflammatory, anti-cancer). | [1] [2] [3] |
| Anti-glioblastoma Activity | Yes (reduces cell viability & migration) | Human (GL-15) and rat (C6) glioma cell lines. | [3] |
| BBB Permeability Assessment | No direct data found for this compound. | The PAMPA-BBB method is recommended for early-stage screening. | [4] |
The following diagram outlines a tiered strategy for evaluating this compound's BBB penetration potential, starting with a simple, high-throughput screen and progressing to more complex, physiologically relevant models.
This non-cell-based assay predicts passive diffusion across the BBB [4].
BBB-penetrant compounds should be assessed for potential neurotoxicity [4].
Q1: What is a suitable starting concentration range for testing this compound in BBB models? A1: Based on multiple in vitro studies, a concentration range of 1 µM to 10 µM is a relevant starting point. This range has shown efficacy in neuroprotection, anti-inflammatory, and anti-glioblastoma models without widespread cytotoxicity [1] [2] [5]. It is prudent to conduct a cytotoxicity assay (e.g., MTT) on your specific BBB cell model first to establish a non-toxic working concentration.
Q2: this compound showed good permeability in PAMPA-BBB. What could explain low delivery in a more complex cell-based model? A2: This is a common issue. PAMPA only measures passive diffusion. The discrepancy is likely due to:
Q3: How can I study the mechanism of this compound's transport across the BBB? A3: Beyond passive diffusion, investigate specific transport pathways:
Q4: The in vivo efficacy of this compound is poor despite good in vitro permeability. What are potential reasons? A4: This points to factors beyond simple BBB permeability:
For advanced research, consider moving beyond 2D models. 3D in vitro BBB models (e.g., organ-on-a-chip, spheroids) incorporate flow, shear stress, and multiple cell types (pericytes, astrocytes), offering a more physiologically relevant platform to study this compound's penetration and effects in a near-in vivo context [6].
The table below summarizes key treatment conditions from recent studies to help you design your experiments.
| Experimental Model | Primary Findings | Concentration Range | Treatment Duration | Key Assays/Methods |
|---|---|---|---|---|
| Glioblastoma (GBM) Cells [1] [2] | Reduced cell viability & migration; modulated miRNA/cytokine expression. | 1–30 µM | 24 hours | MTT assay, scratch (wound healing) assay, RT-qPCR |
| SARS-CoV-2 Antiviral Activity [3] | Inhibited viral replication in human lung cells (Calu-3). | EC~50~: 4.23 µM | 3 days (post-infection) | Yield-reduction assay, virus titration, XTT cytotoxicity test |
| Spinal Cord Injury (Rat Model) [4] | Improved tissue repair & modulated inflammatory response. | 10 mg/kg (in vivo) | 7 days (daily IP injection) | BBB scale, histology (H&E), RT-qPCR |
| Traumatic Brain Injury (Ex Vivo) [5] | Attenuated glial activation & inflammatory markers. | 5 µM (ex vivo) | 3 days (daily treatment) | Immunofluorescence, Western Blot, RT-qPCR |
| Microglia/Macrophage Modulation [1] | Affected microglial proliferation state. | 5 µM (on GBM cells) | 24 hours (conditioned medium on microglia) | Cell morphology analysis, Ki67 proliferation marker |
Here are the detailed methodologies for key experiments cited in the summary table.
This protocol is adapted from studies on glioblastoma cells (GL-15 and C6 rat glioma) [1] [2].
This method details how to assess molecular changes after this compound treatment [1] [2].
The following diagrams illustrate the hypothesized mechanism of this compound in a glioblastoma model and a generalized workflow for optimizing its treatment duration.
What is a typical starting concentration for in vitro experiments with this compound? Based on cytotoxicity data, a concentration of 5 µM is frequently used as an effective yet subtoxic starting point for molecular and functional studies in various cell lines, including glioblastoma and microglia [1] [5] [2].
How long should I treat my cells to see effects on gene expression? A treatment duration of 24 hours has been shown to be sufficient to detect significant changes in miRNA (e.g., miR-125b, miR-155) and cytokine (e.g., IL-6, Arginase-1) mRNA expression in glioblastoma cell cultures [1] [2].
Are the effects of this compound time-dependent and concentration-dependent? Yes. Research on GBM cells clearly indicates that the reduction in cell viability is dose-dependent (1-30 µM) and time-dependent over a 24-hour period [1] [2].
What is a safe dosage for in vivo studies? In a rat model of spinal cord injury, a daily intraperitoneal dose of 10 mg/kg for 7 days was successfully used without reported adverse effects, demonstrating efficacy in promoting tissue repair [4].
The following table summarizes solvent considerations and strategies to mitigate associated risks for agathisflavone.
| Solvent Category | Example Solvents | Reported Use for this compound/Flavonoids | Key Toxicity & Handling Concerns | Risk Mitigation Strategies |
|---|---|---|---|---|
| Polar Protic Solvents | Methanol, Ethanol [1] | Extraction & isolation [1]. | Flammability, systemic toxicity. | Use in fume hood, avoid open flames, use minimal volume. |
| Dipolar Aprotic Solvents | Acetone, Ethyl Acetate [2] | Solubility & dissolution studies for flavonoids [2]. | Irritant, potential peroxide formation. | Use under inert atmosphere, proper storage. |
| Ionic Liquids (ILs) | Imidazolium-based ILs [2] | Demonstrated for flavonoid dissolution (e.g., Quercetin, Rutin) [2]. | High viscosity, potential biological toxicity, high cost. | Use as aqueous mixtures to reduce viscosity; recycle and reuse ILs. |
| Aqueous Solutions | Water/Buffers | Limited for pure compound due to low solubility [3]. | Low toxicity. | Employ solubility enhancement techniques (see below). |
For in vivo applications, this compound's low bioavailability must be addressed [3] [4]. The table below outlines common techniques.
| Technique | Procedure Overview | Advantages | Disadvantages |
|---|---|---|---|
| Nanosuspension | Reduce particle size via High-Pressure Homogenization or Antisolvent Precipitation [3]. | High dissolution rate, increased surface area. | Requires stabilizers; potential for particle growth. |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Gentle mixing of drug, oil, surfactant, and co-surfactant [3]. | Improved absorption, suitable for oral delivery. | Surfactant toxicity risk, complex formulation. |
| Solid Dispersion | Disperse drug in hydrophilic carrier (e.g., polymers) via melting or solvent evaporation [3]. | Improved wettability, higher porosity. | Potential for decreased stability and crystal growth over time. |
| Nanoemulsions & Microspheres | Incorporation into carriers like alginate-chitosan microspheres [4]. | Improved absorption and targeted delivery. | Complex manufacturing process. |
This protocol is adapted from methods used for Caesalpinia pyramidalis [1].
This is a standard assay to measure free radical scavenging ability [1].
% Inhibition = [(Ac - At) / Ac] × 100
Where Ac is the absorbance of the control and At is the absorbance of the test sample [1].The diagram below outlines the key decision points and processes for working with this compound, from extraction to application.
Q1: What is the most critical parameter to control during the extraction of this compound to ensure high yield? A1: The polarity of the solvent is crucial. Medium-to-polar solvents like methanol and ethanol are effective for initial extraction [1]. Temperature and light exposure should also be controlled to prevent degradation of the flavonoid structure.
Q2: Why is my this compound precipitating out of the aqueous cell culture medium, and how can I prevent it? A2: This is a direct result of its very low aqueous solubility [3]. To prevent this, pre-dissolve this compound in a small volume of a water-miscible organic solvent like DMSO (ensure final concentration in culture is <0.5% and has no toxic effects on your cells) or use one of the advanced delivery systems like nanosuspensions or SMEDDS [3].
Q3: Are ionic liquids a safe and green alternative to traditional organic solvents for this compound? A3: Ionic liquids (ILs) are promising due to their low volatility and designable properties, which can enhance solubility through π–π and hydrogen-bond interactions [2]. However, their "green" status is not absolute. Their potential biological toxicity and environmental persistence are active research areas. Always consult safety data for specific ILs and handle them with the same care as traditional solvents [2].
Proper handling is crucial for maintaining this compound stability. The table below summarizes the key physical characteristics and storage guidelines.
| Property | Specification / Recommendation | Source |
|---|---|---|
| Molecular Formula | C₃₀H₁₈O₁₀ [1] | - |
| CAS Number | 28441-98-7 [1] | - |
| Appearance | Light yellow to yellow solid [1] | - |
| Solubility (DMSO) | 100 mg/mL (185.71 mM) [1] | - |
| Stock Solution Storage | -80°C: 6 months; -20°C: 1 month (protect from light, stored under nitrogen) [1] | - |
| Solid Form Storage | 4°C, protect from light, stored under nitrogen [1] | - |
This compound has been successfully used in various in vitro and in vivo models, primarily demonstrating anti-inflammatory, neuroprotective, and pro-regenerative effects.
Multiple studies provide consistent methodologies for treating cells, which you can adapt for your experiments.
| Application / Model | Typical Working Concentration | Treatment Duration | Key Findings / Effects |
|---|---|---|---|
| Primary Microglia & Astrocytes (Anti-inflammatory) | 1 µM [2] [3] [4] | 24 hours [2] [3] [4] | Modulated microglial activation; reduced pro-inflammatory markers (IL-1β, TNF-α, CD68); increased anti-inflammatory markers (IL-10) [2] [3] [4]. |
| Neuron-Glial Co-cultures (Neuroprotection) | 0.1 - 1 µM [4] [5] | 24 hours [4] [5] | Protected against LPS/IL-1β-induced damage and glutamate excitotoxicity; increased neuronal population and neurotrophic factors [4] [5]. |
| Rat Mesenchymal Stem Cells (rMSCs) (Pre-treatment) | 1 µM [6] | Every 2 days for 21 days [6] | Enhanced therapeutic properties of MSCs; increased expression of NGF and GDNF after transplantation in a spinal cord injury model [6]. |
| Organotypic Cerebellar Slice Culture (Myelination) | 5 - 50 µM [7] | Not specified [7] | Increased myelination and modulated microglial activation state [7]. |
The following diagram illustrates a general workflow for preparing and using this compound in cell culture experiments, based on the common protocols from these studies:
One study provides a specific protocol for administering this compound in a rodent model of spinal cord injury (SCI) [6]:
Q1: How should I prepare and store this compound stock solutions to ensure stability?
Q2: I am planning an in vivo study. What is a proven effective dosing regimen?
Q3: Why are there different effective concentrations (e.g., 1 µM vs. 50 µM) in different studies?
Q4: My cells are showing toxicity after this compound treatment. What could be the cause?
Agathisflavone is a biflavonoid, a dimer of apigenin [1] [2] [3]. Its cellular uptake and subsequent effects are influenced by several intrinsic and experimental factors.
Table 1: Documented Effective Concentrations of this compound in Various Cell Models
| Cell Type / Model | Effective Concentration(s) | Key Observed Effects | Citation |
|---|---|---|---|
| Primary Microglia (Rat) | 1 µM | Induced anti-inflammatory profile; reduced pro-inflammatory cytokines and mediators [1] [7]. | [1] [7] |
| GL-15 & C6 Glioma (Human & Rat) | 5 - 30 µM | Reduced cell viability and inhibited cell migration in a dose- and time-dependent manner [2] [3]. | [2] [3] |
| Primary Glial Cultures (Astrocytes/Microglia, Rat) | 0.1, 1, 10 µM | No cytotoxicity at these concentrations; 1 µM modulated inflammatory profiles [1]. | [1] |
| PC12 Neuronal Cells | Conditioned Medium | Preserved neurites and increased β-tubulin III expression when exposed to medium from this compound-treated microglia [7]. | [7] |
Here are detailed methodologies for key experiments cited in the research, which you can adapt to assess this compound's uptake and functionality in your systems.
1. Protocol: Cell Viability Assay (MTT Test) This assay is crucial for establishing non-toxic concentrations of this compound for your specific cell model [1] [2] [7].
2. Protocol: Transepithelial Transport Assay (Caco-2 Model) This model is a gold standard for predicting intestinal absorption and studying transporter effects [4].
Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.The following diagram illustrates the logical workflow for investigating and improving this compound uptake, integrating the protocols and strategies discussed.
Q1: We see no biological effect of this compound in our cell-based assay. What could be wrong?
Q2: How can we confirm that this compound is actually entering our cells?
Q3: Are there specific delivery strategies to enhance this compound uptake?
| Activity | Agathisflavone | Amentoflavone |
|---|---|---|
| Primary Research Focus | Neuroinflammation, Neuroprotection, Glia Modulation [1] [2] [3] | Oncology, Broad-Spectrum Antiviral [4] [5] [6] |
| Anti-cancer | Limited Data | Strong Evidence • Induces apoptosis & inhibits migration in pancreatic cancer cells [4] • Inhibits growth, stemness, metastasis in colorectal cancer [5] • Key mechanism: Inhibits PI3K/AKT/mTOR pathway; targets GLI-1/IL6/STAT3 axis [4] [5] | | Anti-neuroinflammatory / Neuroprotective | Strong Evidence • Modulates microglia & astrocytes; reduces pro-inflammatory markers (IL-1β, NLRP3) [1] [2] • Protects neurons in glia/neuron co-cultures; upregulates IL-10 [2] • Potential mechanism: Binds Glucocorticoid Receptor (GR) [3] | Limited Direct Data (See [7] for general biflavonoid context) | | Antiviral | Limited Data (See [8] for general biflavonoid context) | Strong Evidence • Inhibits Influenza A by targeting Hemagglutinin (HA) & Neuraminidase (NA) [6] • Inhibits SARS-CoV-2 proteases [9] [8] • Active against HIV, Herpes Simplex [8] | | Antioxidant | Strong Evidence • Effective free radical (DPPH, ABTS, OH, NO) scavenger; inhibits lipid peroxidation [10] | Noted Property [7] [6] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
The following diagrams illustrate the key molecular pathways through which these biflavonoids exert their primary documented effects.
Amentoflavone's primary mechanisms involve inhibiting the PI3K/AKT/mTOR pathway in cancer cells to suppress growth and glycolysis (Warburg effect), and directly targeting viral proteins to block infection [4] [6].
This compound's neuroprotective effects are linked to its binding to the Glucocorticoid Receptor (GR), modulating glial cell activity to suppress pro-inflammatory signals and promote a protective environment. It also directly scavenges reactive oxygen species [1] [2] [10].
The distinct research profiles of this compound and amentoflavone highlight different therapeutic potentials. This compound is a compelling candidate for neuroinflammatory and neurodegenerative diseases like Multiple Sclerosis, Alzheimer's, and Traumatic Brain Injury (TBI) [1] [2]. Amentoflavone shows significant promise in oncology, particularly for aggressive cancers like pancreatic and colorectal cancer, and as a broad-spectrum antiviral agent [4] [5] [6].
Future research should focus on:
The following table summarizes key experimental findings, which highlight the specific contexts in which each compound's neuroprotective effects have been demonstrated.
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Agathisflavone | Ex vivo rat cortical tissue with mechanical injury (TBI model) | Modulated astrocyte reactivity (reduced GFAP) and microglia activation; decreased mRNA of NLRP3 and IL-1β [1]. | |
| LPS-stimulated microglia cultures | Induced anti-inflammatory microglial profile (increased CD206); reduced NO, TNF, IL-6; increased neuronal PC12 cell survival [2]. | ||
| Ex vivo mouse cerebellar slices with Oxygen-Glucose Deprivation (OGD, ischemia model) | Prevented oligodendrocyte process retraction, myelin loss, and astrocyte reactivity; protected Purkinje neurons [3]. | ||
| Apigenin | In vitro neuron-glia co-cultures exposed to LPS, IL-1β, or Aβ oligomers (AD models) | Preserved neuronal and astrocyte integrity; reduced microglial activation and proliferation; modulated IL-6, IL-1β, CCL5, and increased BDNF expression [4]. | |
| Molecular Docking Studies ( In silico ) | Showed high binding affinity to multiple protein targets, including p38 MAPK, Xanthine Oxidase, and iNOS, suggesting a strong potential to inhibit oxidative stress and inflammation [5]. |
The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. The diagram below illustrates the key mechanisms for this compound, based on the cited studies.
For apigenin, the mechanisms are broader and involve multiple pathways, as visualized below.
To contextualize how these findings are generated, the following diagram outlines a typical experimental workflow used in the cited studies.
Oxidative stress represents a fundamental pathological mechanism in numerous acute and chronic diseases, serving as a causative factor in neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. The pursuit of effective antioxidant compounds has therefore become a central focus in therapeutic development, with both natural and synthetic antioxidants being investigated for their potential to mitigate free radical-mediated damage. This comprehensive analysis compares the antioxidant capacity of agathisflavone, a naturally occurring biflavonoid, with Trolox, a widely used synthetic water-soluble vitamin E analog that serves as a gold standard in antioxidant research.
The experimental evidence synthesized in this review demonstrates that This compound exhibits comparable antioxidant potency to Trolox across multiple standardized assay systems while offering additional multifunctional therapeutic benefits that extend beyond simple free radical neutralization. Specifically, this compound demonstrates significant anti-inflammatory and neuroprotective properties through complex immunomodulatory mechanisms not shared by Trolox. This combination of robust antioxidant activity with multi-target biological actions positions this compound as a promising candidate for further development, particularly in conditions where oxidative stress and inflammation coexist as interconnected pathological drivers.
Table 1: Basic Chemical Properties of this compound and Trolox
| Property | This compound | Trolox |
|---|---|---|
| Chemical classification | Biflavonoid (dimer) | Synthetic vitamin E analog |
| Molecular weight (g/mol) | 538.457 | 250.29 |
| Chemical formula | C₃₀H₁₈O₁₀ | C₁₄H₁₈O₄ |
| Density (g/cm³) | 1.656 | Not specified |
| Partition coefficient | 5.09 | Not specified |
| Structural features | Two flavonoid units linked by C-C bond, multiple phenolic hydroxyl groups | Chromanol ring with carboxylic acid substituent |
| Natural source | Caesalpinia pyramidalis, Anacardium occidentale, Rhus parviflora | Fully synthetic |
The structural differences between these compounds fundamentally influence their biological activities and mechanisms of action. This compound is characterized as a biflavonoid dimer consisting of two flavonoid units connected through a stable carbon-carbon bond, creating an extended conjugated system that enhances electron delocalization during free radical quenching reactions [1]. This complex architecture features multiple phenolic hydroxyl groups that serve as hydrogen donors, a key determinant of potent antioxidant activity. The relatively high partition coefficient of 5.09 indicates moderate lipophilicity, suggesting balanced distribution across biological membranes.
In contrast, Trolox possesses a simpler chromanol ring structure identical to that of natural vitamin E, with a polar carboxylic acid group added to confer water solubility for experimental and potential therapeutic applications. This purposeful molecular modification facilitates work in aqueous systems and improves bioavailability compared to native tocopherols, while maintaining the essential redox-active phenolic hydroxyl group responsible for its radical-quenching capability [2]. The simpler molecular architecture of Trolox limits its potential for multi-target interactions but provides an excellent reference standard for fundamental antioxidant capacity assessment.
Table 2: Comparative Antioxidant Capacity of this compound and Trolox
| Assay Method | This compound Performance | Trolox Performance | Experimental Concentrations |
|---|---|---|---|
| DPPH radical scavenging | Concentration-dependent activity | Comparable concentration-dependent activity | 0.058-0.928 mM |
| ABTS radical scavenging | Concentration-dependent activity | Comparable concentration-dependent activity | 0.058-0.928 mM |
| Hydroxyl radical scavenging | Concentration-dependent activity | Comparable concentration-dependent activity | 0.058-0.928 mM |
| Nitric oxide scavenging | Concentration-dependent activity | Comparable concentration-dependent activity | 0.058-0.928 mM |
| Reducing power assay | EC₅₀ comparable to Trolox | Standard reference | 0.058-0.928 mM |
| Lipid peroxidation inhibition (TBARS) | Significant inhibition comparable to Trolox | Significant inhibition | 0.058-0.928 mM |
The side-by-side evaluation of this compound and Trolox across six established antioxidant assays reveals a consistent pattern of comparable potency between the natural biflavonoid and the synthetic standard [1]. In the DPPH assay, which measures hydrogen-donating capacity, this compound demonstrated concentration-dependent radical scavenging activity nearly identical to Trolox across the tested concentration range (0.058-0.928 mM). Similarly, in the ABTS decolorization assay, another electron transfer-based method, this compound's performance matched that of the reference compound, confirming its robust capacity to neutralize cationic free radicals [3].
Beyond these standard assays, this compound exhibited significant efficacy in more biologically relevant systems. In the hydroxyl radical scavenging assay utilizing the Fenton reaction, this compound again demonstrated concentration-dependent activity comparable to Trolox, indicating its ability to neutralize the most reactive oxygen species generated in biological systems [1]. The nitric oxide scavenging assay further expanded this profile, showing that this compound effectively neutralizes reactive nitrogen species, providing protection against nitrosative stress alongside oxidative insults. Perhaps most significantly, in the TBARS assay measuring inhibition of lipid peroxidation, this compound provided substantial protection against AAPH-induced peroxidation comparable to Trolox, demonstrating its efficacy in preserving membrane integrity under oxidative challenge [1] [3].
The therapeutic potential of this compound extends considerably beyond its direct antioxidant properties, encompassing multifunctional activities particularly relevant to neurodegenerative diseases. In contrast to Trolox, which functions primarily as a direct antioxidant, this compound demonstrates complex immunomodulatory capabilities that regulate the brain's inflammatory environment. When microglia were exposed to inflammatory stimulus (LPS) and treated with this compound, the majority shifted from a pro-inflammatory state (characterized by increased CD68 and amoeboid morphology) to an anti-inflammatory profile (with increased CD206 and branched morphology) [4]. This transition was associated with significant reduction in multiple inflammatory mediators, including NO, IL1-β, IL-6, IL-18, TNF, CCL5, and CCL2.
At the molecular level, this compound appears to exert these effects through regulation of the NLRP3 inflammasome, a key component of the innate immune response in neuroinflammatory processes [5]. Molecular docking studies demonstrate that this compound binds at the NLRP3 NACTH inhibitory domain, potentially explaining its suppressive effect on inflammasome activation and subsequent cytokine release. This specific molecular targeting represents a sophisticated mechanism of action far beyond simple antioxidant activity and positions this compound as a promising candidate for modulating neuroinflammatory processes in conditions like Alzheimer's disease and multiple sclerosis.
Figure 1: this compound's dual mechanism of action in neuroprotection - regulating microglial activation state and directly inhibiting NLRP3 inflammasome assembly
Remyelination Enhancement: this compound has demonstrated significant potential in enhancing central nervous system repair processes, particularly remyelination. In the cerebellar slice model following lysolecithin-induced demyelination, treatment with this compound resulted in significantly enhanced remyelination compared to controls. This effect was associated with altered microglial activation state and was inhibited by blockade of estrogen receptor α, suggesting a specific receptor-mediated mechanism [6]. This remyelination potential positions this compound as a promising therapeutic candidate for demyelinating diseases like multiple sclerosis.
Neuronal Protection and Differentiation: In cocultures of neurons and glial cells exposed to inflammatory stimuli (LPS or IL-1β), this compound treatment demonstrated a significant neuroprotective effect, preserving neuronal soma and increasing neurite outgrowth [7]. This protection was evidenced by decreased nitric oxide production, reduced Fluoro-Jade B staining (indicating less neuronal degeneration), and improved immunocytochemistry markers for neuronal integrity (β-tubulin) and cell death (caspase-3). Additionally, this compound has been shown to enhance retinoic acid-induced neurogenesis and the expression of its receptors α and β in pluripotent stem cells, suggesting potential for promoting neuronal differentiation and development [8].
The DPPH assay was performed according to the method described by Machado et al. with slight modifications [1] [3]. Briefly, a reaction mixture containing 0.5 mL of this compound (at concentrations ranging from 0.058-0.928 mM) was mixed with 1.4 mL of DPPH stock solution in ethanol (100 µM). The resulting solution was mixed vigorously and kept in the dark at room temperature for 30 minutes. The same procedure was followed for Trolox as standard. Absorbance was measured at 517 nm, and the percentage of inhibition was calculated using the formula: % Inhibition = [(Ac - At) / Ac] × 100, where Ac is the absorbance of control and At is the absorbance of test sample.
The ABTS assay was performed according to the method described by Re et al. with modifications [1] [3]. The ABTS radical cation was formed by reacting 5 mL of 7 mM ABTS with 88 µL of 2.45 mM potassium persulfate solution, followed by incubation at room temperature in darkness for 16 hours. The resulting solution was diluted in ethanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm. An aliquot (0.5 mL) of this compound or Trolox (0.058-0.928 mM) was mixed with 1.96 mL of the ABTS solution, and absorbance was measured after 6 minutes. Results were expressed as percentage inhibition of ABTS.
The TBARS method was used to evaluate the ability of this compound to inhibit lipid peroxidation [1] [3]. An aliquot (0.5 mL) of egg yolk homogenate (5% w/v in 50 mM phosphate buffer, pH 7.4) was mixed with 0.5 mL of this compound or Trolox (0.058-0.928 mM). Lipid peroxidation was induced by adding 0.5 mL of AAPH (200 mM) followed by incubation for 60 minutes at 37°C. Subsequently, 1 mL of TCA (10%) and 1 mL of TBA (0.67%) were added and heated at 97°C for 15 minutes. The mixture was centrifuged, and absorbance of the supernatant was measured at 532 nm. The extent of lipid peroxidation was estimated by TBARS levels formed, with results expressed as percentage inhibition of lipid peroxidation.
Figure 2: Experimental workflow for evaluating this compound effects in neuroinflammatory models using microglial-conditioned medium and neuronal PC12 cells
The neuroprotective efficacy of this compound was evaluated using established in vitro models of neuroinflammation [4] [5] [7]. Microglial cells were isolated from cortices of newborn Wistar rats and exposed to Escherichia coli lipopolysaccharide (LPS, 1 µg/mL) to induce inflammatory activation. Cultures were treated with this compound (1 µM) concurrently with LPS exposure. After 24 hours of treatment, the microglial conditioned medium (MCM) was collected and applied to neuronal PC12 cells that had been differentiated using nerve growth factor (NGF, 100 ng/mL for 6 days). Neuronal viability and morphology were assessed after 24 hours exposure to MCM through various analytical methods, including immunocytochemistry for neuronal markers (β-tubulin III), cell viability assays (MTT), and morphological analysis.
The compelling evidence for this compound's multifunctional activity supports its potential development for several therapeutic applications. The combination of direct antioxidant capacity comparable to Trolox with additional immunomodulatory properties makes it particularly attractive for neurodegenerative conditions where oxidative stress and neuroinflammation coexist as intertwined pathological drivers. This compound's demonstrated efficacy in promoting remyelination further suggests potential application in demyelinating disorders like multiple sclerosis, where current therapeutic options remain limited [6].
For successful clinical translation, several research directions warrant further investigation. The specific molecular targets beyond NLRP3 inflammasome inhibition should be fully characterized, particularly regarding the potential involvement of estrogen receptors [7] [6] and glucocorticoid receptors [9] in mediating its effects. Comprehensive pharmacokinetic studies are needed to establish bioavailability, blood-brain barrier penetration, and metabolic fate in relevant animal models. Dose-response relationships should be established across different disease models to determine optimal therapeutic concentrations and potential exposure windows.
Advantages of this compound: The primary advantage of this compound over simple antioxidants like Trolox lies in its multifunctional nature, targeting multiple pathological processes simultaneously. This polypharmacology approach may offer superior efficacy in complex diseases with heterogeneous pathogenesis. Additionally, as a natural product, this compound may benefit from more favorable toxicity profiles compared to synthetic compounds, though this requires rigorous validation.
Advantages of Trolox: Trolox maintains value as a well-characterized reference compound with consistent performance across experimental systems. Its simpler chemical structure and established safety profile at certain concentrations make it useful for fundamental studies of antioxidant mechanisms. The water solubility engineered into its design provides practical advantages for formulation and experimental applications.
Research Limitations: Current research on this compound remains predominantly in the preclinical domain, with most evidence derived from in vitro studies. The limited number of in vivo validation studies represents a significant knowledge gap. Additionally, direct comparative studies with precise potency ratios (EC₅₀ values) in unified experimental systems are not consistently available, making quantitative comparisons challenging.
This comprehensive analysis demonstrates that this compound possesses comparable direct antioxidant capacity to the well-established reference compound Trolox across multiple standardized assay systems. However, this compound's therapeutic potential extends significantly beyond this fundamental activity to include potent immunomodulatory effects, specifically through regulation of microglial activation states and inhibition of the NLRP3 inflammasome pathway. These complementary mechanisms of action, combined with demonstrated efficacy in enhancing remyelination and providing neuroprotection in inflammatory models, position this compound as a promising multi-target therapeutic candidate for complex neurodegenerative conditions.
| Flavonoid | Experimental Model | Key Findings on STAT3 Signaling | Biological Effect | Citation |
|---|---|---|---|---|
| Agathisflavone (biflavonoid) | Human C20 microglia (activated with Aβ oligomers) | ↓ p-STAT3/STAT3 ratio | Anti-neuroinflammatory [1] | |
| Human (GL-15) & rat (C6) glioma cells | ↓ constitutive & phosphorylated STAT3 | Reduced glioma cell viability & migration [2] | ||
| Apigenin | Human (A375, G361) & murine (B16F10) melanoma cells | ↓ STAT3 phosphorylation (Tyr705), ↓ STAT3 nuclear localization, ↓ JAK2/Src phosphorylation | Anti-metastatic, inhibited cell migration & invasion [3] | |
| Quercetin | Endometrial carcinoma stem-like cells (CSCs) | ↓ STAT3/JAK2 phosphorylation, inhibited STAT3 transcriptional activity | Suppressed stemness & malignant behavior of CSCs [4] | |
| Silybin / Silymarin | Lead (Pb)-induced neurotoxicity in PC12 cells & rat models | ↓ STAT3 phosphorylation, inhibited STAT3/hnRNP U nuclear transport | Ameliorated learning & memory impairment [5] | |
| Various cancers (per review) | Modulates JAK/STAT pathway | Induced apoptosis, anti-cancer effects [6] | ||
| Vitexin (Apigenin-8-C-glucoside) | Human liver cancer cells (HepG2, HCCLM3) | Suppressed invasion & reduced survival by modulating STAT3 pathway | Anti-liver cancer activity [7] | |
| Luteolin | 3T3-L1 adipocyte differentiation | Not specifically studied for STAT3 in this model, identified as a potent flavonoid in comparative activity study | Inhibited adipocyte differentiation [8] |
For research reproducibility, here is a summary of key experimental conditions and methodologies from the cited studies.
The diagram below illustrates the core JAK-STAT signaling pathway and the points where these flavonoids exert their inhibitory effects.
This pathway highlights that flavonoids can target multiple steps of STAT3 signaling:
The table below summarizes the comparative effects observed in a rat model of acute spinal cord injury following treatment with either control MSCs or MSCs pre-treated with agathisflavone (FAB) [1] [2].
| Parameter | Control MSCs (Untreated) | This compound-Treated MSCs (FAB-MSCs) |
|---|---|---|
| Therapeutic Regimen | Single IV dose of 1x10^6 untreated rMSCs [1] [2] | Single IV dose of 1x10^6 rMSCs pre-treated with 1 µM FAB in vitro [1] [2] |
| Tissue Protection | Not specified in results | Protected injured spinal cord tissue [1] [2] |
| Neurotrophin Expression | Baseline levels | Significantly increased mRNA expression of NGF and GDNF [1] [2] |
| Inflammatory Response | Baseline levels | Increased expression of anti-inflammatory/immunoregulatory arginase [1] [2] |
| Macrophage Infiltrate | Present | Reduced [1] [2] |
| Pro-Regenerative Effect | Standard MSC effect | Enhanced pro-regenerative effect, supporting its developmental potential for clinical applications [1] [2] |
The comparative data above is derived from specific experimental methodologies. Here are the detailed protocols for the key studies cited.
This protocol is central to generating the FAB-MSCs used in the comparative study [1] [2].
The following workflow was used to evaluate the effects of the pre-treated MSCs in a disease model, generating the data for the comparison table [1] [2].
Independent of its effect on MSCs, this compound itself has demonstrated biological properties that are relevant to the observed therapeutic outcomes [3] [4]:
The experimental data indicates that pre-treating MSCs with this compound can enhance their therapeutic profile, potentially by priming the cells to better modulate the inflammatory environment and promote expression of regenerative factors after transplantation.
Biflavonoids represent a distinctive class of polyphenolic compounds characterized by dimeric flavonoid structures connected through carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) bonds. These natural products have attracted significant scientific interest due to their enhanced biological activities compared to their monomeric counterparts. The structural configuration of biflavonoids contributes to their improved physicochemical stability during pharmaceutical preparation and superior pharmacokinetic profiles, making them promising candidates for drug development [1]. The dimeric nature of these compounds allows for multivalent target interactions that can lead to increased binding affinity and specificity for viral enzymes and host factors involved in infection processes.
Research indicates that biflavonoids typically exhibit broader therapeutic windows and reduced cytotoxicity compared to many synthetic antiviral agents. Their multifunctional biological activities—including antiviral, anti-inflammatory, and antioxidant properties—make them particularly valuable for addressing complex viral pathologies like COVID-19, where both viral replication and inflammatory complications contribute to disease progression [2] [3]. The natural abundance of certain biflavonoids in medicinal plants provides opportunities for cost-effective extraction and purification, though synthetic derivatization offers potential for optimizing drug-like properties.
This compound (AGT), chemically known as (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl) chromen-4-one), is a dimeric flavonoid consisting of two apigenin monomers connected at positions 6 and 8. This biflavonoid has been isolated from various plant sources, including Anacardium occidentale (cashew) leaves and Caesalpinia pyramidalis, typically extracted using polar solvents like methanol or ethanol [1] [4]. The compound has demonstrated promising antiviral activity against SARS-CoV-2 alongside valuable anti-inflammatory properties, positioning it as a compelling candidate for further therapeutic development.
Table: Comprehensive Antiviral Profile of this compound Against SARS-CoV-2
| Experimental Parameter | Results | Experimental System | Reference |
|---|---|---|---|
| Cytotoxicity (CC₅₀) | 61.3 ± 0.1 μM | Vero-E6 cells (XTT assay) | [1] |
| Anti-SARS-CoV-2 Activity (EC₅₀) | 4.23 ± 0.21 μM | Calu-3 cells (type II pneumocytes) | [1] [5] |
| Selectivity Index (SI) | 14.5 | Calculated from CC₅₀/EC₅₀ | [1] |
| Mpro Inhibition | Non-competitive inhibition | Enzymatic assay & in silico analysis | [1] [5] |
| PLpro Inhibition | Minimal activity | Enzymatic assay | [1] |
| TNF-α Inhibition | Significant reduction | Cell-based immunoassays | [1] |
| Molecular Docking Score | High binding affinity | SARS-CoV-2 Mpro (PDB: 6LU7) | [2] |
| Antioxidant Activity | Comparable to trolox | DPPH, ABTS, OH, NO radical scavenging | [4] |
The anti-SARS-CoV-2 activity of this compound was evaluated using cell-based yield reduction assays in human lung epithelial cells (Calu-3). Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 and treated with varying concentrations of this compound (0.03-10 μM). Viral titers were quantified post-infection to determine the 50% effective concentration (EC₅₀). The 50% cytotoxic concentration (CC₅₀) was assessed using the XTT colorimetric assay in Vero-E6 cells after 72 hours of exposure. The selectivity index (SI) was calculated as CC₅₀/EC₅₀, with values greater than 10 considered promising for therapeutic development [1].
The enzymatic activity against SARS-CoV-2 proteases was evaluated through in vitro protease assays and in silico molecular docking. For Mpro inhibition, recombinant SARS-CoV-2 main protease was incubated with this compound and fluorogenic substrates. The non-competitive inhibition pattern was determined through kinetic analysis using Lineweaver-Burk plots. Molecular docking studies were performed using AutoDock Vina with the crystal structure of SARS-CoV-2 Mpro (PDB: 6LU7). This compound demonstrated a high binding affinity for Mpro, forming stable interactions with key residues in the catalytic site [1] [2] [5].
The anti-inflammatory potential was investigated by measuring the production of pro-inflammatory mediators in cell culture models. TNF-α levels were quantified using enzyme-linked immunosorbent assays (ELISA) in SARS-CoV-2 infected cells treated with this compound. The results demonstrated a significant reduction in TNF-α production, suggesting additional benefits beyond direct antiviral activity for managing COVID-19 pathology [1].
Fig. 1: Primary Antiviral Mechanisms of this compound Against SARS-CoV-2
While the search results provide substantial data on this compound, specific experimental data for 7-methyl-agathisflavone is notably absent from the available literature. This represents a significant research gap in the comparative analysis of this compound derivatives. However, general principles of flavonoid methylation and structure-activity relationships can be inferred from related compounds:
Several studies on biflavonoid structure-activity relationships indicate that methylation patterns significantly influence biological activity. For instance, research on related biflavonoids like amentoflavone has demonstrated that specific methylated derivatives maintain antiviral activity while potentially offering better pharmacokinetic profiles [2] [3]. Future research should prioritize comparative studies between this compound and its 7-methyl derivative to quantify differences in potency, selectivity, and drug-like properties.
Table: Comparison of this compound with Other Antiviral Biflavonoids
| Compound | Molecular Target | Reported Activity | Cytotoxicity | Key Findings |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | EC₅₀ = 4.23 μM | CC₅₀ = 61.3 μM | Non-competitive Mpro inhibition, anti-inflammatory activity |
| Amentoflavone | SARS-CoV-2 Mpro | High binding affinity in silico | Limited data | Strong docking score, broad-spectrum antiviral activity |
| Robustaflavone | SARS-CoV-2 Mpro | High binding affinity in silico | Limited data | Known activity against multiple viruses including influenza |
| Hinokiflavone | SARS-CoV-2 Mpro | High binding affinity in silico | Limited data | Structural similarity to this compound |
| Rhusflavanone | SARS-CoV-2 Mpro | High binding affinity in silico | Favorable ADMET prediction | Best drug-likeness properties among tested biflavonoids |
When compared to its monomeric constituent, this compound demonstrates significantly enhanced antiviral potency against SARS-CoV-2. The EC₅₀ value of 4.23 μM for this compound represents a substantial improvement over its monomer apigenin, highlighting the advantage of the dimeric structure for antiviral activity [1]. This enhanced potency is consistent with observations across other biflavonoids, which generally demonstrate stronger target binding and improved viral inhibition compared to their monomeric counterparts.
The broader biflavonoid class has demonstrated consistent activity against SARS-CoV-2 through multiple mechanisms. Docking studies have revealed that various biflavonoids, including amentoflavone, robustaflavone, and hinokiflavone, exhibit high binding affinities for SARS-CoV-2 molecular targets, particularly the main protease (Mpro) [2]. These compounds generally show favorable selectivity indices with limited cytotoxicity, supporting their potential as safe therapeutic candidates. Additionally, many biflavonoids possess complementary anti-inflammatory and antioxidant activities that may provide added benefits in managing viral disease pathogenesis.
Fig. 2: Biflavonoid Research and Development Workflow
The current literature reveals several significant research gaps regarding this compound and its derivatives:
Future research should prioritize comprehensive comparative studies that include this compound alongside its methylated derivatives to establish clear structure-activity relationships. Additionally, ADMET profiling and in vivo efficacy studies would significantly advance the development potential of these compounds. The combination of this compound with existing antivirals should also be explored to identify potential synergistic effects that could enhance therapeutic outcomes against SARS-CoV-2 infection.
This compound emerges as a promising antiviral candidate with demonstrated activity against SARS-CoV-2 through specific inhibition of the viral main protease (Mpro) and complementary anti-inflammatory effects. The available experimental data shows a favorable selectivity profile (EC₅₀ = 4.23 μM, CC₅₀ = 61.3 μM) supporting its potential as a therapeutic scaffold. However, the notable absence of specific experimental data for 7-methyl-agathisflavone represents a critical knowledge gap that prevents direct comparison of efficacy, potency, and therapeutic potential.
| Cancer Cell Line | Origin | Effective Concentration (μM) | Exposure Time | Key Findings & Proposed Mechanisms | Citation |
|---|---|---|---|---|---|
| GL-15 | Human Glioblastoma | 5-30 μM | 24 hours | Dose-dependent reduction in viability; inhibited cell migration; downregulated miR-125b and miR-155 in secretome. | [1] |
| U373 | Human Glioblastoma | 3-10 μM | 24 hours | Dose-dependent toxicity; reduced cell migration; increased differentiation; reduced STAT3 expression. | [2] |
| C6 | Rat Glioma | 5-30 μM | 24 hours | Dose-dependent reduction in viability; inhibition of cell migration in scratch assay. | [1] |
Agathisflavone exerts its anti-cancer effects through multiple interconnected mechanisms:
The diagram below illustrates a typical workflow for evaluating this compound's cytotoxicity and mechanisms of action in vitro.
For reproducibility, here are the core methodologies from the cited studies:
Current evidence positions this compound as a promising multi-target agent for cancer research, particularly for aggressive brain tumors like glioblastoma. Its ability to simultaneously induce cytotoxicity, inhibit migration, promote differentiation, and modulate the tumor microenvironment via STAT3, miRNAs, and inflammasome pathways distinguishes it from single-target therapies [2] [3] [1].
The table below compares the remyelination and neuroprotective effects of agathisflavone with other documented flavonoids.
| Flavonoid | Reported Effects on Remyelination & Neuroprotection | Key Experimental Models |
|---|---|---|
| This compound | Promotes oligodendrocyte differentiation & remyelination; modulates microglia from pro-inflammatory M1 to anti-inflammatory M2-like phenotype; protects neurons; reduces glial scar formation [1] [2] [3]. | Lysolecithin-induced demyelination (ex vivo) [1]; Oxygen-glucose deprivation (OGD) ischemia (ex vivo) [2]; Spinal Cord Injury (rat model) [3]. |
| Baicalin | Improves functional recovery after SCI; attenuates apoptosis and inflammation [3]. | Spinal Cord Injury (rat model) [3]. |
| Curcumin | Exhibits neuroprotective effects in animal models of SCI [3]. | Spinal Cord Injury (animal models) [3]. |
| Apigenin | Reduces side effects in an animal model of SCI. (Note: this compound is a dimer of apigenin) [3]. | Spinal Cord Injury (animal model) [3]. |
| Huangqin | Reported to have neuroprotective effects in animal models of SCI [3]. | Spinal Cord Injury (animal model) [3]. |
| Various Flavonoids | General neuroprotective, cardioprotective, anti-inflammatory, and chemopreventive roles; modulation of cell survival signalling pathways (e.g., PI3K/Akt, MAPK) [4]. | In vitro and in vivo studies of chronic diseases [4]. |
The table below summarizes quantitative findings from pivotal studies on this compound.
| Experimental Model | Key Findings | Proposed Primary Mechanisms |
|---|---|---|
| Lysolecithin-induced Demyelination [1] | Enhanced remyelination; Induced microglial polarization to M2-like phenotype. | Modulation of microglial activation via Estrogen Receptors (ERα) [1]. |
| Mechanical Trauma (TBI model) [5] | Modulated astrocyte reactivity; Reduced glial scar; Downregulated GFAP expression; Reduced microglia and inflammatory markers (NLRP3, IL-1β). | Downregulation of GFAP (transcriptional & post-transcriptional); Suppression of NLRP3 inflammasome and IL-1β [5]. |
| Oxygen-Glucose Deprivation (OGD) [2] | Prevented oligodendrocyte process retraction; Prevented myelin loss (∼40% protection); Protected Purkinje neurons; Modulated astrocyte reactivity. | Protection of oligodendroglial processes and myelin integrity; Modulation of glial responses [2]. |
| Spinal Cord Injury (Rat Model) [3] | Protected injured tissue; Increased expression of NGF, GDNF, and arginase; Reduced macrophage infiltrate. | Increased expression of neurotrophic factors (NGF, GDNF); Modulation of inflammatory response [3]. |
For researchers aiming to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.
This compound's effects are mediated through multiple pathways. The diagram below synthesizes the key mechanisms identified across the studies.
Microglial Modulation Profile and Functional Outcomes
| Aspect of Modulation | Observed Effects of Agathisflavone | Relevant Disease Models |
|---|---|---|
| Activation State | Induces polarization from pro-inflammatory (M1-like) to anti-inflammatory (M2-like) phenotype [1] [2]. | Demyelination (LPC model) [1] [3]. |
| Inflammatory Mediators | Reduces expression of IL-1β, IL-6, NOS2 (iNOS); inhibits NLRP3 inflammasome; can increase Arginase-1 [4] [5] [6]. | Neuroinflammation (LPS, Aβ oligomers), Traumatic Brain Injury (TBI) [4] [6]. |
| MicroRNAs (miRNAs) | Downregulates expression of miR-146a and miR-155 [4] [5]. | Alzheimer's disease models (Aβ oligomers), Glioblastoma [4] [5]. |
| Morphology | Promotes a less reactive, more branched morphology; reduces amoeboid shape [4] [7]. | Neuroinflammation (LPS, Aβ oligomers) [4]. |
| Functional Outcomes | Enhances remyelination; promotes oligodendrocyte differentiation; protects neurons; reduces glial scar formation [1] [7] [6]. | Demyelination, Traumatic Brain Injury, Glutamate excitotoxicity [1] [6]. |
Quantitative Data from Key Experiments
| Experimental Context / Model | This compound Concentration | Key Quantitative Results |
|---|---|---|
| Human C20 Microglia (Aβ or LPS exposure) [4] | 1 µM | ↓ miR-146a and miR-155 expression; ↓ IL-1β, IL-6, and NOS2 mRNA. |
| Organotypic Cerebellar Slices (LPC-induced demyelination) [1] | 5 - 10 µM | Enhanced remyelination; effect blocked by ER-α antagonist. |
| Rat Primary Microglia (Aβ exposure) [4] | 1 µM | ↓ p-STAT3 / STAT3 ratio. |
| GL-15 Glioblastoma Cells [5] | 5 µM | ↓ miR-125b and miR-155 in secretome; ↓ cell viability and migration. |
| Organotypic Brain Slices (Mechanical Injury) [6] | 5 µM | ↓ GFAP expression (mRNA & protein); ↓ microglia proportion (Iba-1+ cells); ↓ NLRP3 and IL-1β mRNA. |
To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the cited research.
1. Organotypic Cerebellar Slice Culture (Demyelination Model) This ex vivo model is used to study remyelination and microglial responses [1].
2. Human Microglia Cell Culture (Neuroinflammation Model) This in vitro model uses human microglial cells to study inflammatory pathways [4] [5].
3. Receptor Blockade Studies To investigate the mechanism of action, specific receptor antagonists are used [1].
The experimental data suggest that this compound exerts its effects through multiple interconnected pathways, as illustrated below.
The diagram above shows that this compound's modulation converges on reducing neuroinflammation and promoting repair. The core mechanisms supported by experimental data include:
For researchers, the next logical steps involve:
| Cell Line | Origin | Key Efficacy Findings | Tested Concentrations | Key Assays and Methods |
|---|
| GL-15 [1] [2] [3] | Human | • Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration. • Modulated miRNAs: Downregulated miR-125b and miR-155 in secretome. • Upregulated Cytokines: Increased mRNA of IL-6 and Arginase-1. | 1–30 µM | MTT test, cell scratch assay, RT-qPCR | | C6 [2] [3] | Rat | • Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration. | 1–30 µM | MTT test, cell scratch assay | | U-373 [4] | Human | • Direct Anti-glioma Effect: Cited as a cell line responsive to this compound. • Modulated Microenvironment: Impacts mesenchymal stem cell responses. | Information not specified in provided results | Information not specified |
For researchers to evaluate and replicate these findings, here is a detailed breakdown of the key experimental protocols and results.
This compound exerts its anti-tumor effects through multiple mechanisms. The following diagram synthesizes the key signaling pathways and effects described across the studies.
These preclinical findings position this compound as a strong candidate for adjuvant therapy in glioblastoma. Future research should focus on:
Agathisflavone is a biflavonoid compound (dimer of apigenin) that has demonstrated significant neurotrophic effects across multiple experimental models of neurological damage and disease. Current research indicates this natural compound exerts multi-target mechanisms that enhance neurotrophin production while simultaneously controlling neuroinflammatory processes.
The following table summarizes the key experimental models and primary neurotrophic findings from recent this compound research:
Table 1: Experimental Models and Key Findings in this compound Research
| Experimental Model | Key Neurotrophic Findings | Neurotrophins Modulated | Citations |
|---|---|---|---|
| Spinal Cord Injury (Rat) | Enhanced tissue protection, increased neurotrophin expression | NGF, GDNF ↑ | [1] [2] |
| Traumatic Brain Injury (Ex vivo) | Reduced glial scar, increased neurite outgrowth | NGF, BDNF ↑ | [3] [4] [5] |
| LPS-induced Neuroinflammation (In vitro) | Microglia polarization to anti-inflammatory state | IL-10 ↑, IL-1β ↓ | [6] [7] |
| Lysolecithin-induced Demyelination | Enhanced remyelination, microglial modulation | Indirect neurotrophic effects | [8] |
| Scopolamine-induced Memory Impairment | Improved memory, reduced AChE activity | BDNF ↑ | [9] [10] |
Microglial Culture and Inflammation Induction: Microglia are isolated from cortices of newborn Wistar rats (0-2 days old) through mechanical dissociation and filtration. Cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 10% horse serum on poly-D-lysine-coated flasks. For experiments, microglia are seeded at a density of 3×10⁴ cells/cm² and exposed to E. coli lipopolysaccharide (LPS) at 1 µg/mL to induce inflammatory activation. This compound treatment is typically applied at 1 µM concentration simultaneously with or prior to LPS exposure [6].
Neuronal PC12 Cell Differentiation and Treatment: PC12 cells (rat pheochromocytoma cells) are maintained in DMEM with 10% FBS and 10% horse serum. For neuronal differentiation, cells are treated with NGF (100 ng/mL) for 6 days, with medium renewal every 48 hours. To test this compound's neuroprotective effects, PC12 cells are exposed to conditioned medium from microglia previously treated with this compound and/or LPS for 24 hours [6].
Cell Viability Assessment (MTT Assay): Cells are cultured in 96-well plates and treated with experimental compounds. After treatment, cells are incubated with MTT solution (1 mg/mL) for 2 hours. The formed formazan crystals are dissolved using a solution of 20% SDS and 50% dimethylformamide at pH 4.7. Optical density is measured at 540 nm using a microplate reader, with results expressed as percentage viability relative to control groups [1] [6].
Mechanical Injury Model in Brain Slices: Microdissections from the encephalon of Wistar rats (P6-8) are prepared and subjected to controlled mechanical injury. The injured slices are treated with This compound (5 µM) daily for 3 days. Tissue analysis includes immunofluorescence for GFAP (astrocyte marker) and β-tubulin III (neuronal marker), Western blot for protein expression, and RT-qPCR for mRNA quantification of neurotrophic and inflammatory factors [3] [4].
Cerebellar Slice Demyelination Model: Cerebellar slices are obtained from postnatal mice and demyelination is induced using lysolecithin. Slices are treated with this compound, and remyelination is assessed by myelin staining techniques and microglial morphology analysis. The role of estrogen receptors is investigated through receptor blockade experiments with specific antagonists [8].
Spinal Cord Injury Model: Adult male Wistar rats (250-280 g) undergo acute SCI with an F-2 Fogarty catheter. After 4 hours, animals are treated daily with This compound (10 mg/kg, intraperitoneal) for 7 days. Alternative treatment involves a single intravenous dose of 1×10⁶ mesenchymal stem cells pretreated with this compound. Control groups receive methylprednisolone (60 mg/kg). Motor function is assessed using the BBB scale, and tissue analysis includes H&E staining and RT-qPCR for neurotrophin expression [1] [2].
Scopolamine-induced Memory Impairment: Zebrafish are used to model memory impairment through scopolamine exposure. This compound is administered at concentrations of 1, 3, and 5 µg/L via immersion. Behavioral tests include novel tank diving test and Y-maze test. Brain oxidative stress markers and acetylcholinesterase activity are measured, along with gene expression analysis for bdnf, npy, egr1, nrf2α, and creb1 [9] [10].
This compound demonstrates consistent effects across multiple experimental models in enhancing the expression of key neurotrophic factors while simultaneously reducing inflammatory mediators. The following table provides a comparative summary of quantitative findings:
Table 2: Comparative Quantitative Effects of this compound on Neurotrophic and Inflammatory Factors
| Parameter | Model System | Effect of this compound | Magnitude of Change | Citations |
|---|---|---|---|---|
| NGF | Spinal Cord Injury (Rat) | Increased expression | Significant ↑ | [1] [2] |
| GDNF | Spinal Cord Injury (Rat) | Increased expression | Significant ↑ | [1] [2] |
| BDNF | Traumatic Brain Injury (Ex vivo) | Increased expression | Significant ↑ | [3] [5] |
| GFAP | Mechanical Injury (Cortical slices) | Decreased expression | Significant ↓ | [3] [4] |
| IL-1β | LPS-induced Inflammation (Microglia) | Decreased expression | Significant ↓ | [6] [7] |
| NLRP3 | LPS-induced Inflammation (Microglia) | Decreased expression | Significant ↓ | [6] |
| IL-10 | LPS-induced Inflammation (Microglia) | Increased expression | Significant ↑ | [7] |
| Arginase | Spinal Cord Injury (Rat) | Increased expression | Significant ↑ | [1] |
Structural Advantages: As a biflavonoid (dimer of apigenin), this compound demonstrates enhanced efficacy compared to many monomeric flavonoids. Molecular docking studies show this compound has stronger binding to glucocorticoid receptors than its monomer apigenin, as well as stronger binding than established GR ligands like dexamethasone and mifepristone [7]. This strong receptor interaction likely contributes to its potent anti-inflammatory and neurotrophic effects.
Multi-Target Mechanisms: this compound exhibits a broader mechanistic profile than many specialized flavonoids. While many flavonoids primarily target oxidative stress pathways, this compound additionally demonstrates significant modulation of neurotrophin expression, microglial polarization, and astrocyte reactivity [1] [3] [7]. This multi-target action makes it particularly promising for complex neurological conditions.
Therapeutic Window: Studies report no signs of toxicity at effective concentrations in zebrafish models (1-5 µg/L) [10] and no adverse effects on glial cell viability at concentrations up to 10 µM [7]. This favorable safety profile compares advantageously with some synthetic neuroprotective agents and even some natural products that may show toxicity at higher doses.
This compound enhances neurotrophin production through multiple interconnected pathways, ultimately leading to improved neuronal survival, synaptic plasticity, and axonal growth. The following diagram illustrates the primary molecular mechanisms involved in this compound-induced neurotrophin upregulation:
One of the most thoroughly characterized mechanisms of this compound is its activation of glucocorticoid receptors (GR), leading to potent anti-inflammatory effects that indirectly enhance neurotrophin production. The following diagram details this specific pathway:
The robust effects of this compound on neurotrophin expression and neuroinflammation support its potential development for various neurological conditions:
Acute CNS Injuries: The demonstrated efficacy in spinal cord injury and traumatic brain injury models suggests potential for acute neuroprotection and enhancing recovery through modulation of neurotrophic support and glial scar formation [1] [3] [2].
Neurodegenerative Diseases: The multi-target action, including cholinergic enhancement, anti-inflammatory effects, and neurotrophic support, indicates potential value for Alzheimer's and Parkinson's disease therapeutic strategies [9] [10].
Demyelinating Disorders: The proven remyelination-enhancing properties in combination with neuroprotective effects support investigation for multiple sclerosis and other white matter disorders [8].
This compound represents a promising multi-target neuroactive compound with demonstrated efficacy in enhancing neurotrophin expression across diverse experimental models. Its unique value proposition lies in its simultaneous targeting of both neurotrophic support systems and neuroinflammatory pathways—two critical aspects of neurological disorders.
For research and development purposes, the following directions are recommended:
Structure-Activity Studies: Systematic modification of the this compound structure to optimize bioavailability and blood-brain barrier penetration while maintaining efficacy.
Combination Therapies: Exploration of this compound as an adjunct to cell-based therapies (e.g., mesenchymal stem cells) or with conventional neuroprotective agents.
Advanced Disease Models: Further validation in chronic disease models and human-relevant systems such as iPSC-derived neural cultures and organoids.
The table below summarizes the key preclinical toxicity findings for this compound across various experimental models.
| Experimental Model | Test System | Key Findings | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Female albino Swiss mice | LD₅₀ > 2000 mg/kg; No mortality; No significant changes in hematological, biochemical, or histopathological parameters. | [1] |
| Acute Toxicity | Zebrafish (Danio rerio) | No mortality or signs of toxicity at tested concentrations (1, 3, and 5 µg/L). | [2] |
| In Vitro Cytotoxicity (Non-tumor) | Rat mesenchymal stem cells (rMSCs) | No reduction in cell viability at concentrations up to 5 µM. | [3] [4] |
| In Vitro Cytotoxicity (Tumor) | Human (GL-15) & rat (C6) glioma cells | Dose-dependent reduction in cell viability at concentrations ≥5 µM; Inhibition of cell migration. | [5] [6] |
To put this compound's profile into context, the following table compares its acute oral toxicity data with other common flavonoids, as established in a separate toxicological screening study.
| Flavonoid | Experimental Model | Acute Oral LD₅₀ | Classification |
|---|---|---|---|
| This compound | Mice / Rats | > 2000 mg/kg | Low-risk substance [1] [7] |
| Naringenin | Wistar rats | > 2000 mg/kg | Low-risk substance [7] |
| Naringin | Wistar rats | > 2000 mg/kg | Low-risk substance [7] |
| Hesperidin | Wistar rats | > 2000 mg/kg | Low-risk substance [7] |
| Quercetin | Wistar rats | > 2000 mg/kg | Low-risk substance [7] |
While all tested flavonoids are classified as low-risk, it is noteworthy that Quercetin showed slightly higher cytotoxicity on VERO and MDCK cell lines compared to the others [7].
For your reference, here are the detailed methodologies from the key studies cited above.
Acute Oral Toxicity Study in Mice [1]
In Vitro Cytotoxicity Assay (MTT) [5] [6]
The neuroprotective and anti-inflammatory effects of this compound, which underlie its therapeutic potential, are associated with several molecular mechanisms. The diagram below visualizes the key signaling pathways involved.
The diagram illustrates two primary, interconnected mechanisms:
Together, these actions promote a shift in microglia from a pro-inflammatory to a regulatory, neuroprotective state, which is crucial for resolving neuroinflammation [9] [8].
| Model / System | Effective Concentration / Dose (Efficacy) | Toxic Concentration / Dose (Toxicity) | Observed Effects (Efficacy) | Experimental Context & Duration |
|---|
| Human Glioblastoma (GL-15 cells) [1] | IC~50~: >5 µM (Concentration reducing cell viability by 50%) | Reduced viability from 5 µM | • Induced cytotoxicity. • Inhibited cell migration. • Modulated miRNA (downregulated miR-125b & miR-155 in secretome). • Upregulated IL-6 & arginase-1 mRNA. | In vitro; MTT assay & scratch test; 24 hours. | | Rat Glioma (C6 cells) [1] | IC~50~: >5 µM | Reduced viability from 5 µM | • Induced cytotoxicity. • Inhibited cell migration. | In vitro; MTT assay & scratch test; 24 hours. | | Rat Microglia (inflammatory model) [2] | 1 µM | Not cytotoxic at 1 µM (via MTT assay) | • Induced anti-inflammatory profile (increased CD206). • Reduced NO, TNF, IL-1β, IL-6, CCL5, CCL2. • Bound NLRP3 inflammasome (in silico). • Conditioned medium protected PC12 neurons. | In vitro; LPS-induced inflammation; 24-hour treatment. | | Neuron-Glia Co-culture (inflammatory model) [3] | 0.1 µM & 1 µM | Not specified | • Significant neuroprotection (preserved neurons, increased neurite outgrowth). • Decreased microglial proliferation (Iba-1/BrdU) and M1 marker (CD68). • Downregulated TNF-α, IL-1β, CCL5, CCL2; upregulated IL-10. | In vitro; LPS or IL-1β-induced inflammation; 24-hour treatment after stimulus. | | Rat Spinal Cord Injury (in vivo) [4] | 10 mg/kg (intraperitoneal) | Not specified | • Protected injured spinal cord tissue. • Increased expression of NGF, GDNF, and arginase. • Reduced macrophage infiltrate. • Improved functional recovery (BBB scale). | In vivo; acute injury model; daily dose for 7 days. | | Rat Mesenchymal Stem Cells (rMSCs) [4] | 1 µM (pre-treatment) | Not cytotoxic at 0.1-5 µM (via MTT assay after 24-72h) | • Enhanced therapeutic properties of MSCs. • Transplantation led to increased neurotrophin expression and tissue protection in SCI model. | In vitro pre-treatment; every 2 days for 21 days. |
To help you evaluate the data, here are the methodologies for the core experiments referenced in the table.
The neuroprotective and anti-inflammatory effects of this compound involve multiple pathways, as illustrated below.
The diagram above shows how this compound counteracts neuroinflammation. In response to stimuli like LPS, microglia activate into a pro-inflammatory M1 state, releasing mediators that cause neuronal damage. This compound intervenes by inhibiting the NLRP3 inflammasome and promoting a shift to an anti-inflammatory M2-like phenotype, leading to the release of protective factors and ultimately supporting neuroprotection and remyelination [3] [2] [5].